molecular formula C34H48O8 B10814192 22,23-Dihydroavermectin B1a aglycon

22,23-Dihydroavermectin B1a aglycon

Cat. No.: B10814192
M. Wt: 584.7 g/mol
InChI Key: XLEUIYGDSWMLCR-AOIHNFKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

22,23-Dihydroavermectin B1a aglycon is a useful research compound. Its molecular formula is C34H48O8 and its molecular weight is 584.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H48O8

Molecular Weight

584.7 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1

InChI Key

XLEUIYGDSWMLCR-AOIHNFKZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 22,23-Dihydroavermectin B1a Aglycone (Ivermectin Aglycone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22,23-Dihydroavermectin B1a aglycone, commonly known as Ivermectin aglycone, is a semi-synthetic macrocyclic lactone. It is the core structure of the potent antiparasitic drug, ivermectin, devoid of its disaccharide moiety at the C-13 position. This aglycone form is a crucial molecule for research in parasitology, particularly in understanding the mechanisms of action of avermectins and in the study of drug resistance. While it exhibits potent inhibitory effects on the larval development of nematodes, it lacks the paralytic activity characteristic of its parent compound, ivermectin.[1][2] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 22,23-Dihydroavermectin B1a aglycone, along with detailed experimental protocols and pathway diagrams to support further research and development.

Chemical and Physical Properties

22,23-Dihydroavermectin B1a aglycone is a white solid with poor solubility in water but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Key chemical and physical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₄H₅₀O₈[2][3]
Molecular Weight 586.8 g/mol [2][3]
CAS Number 123997-59-1[2]
Appearance White solid[1]
Purity >99% by HPLC[2]
Solubility Soluble in Ethanol, Methanol, DMF, DMSO; Poor water solubility[1]
Storage Conditions -20°C[1]

Biological Activity and Mechanism of Action

The primary biological activity of 22,23-Dihydroavermectin B1a aglycone is the potent inhibition of nematode larval development.[2] Unlike ivermectin, it does not induce paralysis in adult worms. This distinct activity profile makes it a valuable tool for dissecting the different physiological effects of avermectins.

The principal mechanism of action of avermectins, including the aglycone, is the modulation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[4] These channels are ligand-gated ion channels exclusive to invertebrates, making them an excellent target for selective antiparasitic drugs.[4][5]

Signaling Pathway of Glutamate-Gated Chloride Channel Modulation

Ivermectin and its aglycone bind to a site on the GluCl receptor that is distinct from the glutamate binding site.[6][7] This allosteric binding potentiates the effect of glutamate and can also directly open the channel, leading to an influx of chloride ions. The resulting hyperpolarization of the nerve or muscle cell membrane leads to a flaccid paralysis in adult worms (in the case of ivermectin) and disruption of larval development.

GluCl_Signaling_Pathway cluster_membrane Cell Membrane cluster_outcome Cellular Response GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_int GluCl->Chloride_int Channel Opening Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Aglycone 22,23-Dihydroavermectin B1a Aglycone Aglycone->GluCl Binds to allosteric site Chloride_ext Hyperpolarization Hyperpolarization Chloride_int->Hyperpolarization Influx of Cl- Disruption Disruption of Larval Development Hyperpolarization->Disruption

Modulation of Glutamate-Gated Chloride Channel by 22,23-Dihydroavermectin B1a Aglycone.

Quantitative Biological Activity Data

The inhibitory effect of 22,23-Dihydroavermectin B1a aglycone on nematode larval development can be quantified using in vitro assays such as the Larval Development Assay (LDA). The following table summarizes available data on its activity.

AssayOrganismParameterValueReference
Larval Development Assay (DrenchRite)Haemonchus contortus (Ivermectin-susceptible)LC₅₀~7.57 nMThis is an estimated value based on data for ivermectin analogs in similar assays. Specific LC50 for the aglycone may vary.
Larval Development Assay (DrenchRite)Haemonchus contortus (Ivermectin-resistant)LC₅₀> 21.6 ng/ml[8]

Experimental Protocols

Synthesis of 22,23-Dihydroavermectin B1a Aglycone via Hydrolysis of Ivermectin

This protocol describes a general method for the acid-catalyzed hydrolysis of ivermectin to its aglycone.

Materials:

  • Ivermectin B1a

  • 1% (v/v) Sulfuric acid in Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column.

Procedure:

  • Dissolve ivermectin B1a in methanol in a round bottom flask.

  • Add the 1% sulfuric acid in methanol solution to the flask.

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure 22,23-Dihydroavermectin B1a aglycone.

Synthesis_Workflow Ivermectin Ivermectin B1a Hydrolysis Acid Hydrolysis (1% H₂SO₄ in MeOH, Reflux) Ivermectin->Hydrolysis Neutralization Neutralization (sat. NaHCO₃) Hydrolysis->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Aglycone 22,23-Dihydroavermectin B1a Aglycone Purification->Aglycone

Workflow for the synthesis of 22,23-Dihydroavermectin B1a Aglycone.
HPLC Analysis of 22,23-Dihydroavermectin B1a Aglycone

This protocol provides a general method for the analysis of 22,23-Dihydroavermectin B1a aglycone using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Methanol:Water (e.g., 57:38:5 v/v/v)[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 245 nm[10]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of 22,23-Dihydroavermectin B1a aglycone in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing the aglycone in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the aglycone peak by its retention time compared to the standard. Quantify the amount of aglycone in the sample by comparing its peak area to the calibration curve.

Nematode Larval Development Assay (LDA)

This protocol outlines a general procedure for assessing the in vitro activity of 22,23-Dihydroavermectin B1a aglycone against nematode larval development.

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • 96-well microtiter plates

  • Nutrient medium (e.g., Earle's balanced salt solution with yeast extract)[11]

  • Test compound (22,23-Dihydroavermectin B1a aglycone) dissolved in a suitable solvent (e.g., DMSO)

  • Lugol's iodine solution

  • Inverted microscope

Procedure:

  • Egg Isolation: Isolate nematode eggs from fresh fecal samples using standard flotation and sieving techniques.

  • Assay Setup: In a 96-well plate, add a defined number of eggs (e.g., 50-100) to each well containing the nutrient medium.

  • Compound Addition: Add serial dilutions of the 22,23-Dihydroavermectin B1a aglycone solution to the wells. Include solvent controls (no compound) and positive controls (a known anthelmintic).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 27°C) for 6-7 days to allow for larval development to the third-stage (L3).[11]

  • Termination and Counting: After incubation, add a drop of Lugol's iodine solution to each well to kill and stain the larvae.

  • Data Analysis: Using an inverted microscope, count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well. Calculate the percentage of inhibition of development to L3 for each compound concentration compared to the solvent control. Determine the LC₅₀ value (the concentration that inhibits 50% of larval development to L3).

LDA_Workflow Start Isolate Nematode Eggs Plate_Setup Plate Eggs in 96-well Plate with Nutrient Medium Start->Plate_Setup Compound_Addition Add Serial Dilutions of Aglycone & Controls Plate_Setup->Compound_Addition Incubation Incubate for 6-7 days (e.g., 27°C) Compound_Addition->Incubation Termination Terminate Assay (Lugol's Iodine) Incubation->Termination Counting Count Larval Stages (L1, L2, L3) Termination->Counting Analysis Calculate % Inhibition and LC₅₀ Counting->Analysis

Experimental workflow for the Nematode Larval Development Assay.

Conclusion

22,23-Dihydroavermectin B1a aglycone is an invaluable tool for research into the mechanism of action of avermectin-based antiparasitic drugs and the development of drug resistance. Its distinct biological profile, characterized by the inhibition of larval development without causing paralysis in adult worms, allows for targeted studies of these specific physiological processes. The detailed protocols and pathway information provided in this guide are intended to facilitate further investigation into this important molecule and its role in combating parasitic infections.

References

22,23-Dihydroavermectin B1a aglycon chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 22,23-Dihydroavermectin B1a aglycone, an important derivative of the potent antiparasitic agent ivermectin. This document is intended for researchers, scientists, and professionals in the field of drug development and parasitology.

Chemical Structure and Properties

22,23-Dihydroavermectin B1a aglycone, also known as ivermectin aglycone, is a macrocyclic lactone that forms the core structure of ivermectin, devoid of its disaccharide moiety. It is a key compound for research into the mechanism of action of avermectins and the development of resistance in parasites.

Chemical Structure:

The chemical structure of 22,23-Dihydroavermectin B1a aglycone is characterized by a complex 16-membered macrocyclic lactone ring. Its systematic IUPAC name is (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one[1].

Physicochemical Properties:

A summary of the key physicochemical properties of 22,23-Dihydroavermectin B1a aglycone is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₄H₅₀O₈[1][2][3]
Molecular Weight 586.76 g/mol [1][2][4]
CAS Number 73162-95-5[1][5][6]
Alternate CAS Number 123997-59-1[2][3][7][8]
Appearance White solid
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[3][6]
Synonyms Ivermectin aglycone, Ivermectin Impurity G, Dihydroavermectin B1 aglycone[4][8]

Biological Activity and Mechanism of Action

22,23-Dihydroavermectin B1a aglycone is primarily recognized for its ability to inhibit the larval development of nematodes[4][7][8]. A crucial distinction from its parent compound, ivermectin, is that the aglycone does not induce the characteristic paralytic activity seen with ivermectin[4][7][8]. This suggests a different or more specific mechanism of action.

While ivermectin's primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to paralysis and death, the aglycone's lack of paralytic effect points towards a potentially distinct interaction with parasite physiology[4][7][8]. The inhibitory effect on larval development suggests interference with crucial developmental or signaling pathways in the parasite. The precise molecular targets and signaling cascades affected by the aglycone remain an active area of research.

Experimental Protocols

This section details the methodologies for the synthesis of 22,23-Dihydroavermectin B1a aglycone and the assessment of its biological activity.

Synthesis of 22,23-Dihydroavermectin B1a Aglycone via Acid Hydrolysis of Ivermectin

This protocol describes the preparation of the aglycone from ivermectin through acid-catalyzed hydrolysis.

Materials:

  • Ivermectin

  • Ethyl acetate

  • Methanol

  • 0.02 M Hydrochloric acid (HCl)

  • High-performance liquid chromatography (HPLC) system for monitoring the reaction

Procedure:

  • Prepare a stock solution of ivermectin in ethyl acetate.

  • In a reaction vessel, combine the ivermectin solution with methanol.

  • Add 0.02 M hydrochloric acid to the mixture.

  • Incubate the reaction mixture at 36-37°C for 3 hours, with continuous stirring.

  • Monitor the progress of the hydrolysis by HPLC to determine the conversion of ivermectin to its monosaccharide and aglycone forms.

  • Upon completion of the reaction, neutralize the mixture.

  • The aglycone product can be purified from the reaction mixture using standard chromatographic techniques, such as column chromatography or preparative HPLC.

G Ivermectin Ivermectin in Ethyl Acetate Reaction Reaction Mixture (36-37°C, 3h) Ivermectin->Reaction Methanol Methanol Methanol->Reaction HCl 0.02 M HCl HCl->Reaction Purification Purification (Chromatography) Reaction->Purification Aglycone 22,23-Dihydroavermectin B1a Aglycone Purification->Aglycone G Start Isolate Nematode Eggs Add_Eggs Add Standardized Number of Eggs Start->Add_Eggs Prep_Compound Prepare Aglycone Serial Dilutions Plate_Setup Dispense Media and Compound in 96-well Plate Prep_Compound->Plate_Setup Plate_Setup->Add_Eggs Incubation Incubate (6-7 days, 25-27°C) Add_Eggs->Incubation Counting Count Larval Stages (L1, L2, L3) Incubation->Counting Analysis Calculate % Inhibition of Development Counting->Analysis G cluster_ivermectin Ivermectin cluster_aglycone 22,23-Dihydroavermectin B1a Aglycone Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel Ivermectin->GluCl Binds and potentiates Paralysis Paralysis & Death GluCl->Paralysis Leads to Aglycone Aglycone Unknown_Target Putative Molecular Target(s) (e.g., other ion channels, receptors) Aglycone->Unknown_Target Interacts with Inhibition Inhibition of Larval Development Unknown_Target->Inhibition Results in

References

A Technical Guide to the Discovery and Degradation of Avermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avermectin, a macrocyclic lactone produced by the soil microorganism Streptomyces avermitilis, represents a landmark discovery in parasitology and has had a profound impact on both veterinary and human medicine. Its derivatives, most notably ivermectin, have revolutionized the treatment of parasitic infections. Understanding the stability of avermectin and the nature of its degradation products is critical for formulation development, stability testing, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the history of avermectin's discovery and a detailed analysis of its degradation products, including the methodologies used for their identification and characterization.

Discovery and History of Avermectin

The journey of avermectin began in the 1970s through a collaborative effort between the Kitasato Institute in Japan and the Merck Sharp & Dohme Research Laboratories in the United States.[1][2] In 1973, Dr. Satoshi Ōmura, a microbiologist at the Kitasato Institute, isolated a novel strain of Streptomyces from a soil sample collected near a golf course in Ito, Shizuoka Prefecture, Japan.[3] This actinomycete was later named Streptomyces avermitilis (though a proposal to rename it Streptomyces avermectinius was made in 2002).[2]

Dr. Ōmura's team was screening thousands of soil samples for microorganisms with potential antimicrobial activity. Cultures of these microbes were sent to Merck for further testing. At Merck, Dr. William C. Campbell, a parasitologist, discovered that a culture broth from Ōmura's S. avermitilis showed remarkable efficacy against the nematode Nematospiroides dubius in mice, without apparent toxicity.[2][4]

This discovery prompted an intensive effort at Merck to isolate the active components. In 1978, a team of scientists successfully isolated a family of eight closely related macrocyclic lactones, which they named "avermectins".[2][5] These were designated as avermectins A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[5][6] Further research identified avermectin B1, a mixture of avermectin B1a (>80%) and B1b (<20%), as having the most potent and commercially viable antiparasitic activity.[2]

Chemical modification of avermectin B1 led to the synthesis of 22,23-dihydroavermectin B1, known as ivermectin, which exhibited an enhanced safety profile and broader spectrum of activity.[7] Ivermectin was first commercialized for veterinary use in 1981 and later approved for human use in 1987 to combat onchocerciasis (river blindness).[1][7] The profound impact of their discovery earned Dr. Ōmura and Dr. Campbell the 2015 Nobel Prize in Physiology or Medicine.[3][8][9]

Avermectin Degradation: Products and Pathways

Avermectins are known to be unstable under various conditions, including exposure to light, heat, and acidic or alkaline environments.[10] This instability necessitates a thorough understanding of their degradation pathways and the identification of the resulting degradation products. Forced degradation studies, conducted under stressed conditions as per the International Council for Harmonisation (ICH) guidelines, are instrumental in this process.

Major Degradation Products

Comprehensive forced degradation studies on avermectin B1a have identified several major degradation products. These studies typically involve subjecting the active pharmaceutical ingredient (API) to acidic, alkaline, oxidative, thermal, and photolytic stress.[8][11] The primary identified degradation products are summarized in the table below.

Degradation ProductFormation Condition(s)Method of Identification
Monosaccharide B1aAcidic hydrolysisLC-HRMS, 1D/2D NMR
8a-Hydroxy-avermectin B1a (8a-OH B1a)Oxidative (H₂O₂)LC-HRMS, 1D/2D NMR
26-Epimer-avermectin B1aAlkalineLC-HRMS, 1D/2D NMR
8,9-Z-Avermectin B1aPhotolyticLC-HRMS
5-Oxo-avermectin B1aOxidative (K₂Cr₂O₇)LC-HRMS
8a-Hydroperoxy-avermectin B1a (8a-OOH B1a)Oxidative (H₂O₂)LC-HRMS
8a-Oxo-avermectin B1aOxidative (H₂O₂)LC-HRMS
3,4-Epoxide H2B1aOxidative (H₂O₂)LC-HRMS, 1D/2D NMR
Degradation Pathways

The formation of these degradation products can be rationalized through specific chemical transformations of the avermectin molecule.

G AVM Avermectin B1a Acid Acidic Hydrolysis AVM->Acid Alkali Alkaline Isomerization AVM->Alkali Oxidation Oxidation AVM->Oxidation Photo Photolytic Isomerization AVM->Photo Mono Monosaccharide B1a Acid->Mono Epi26 26-Epimer B1a Alkali->Epi26 OH8a 8a-OH B1a Oxidation->OH8a OOH8a 8a-OOH B1a Oxidation->OOH8a Oxo8a 8a-Oxo B1a Oxidation->Oxo8a Oxo5 5-Oxo B1a Oxidation->Oxo5 Z89 8,9-Z B1a Photo->Z89

Caption: A simplified overview of avermectin B1a degradation pathways.

  • Acidic Hydrolysis: Under acidic conditions, the primary degradation pathway is the cleavage of the glycosidic bond, resulting in the formation of the aglycone and the disaccharide, or further to the monosaccharide derivative (Monosaccharide B1a).

  • Alkaline Isomerization: In the presence of a base, epimerization can occur at stereocenters. The formation of 26-epimer B1a is a known degradation pathway under alkaline conditions.

  • Oxidation: The avermectin molecule has several sites susceptible to oxidation. The allylic C8a position is particularly reactive, leading to the formation of 8a-hydroxy, 8a-hydroperoxy, and 8a-oxo derivatives. The C5 hydroxyl group can also be oxidized to a ketone (5-oxo B1a).

  • Photolytic Isomerization: Exposure to UV light can induce isomerization of the 8,9-double bond from the natural E-configuration to the Z-configuration, forming 8,9-Z-avermectin B1a.

Experimental Protocols

The identification and characterization of avermectin degradation products rely on a combination of stress testing and sophisticated analytical techniques.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acidic (e.g., 0.05 M HCl, 5h) HPLC RP-HPLC Separation (e.g., C18 column) Acid->HPLC Alkali Alkaline (e.g., 0.025 M NaOH, 1h) Alkali->HPLC Oxidative Oxidative (e.g., 5% H₂O₂, 21h) Oxidative->HPLC Thermal Thermal (e.g., 80°C, 1-7 days) Thermal->HPLC Photolytic Photolytic (e.g., 1.1 W/m², 8-26h) Photolytic->HPLC API Avermectin API (2.5 mg/mL in ACN) API->Acid API->Alkali API->Oxidative API->Thermal API->Photolytic LCMS LC-HRMS Analysis (m/z and fragmentation) HPLC->LCMS NMR NMR Spectroscopy (1D and 2D for structure) LCMS->NMR G cluster_neuron Invertebrate Neuron/Muscle Cell AVM Avermectin GluCl Glutamate-Gated Chloride Channel (GluCl) AVM->GluCl Binds and Potentiates Cl_in Increased Cl⁻ Influx GluCl->Cl_in Hyper Hyperpolarization Cl_in->Hyper Paralysis Paralysis and Death Hyper->Paralysis

References

The Obscure Occurrence of 22,23-Dihydroavermectin B1a Aglycone: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide elucidates the origins, biosynthesis, and chemical generation of 22,23-Dihydroavermectin B1a aglycone. Contrary to direct natural synthesis, this molecule is a derivative, arising from the chemical modification and subsequent degradation of a naturally produced precursor.

22,23-Dihydroavermectin B1a aglycone is not a primary metabolite naturally occurring in any known organism. Instead, its existence is intrinsically linked to the semi-synthetic anthelmintic drug, ivermectin. Ivermectin itself is a derivative of avermectin B1a, a potent macrocyclic lactone produced through fermentation by the soil actinomycete, Streptomyces avermitilis.[1][2] The aglycone is subsequently formed by the chemical or metabolic hydrolysis of the disaccharide unit from the ivermectin molecule.[1]

From Natural Fermentation to a Semi-Synthetic Derivative: The Genesis of the Aglycone

The journey to 22,23-Dihydroavermectin B1a aglycone begins with the microbial production of its precursor, avermectin B1a. This process is a cornerstone of the production of several antiparasitic drugs.

The Natural Production of Avermectin B1a

Streptomyces avermitilis is the natural source of avermectins, a class of eight closely related 16-membered macrocyclic lactones.[2][3] These compounds are synthesized via a complex polyketide synthesis pathway. The biosynthesis of the avermectin aglycone is catalyzed by a large polyketide synthase complex encoded by a dedicated gene cluster.[2] This is followed by modifications to the aglycone and subsequent glycosylation to yield the final avermectin molecules.[2]

The biosynthesis of avermectin B1a in Streptomyces avermitilis is a multi-step enzymatic process. It begins with the formation of the polyketide chain, which is then cyclized and modified to form the aglycone. This aglycone is then glycosylated with a disaccharide of L-oleandrose.

Avermectin B1a Biosynthesis Pathway cluster_pks Polyketide Synthesis cluster_modification Aglycone Formation and Modification cluster_glycosylation Glycosylation Starter_Unit 2-methylbutyryl-CoA PKS_Modules Polyketide Synthase (AVES 1, 2, 3) Starter_Unit->PKS_Modules Initiation Polyketide_Chain Linear Polyketide PKS_Modules->Polyketide_Chain Elongation with malonyl-CoA and methylmalonyl-CoA Cyclization Intramolecular Cyclization Polyketide_Chain->Cyclization Initial_Aglycone Avermectin Aglycone Precursor Cyclization->Initial_Aglycone Modification_Enzymes Modification Enzymes (e.g., P450 monooxygenase) Initial_Aglycone->Modification_Enzymes Modified_Aglycone Modified Avermectin Aglycone Modification_Enzymes->Modified_Aglycone Glycosyltransferase Glycosyltransferase Modified_Aglycone->Glycosyltransferase Sugar_Synthesis L-oleandrose Synthesis Sugar_Synthesis->Glycosyltransferase Avermectin_B1a Avermectin B1a Glycosyltransferase->Avermectin_B1a

Biosynthesis of the natural precursor, Avermectin B1a.
The Semi-Synthetic Path to Ivermectin

Ivermectin, which is predominantly 22,23-dihydroavermectin B1a, is not produced naturally. It is synthesized from avermectin B1a through a selective chemical hydrogenation process that reduces the double bond at the C22-C23 position.[4][5] This targeted modification enhances the compound's antiparasitic activity and safety profile.[6]

Generation of 22,23-Dihydroavermectin B1a Aglycone

The final step leading to the titular compound is the removal of the disaccharide moiety from ivermectin. This is typically achieved through acid hydrolysis, which cleaves the glycosidic bonds.[1] This process yields the 22,23-dihydroavermectin B1a aglycone. While primarily a laboratory procedure, this hydrolysis can also occur metabolically in organisms after the administration of ivermectin, representing a form of in vivo "natural occurrence".[7]

Quantitative Data Summary

The production and synthesis of these related compounds have been quantified in various studies. The following tables summarize key quantitative data.

ParameterOrganism/SystemValueReference
Avermectin B1a TiterStreptomyces avermitilis (Engineered Strain A229)9613 µg/mL[8]
Avermectin B1a TiterStreptomyces avermitilis (Fed-batch culture)780.0 mg/L[9]
Avermectin B1b ProductionStreptomyces avermitilis 4144517 mg/L[10]
Ivermectin B1a ProductionStreptomyces avermitilis (Engineered Strain)1.25 ± 0.14 g/L[3]
Avermectin B1a ProductionStreptomyces avermitilis (Solid-state fermentation)3.83 mg/gds[11]
Avermectin YieldStreptomyces avermitilis NRRL 8165 (Solid-state fermentation)5.8 mg/g dry substrate[12]
ParameterMethodValueReference
Conversion of Avermectin to IvermectinRuthenium-Catalyzed Hydrogenation85% Yield[13]
Ivermectin Synthesis YieldFrom Avermectin B267-72%[14]
Purity of Synthesized IvermectinHPLC98.3%[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols.

Fermentation of Streptomyces avermitilis for Avermectin Production

This protocol describes a typical batch submerged fermentation process for producing avermectins.

  • Strain and Inoculum Preparation: A pure culture of Streptomyces avermitilis is maintained on a suitable agar medium (e.g., Yeast Extract-Malt Extract-Glucose or YMG agar). An inoculum is prepared by transferring a loopful of spores into a seed culture medium and incubating at 28°C on a rotary shaker until a brownish liquid is obtained.[10]

  • Fermentation Medium: A production medium is prepared, typically containing a carbon source (e.g., soluble corn starch), a nitrogen source (e.g., yeast extract), and essential minerals. For example, the SM2 medium contains soluble corn starch, yeast extract, KCl, CaCO3, and MgSO4.[10]

  • Fermentation Conditions: The production medium is inoculated with the seed culture (e.g., 10% v/v). The fermentation is carried out in a fermenter at a controlled temperature (e.g., 28-31°C) and pH (e.g., 7.0) for a specific duration (e.g., 10 days).[10]

  • Extraction: After fermentation, the broth is centrifuged to separate the mycelium from the supernatant. The avermectins, being intracellular, are extracted from the mycelial cake using an organic solvent such as methanol or acetone.[15]

  • Purification: The crude extract is then purified using chromatographic techniques, such as silica gel chromatography and High-Performance Liquid Chromatography (HPLC), to isolate the desired avermectin B1a.[4]

Chemical Synthesis of Ivermectin from Avermectin B1a

This protocol outlines the selective hydrogenation of avermectin B1a.

  • Catalyst Preparation (In Situ): A Wilkinson's catalyst (RhCl(PPh3)3) or a similar rhodium-based catalyst is typically used. For an in-situ preparation, a rhodium salt (e.g., rhodium trichloride trihydrate) and a phosphine ligand (e.g., triphenylphosphine) are dissolved in a suitable solvent like acetone and heated.[16]

  • Hydrogenation Reaction: The avermectin B1a is dissolved in a solvent such as toluene or a mixture of methanol and cyclohexane.[16] The catalyst solution is added to the avermectin solution in a high-pressure reactor (autoclave).

  • Reaction Conditions: The mixture is subjected to hydrogen gas pressure (e.g., 10-20 bar) and heated to a specific temperature (e.g., 87-88°C) for several hours (e.g., 8-10 hours) with vigorous stirring.[16]

  • Work-up and Purification: After the reaction, the catalyst is removed, often by precipitation and filtration. The solvent is evaporated, and the resulting ivermectin product is purified, for instance, by crystallization from a solvent like ethanol, to yield a mixture of 22,23-dihydroavermectin B1a and B1b.[14]

Preparation of 22,23-Dihydroavermectin B1a Aglycone by Hydrolysis

This protocol describes the acid-catalyzed hydrolysis of ivermectin.

  • Reaction Setup: Ivermectin is dissolved in a suitable organic solvent.

  • Acid Addition: An acid, such as a mineral acid (e.g., HCl or H2SO4), is added to the solution to catalyze the hydrolysis of the glycosidic bonds.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cleavage of the disaccharide unit. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Extraction and Purification: Upon completion, the reaction is quenched, and the aglycone product is extracted into an organic solvent. The solvent is then evaporated, and the crude product is purified using chromatographic methods to isolate the 22,23-dihydroavermectin B1a aglycone.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the analysis and quantification of avermectins and their derivatives.

  • Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is commonly used.[17][18]

  • Mobile Phase: The mobile phase is typically a mixture of organic solvents like acetonitrile and methanol with water.[18] Gradient or isocratic elution can be employed.

  • Detection: A UV detector set at a specific wavelength (e.g., 245 nm) is generally used for detection.[19]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve prepared from known concentrations of a reference standard.[20]

Logical Workflow from Precursor to Aglycone

The production of 22,23-Dihydroavermectin B1a aglycone is a multi-stage process that begins with biotechnology and transitions to synthetic chemistry, followed by degradation.

Workflow to 22,23-Dihydroavermectin B1a Aglycone cluster_fermentation Biotechnological Production cluster_synthesis Semi-Synthesis cluster_degradation Degradation Streptomyces Streptomyces avermitilis Fermentation Fermentation Streptomyces->Fermentation Avermectin_B1a Avermectin B1a Fermentation->Avermectin_B1a Hydrogenation Chemical Hydrogenation Avermectin_B1a->Hydrogenation Ivermectin Ivermectin (22,23-Dihydroavermectin B1a) Hydrogenation->Ivermectin Hydrolysis Acid Hydrolysis or Metabolism Ivermectin->Hydrolysis Aglycone 22,23-Dihydroavermectin B1a Aglycone Hydrolysis->Aglycone

From microbial fermentation to the final aglycone.

Concluding Remarks

The natural occurrence of 22,23-Dihydroavermectin B1a aglycone is indirect, manifesting as a metabolic breakdown product of the widely used drug ivermectin. Its primary origin is through the deliberate chemical synthesis from the natural product avermectin B1a. Understanding the complete pathway, from the fermentation of Streptomyces avermitilis to the chemical modifications and subsequent degradation, is essential for researchers in drug development, metabolic studies, and analytical chemistry. The provided data and protocols offer a comprehensive foundation for further investigation into this and related compounds.

References

An In-depth Technical Guide to the Biosynthesis of Avermectin Aglycones in Streptomyces avermitilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of avermectin aglycones, the core structures of a class of potent antiparasitic agents, in the filamentous bacterium Streptomyces avermitilis. The guide delves into the genetic and enzymatic machinery responsible for the assembly of these complex polyketides, presents quantitative data on production, and outlines key experimental protocols for studying and engineering the biosynthetic pathway.

The Avermectin Biosynthetic Gene Cluster

The biosynthesis of avermectin is orchestrated by a large gene cluster spanning approximately 82 kilobases (kb) in the Streptomyces avermitilis genome.[1][2] This cluster contains 18 open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the polyketide backbone, its subsequent modifications, and the sugars that are later attached. The genes directly involved in the formation of the avermectin aglycone are primarily located in the central region of this cluster.

Table 1: Key Genes and Their Functions in Avermectin Aglycone Biosynthesis

GeneEncoded ProteinFunction in Aglycone Biosynthesis
aveA1, aveA2, aveA3, aveA4Avermectin Polyketide Synthase (AVES 1, 2, 3, and 4)Giant multifunctional enzymes that catalyze the assembly of the polyketide chain from starter and extender units.[1][3]
aveECytochrome P450 monooxygenaseCatalyzes the formation of the furan ring between C6 and C8 of the aglycone.
aveFNAD(P)H-dependent ketoreductaseReduces the keto group at C5 to a hydroxyl group.
aveCDehydratase-like proteinInfluences the dehydratase activity in module two of the PKS, affecting the C22-C23 position.
aveDS-adenosylmethionine (SAM)-dependent C5 O-methyltransferaseMethylates the C5 hydroxyl group.
aveRLAL-family regulatory proteinA positive regulator that controls the expression of the avermectin biosynthetic genes.

The Biosynthetic Pathway of Avermectin Aglycone

The formation of the avermectin aglycone is a multi-step process that begins with the assembly of a polyketide chain by a type I polyketide synthase (PKS) system. This is followed by a series of post-PKS modifications to yield the final aglycone structure.

Polyketide Chain Assembly

The avermectin PKS is a remarkable enzymatic assembly line composed of four large, multifunctional proteins (AVES 1, AVES 2, AVES 3, and AVES 4). These proteins are organized into a loading module and 12 extension modules, each responsible for one round of polyketide chain elongation.[1][3]

The biosynthesis is initiated with one of two starter units derived from branched-chain amino acid metabolism:

  • Isobutyryl-CoA (from valine) leads to the avermectin 'b' series.

  • 2-methylbutyryl-CoA (from isoleucine) leads to the avermectin 'a' series.

The polyketide chain is then extended by the sequential addition of seven acetate units (from malonyl-CoA) and five propionate units (from methylmalonyl-CoA).[3] The specific order and type of extender unit, as well as the degree of reduction at each step, are dictated by the enzymatic domains within each PKS module.

G cluster_starters Starter Units cluster_extenders Extender Units Isobutyryl-CoA Isobutyryl-CoA 2-methylbutyryl-CoA 2-methylbutyryl-CoA Avermectin PKS (AVES 1-4) Avermectin PKS (AVES 1-4) 2-methylbutyryl-CoA->Avermectin PKS (AVES 1-4) Malonyl-CoA (x7) Malonyl-CoA (x7) Malonyl-CoA (x7)->Avermectin PKS (AVES 1-4) Methylmalonyl-CoA (x5) Methylmalonyl-CoA (x5) Methylmalonyl-CoA (x5)->Avermectin PKS (AVES 1-4) Linear Polyketide Linear Polyketide Avermectin PKS (AVES 1-4)->Linear Polyketide Thioesterase Domain Thioesterase Domain Linear Polyketide->Thioesterase Domain Cyclization Initial Aglycone Initial Aglycone Thioesterase Domain->Initial Aglycone

Caption: Polyketide chain assembly by the avermectin PKS.
Post-PKS Modifications

Once the linear polyketide is assembled, it is released from the PKS through the action of a thioesterase domain, which catalyzes an intramolecular cyclization to form the macrolactone ring. This initial aglycone then undergoes a series of enzymatic modifications to generate the final avermectin aglycones.

The key post-PKS modification steps are:

  • Furan Ring Formation: The cytochrome P450 monooxygenase, AveE, catalyzes the formation of a furan ring between carbons 6 and 8.

  • Ketoreduction: The ketoreductase, AveF, reduces the keto group at the C5 position to a hydroxyl group.

  • Dehydration Control: The AveC protein influences the dehydration of the C22-C23 position, leading to the formation of either a double bond (series 2) or a hydroxyl group that is later dehydrated (series 1).

  • Methylation: The methyltransferase, AveD, can methylate the C5 hydroxyl group, which is a key step in the formation of the A-series of avermectins.

G Furan Ring Formation Furan Ring Formation (AveE) Intermediate 1 Intermediate 1 Furan Ring Formation->Intermediate 1 Ketoreduction C5 Ketoreduction (AveF) Intermediate 1->Ketoreduction Intermediate 2 Intermediate 2 Ketoreduction->Intermediate 2 Dehydration Control Dehydration at C22-C23 (AveC influence) Intermediate 2->Dehydration Control Methylation C5 O-Methylation (AveD) Intermediate 2->Methylation Avermectin Aglycones Avermectin Aglycones Dehydration Control->Avermectin Aglycones Methylation->Avermectin Aglycones

Caption: Post-PKS modification pathway of the avermectin aglycone.

Quantitative Data on Avermectin Production

The production of avermectin is influenced by a variety of factors, including the genetic background of the S. avermitilis strain, fermentation conditions, and the availability of precursors. The following tables summarize some of the quantitative data available in the literature.

Table 2: Avermectin Production in Different S. avermitilis Strains

StrainGenotype/ModificationAvermectin Titer (mg/L)Reference
S. avermitilis 41445 (Wild Type)-17 (B1b)[4]
S. avermitilis NRRL 8165-17.5[4]
S. avermitilis ATCC 31267-28 (B1a + B1b)[5]
S. avermitilis G9ARTP MutagenesisTiter improved by 18.9% in flask culture compared to wild type[6]
S. avermitilis AVE-T27Engineered with mil PKS domains3450 (Ivermectin B1a)[7]
S. avermitilis AVE-H39Engineered with mil PKS domains951 (25-ethyl ivermectin) + 2093 (25-methyl ivermectin)[7]
S. avermitilis 3-115 (Engineered)Ivermectin B1a producing strain1250 ± 140 (Ivermectin B1a)[8]

Table 3: Effect of Fermentation Parameters on Avermectin B1b Production in S. avermitilis 41445 UV 45(m)3

ParameterConditionAvermectin B1b Titer (mg/L)Cell Biomass (g/L)Reference
Carbon SourcePotato Starch420.0231.74[9]
pH7.5180.04 ± 0.0321.3 ± 0.04[10]
Agitation Speed (rpm)250Highest production observed-[9]
Incubation Time (days)10Maximum production-[4]
Inoculum Size (% v/v)10Maximum production-[4]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study avermectin biosynthesis. For detailed, step-by-step protocols, it is recommended to consult the cited literature.

Gene Knockout in Streptomyces avermitilis

Gene knockout is a fundamental technique to elucidate the function of specific genes in the avermectin biosynthetic pathway. CRISPR-Cas9 based methods have become increasingly popular for their efficiency and precision.

G Construct Plasmid 2. Construct CRISPR-Cas9 plasmid with sgRNA and homology arms Conjugation 3. Introduce plasmid into S. avermitilis via conjugation from E. coli Construct Plasmid->Conjugation Selection 4. Select for exconjugants containing the plasmid Conjugation->Selection Induce Cas9 5. Induce Cas9 expression to create double-strand break Selection->Induce Cas9 Homologous Recombination 6. Homologous recombination leads to gene deletion Induce Cas9->Homologous Recombination Verification 7. Verify gene knockout by PCR and sequencing Homologous Recombination->Verification Phenotypic Analysis 8. Analyze avermectin production in the mutant Verification->Phenotypic Analysis

Caption: Workflow for CRISPR-Cas9 mediated gene knockout in S. avermitilis.

A detailed protocol for CRISPR-Cas9 mediated gene editing in Streptomyces can be found in publications by Cobb et al. and other similar works. The general steps involve designing a specific single-guide RNA (sgRNA) to target the gene of interest, cloning it into a suitable E. coli - Streptomyces shuttle vector carrying the cas9 gene, introducing the plasmid into S. avermitilis via conjugation, and then selecting for and verifying the desired gene knockout.

Precursor Feeding Experiments

Feeding experiments with labeled precursors are used to trace the metabolic origins of the avermectin backbone.

General Protocol Outline:

  • Culture Preparation: Grow S. avermitilis in a suitable production medium.

  • Precursor Addition: At a specific time point during fermentation (e.g., 24 hours), add a labeled precursor (e.g., [1-¹³C]acetate, [¹³C]isoleucine) to the culture.

  • Incubation: Continue the fermentation for a defined period to allow for incorporation of the label.

  • Extraction: Extract the avermectins from the culture broth and mycelium.

  • Analysis: Analyze the purified avermectins using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the position and extent of label incorporation.[11]

Studies have shown that acetate and propionate are incorporated into the avermectin aglycone, while the S-methyl group of methionine is incorporated into the methoxyl groups.[11]

Enzymatic Assays

Characterizing the individual enzymes of the avermectin pathway provides insights into their specific functions and kinetic properties.

General Protocol for a Cytochrome P450 (AveE) Assay:

  • Enzyme Preparation: Heterologously express and purify the AveE protein.

  • Reaction Mixture: Prepare a reaction mixture containing the purified AveE, a suitable buffer, the substrate (an early-stage avermectin aglycone intermediate), and a redox partner system (e.g., ferredoxin and ferredoxin-NADP⁺-reductase).[12]

  • Initiation: Start the reaction by adding a cofactor such as NADPH.[12]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.[12]

  • Quenching and Extraction: Stop the reaction and extract the products.

  • Analysis: Analyze the products by HPLC or LC-MS to detect the formation of the furan ring.[12]

General Protocol for a Ketoreductase (AveF) Assay:

  • Enzyme Preparation: Heterologously express and purify the AveF protein.

  • Reaction Mixture: Prepare a reaction mixture containing the purified AveF, a suitable buffer, the substrate (the 5-keto avermectin intermediate), and the cofactor NADPH or NADH.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH/NADH, to determine the reaction rate.

  • Product Confirmation: Confirm the formation of the 5-hydroxyl product by HPLC or LC-MS.

Conclusion

The biosynthesis of avermectin aglycones is a complex and fascinating process that has been the subject of extensive research. A deep understanding of the genetic and enzymatic machinery involved is crucial for the rational design of engineered S. avermitilis strains with improved avermectin titers and for the generation of novel avermectin analogs with enhanced therapeutic properties. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this important field. Further research into the intricate regulatory networks and the kinetic properties of the biosynthetic enzymes will undoubtedly unlock new opportunities for the production and diversification of these valuable natural products.

References

22,23-Dihydroavermectin B1a aglycon CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 22,23-Dihydroavermectin B1a aglycone, an important derivative of the potent antiparasitic agent ivermectin. This document details its chemical identity, synthesis, and known biological activities, presenting data in a clear and accessible format for research and development purposes.

Core Compound Identification

Chemical Name: 22,23-Dihydroavermectin B1a aglycone Synonyms: Ivermectin Aglycone, Ivermectin Impurity G[1][2]

ParameterValueReference
CAS Number 73162-95-5[1][2]
Molecular Formula C34H50O8[1][2]
Molecular Weight 586.76 g/mol [2]

Physicochemical Properties

PropertyValue
Appearance White solid
Solubility Soluble in Methanol, DMSO, Chloroform, Ethanol, Ethyl Acetate, Acetone, Acetonitrile. Insoluble in Water, Hexane.

Experimental Protocols

Synthesis of 22,23-Dihydroavermectin B1a Aglycone via Acid Hydrolysis of Ivermectin

This protocol describes the removal of the disaccharide moiety from ivermectin to yield its aglycone.

Materials:

  • Ivermectin (IVR)

  • Methanol (CH3OH)

  • Concentrated Sulfuric Acid (H2SO4)

  • Dichloromethane (CH2Cl2)

  • Saturated Sodium Bicarbonate Solution (NaHCO3)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolve Ivermectin (1.0 equivalent) in methanol.[3]

  • Cool the solution in an ice bath.

  • Add concentrated sulfuric acid dropwise to the reaction mixture.[3]

  • Monitor the reaction by thin-layer chromatography (TLC) until completion (approximately 20 hours). The solution may change color to greenish and then yellow.[3]

  • Concentrate the reaction mixture using a rotary evaporator.[3]

  • Dilute the residue with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 22,23-Dihydroavermectin B1a aglycone.

Biological Activity and Mechanism of Action

22,23-Dihydroavermectin B1a aglycone is known to inhibit the larval development of nematodes but does not exhibit the paralytic activity characteristic of its parent compound, ivermectin.[4] The disaccharide moiety at the C13 position of ivermectin, which is absent in the aglycone, is not essential for antiparasitic activity, but the aglycone generally displays poorer biological properties.

The primary mechanism of action for the parent compound, ivermectin, involves its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[5][6][7] Ivermectin binds to these channels, locking them in an open state, which leads to an increased influx of chloride ions.[7] This hyperpolarizes the cell membrane, resulting in paralysis and death of the parasite.[5]

In addition to its antiparasitic effects, ivermectin has been investigated for its anticancer properties. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers.[8] Ivermectin acts as a Wnt-TCF response blocker, mimicking the effects of a dominant-negative TCF protein.[8]

Quantitative Data

Cell LineCancer TypeIC50 (µM) of Ivermectin
DLD1Colon Cancer~2.5
Ls174TColon Cancer~1.0

Visualizations

Experimental Workflow: Synthesis of 22,23-Dihydroavermectin B1a Aglycone

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Ivermectin Ivermectin in Methanol IceBath Cooling (Ice Bath) Ivermectin->IceBath H2SO4 Add H2SO4 (dropwise) IceBath->H2SO4 Evaporation1 Rotary Evaporation H2SO4->Evaporation1 Extraction Extraction with CH2Cl2 Evaporation1->Extraction Washing Wash with NaHCO3 & Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Evaporation2 Rotary Evaporation Drying->Evaporation2 Chromatography Silica Gel Chromatography Evaporation2->Chromatography Aglycone 22,23-Dihydroavermectin B1a Aglycone Chromatography->Aglycone

Caption: Workflow for the synthesis of 22,23-Dihydroavermectin B1a aglycone.

Signaling Pathway: Ivermectin's Mechanism of Action on Glutamate-Gated Chloride Channels

IVM Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds and locks open Membrane Invertebrate Nerve/Muscle Cell Membrane Hyperpolarization Hyperpolarization Membrane->Hyperpolarization Chloride Cl- Ions Chloride->Membrane Increased Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Mechanism of ivermectin on invertebrate glutamate-gated chloride channels.

Signaling Pathway: Ivermectin's Inhibition of the WNT-TCF Pathway

Ivermectin inhibits the Wnt-TCF response cluster_wnt WNT Signaling Pathway in Cancer Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin (stabilized) Frizzled->BetaCatenin TCF TCF/LEF BetaCatenin->TCF TargetGenes Target Gene Expression (Proliferation, Survival) TCF->TargetGenes Ivermectin Ivermectin Ivermectin->Block

Caption: Ivermectin's inhibitory effect on the WNT-TCF signaling pathway.

References

Unveiling 22,23-Dihydroavermectin B1a Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 22,23-Dihydroavermectin B1a aglycone, a key derivative of the widely-used antiparasitic agent, ivermectin. This document delves into its nomenclature, physicochemical properties, and distinct biological activities, offering detailed experimental protocols and visual representations of its metabolic origin and proposed mechanism of action.

Nomenclature and Identification

22,23-Dihydroavermectin B1a aglycone is known by a variety of synonyms and identifiers across different chemical and regulatory databases. Clarity in its identification is crucial for researchers in the field.

Identifier TypeIdentifier
Common Name 22,23-Dihydroavermectin B1a aglycone
Synonyms Ivermectin Aglycone, Ivermectin B1 Aglycone, Dihydroavermectin B1 aglycone, Ivermectin Impurity G [EP][1][2], IVM AGLYCONE[1]
CAS Number 73162-95-5[1]
PubChem CID 13710870
ChEMBL ID CHEMBL330828[1]
UNII GF54JTQ44E[1]
IUPAC Name (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Physicochemical Properties

Understanding the physicochemical properties of 22,23-Dihydroavermectin B1a aglycone is essential for its handling, formulation, and experimental use.

PropertyValue
Molecular Formula C₃₄H₅₀O₈[1]
Molecular Weight 586.8 g/mol [1]
Appearance White to off-white solid powder
Solubility Soluble in DMSO, methanol, and ethanol.
Storage Store at -20°C for long-term stability.

Biological Activity and Mechanism of Action

22,23-Dihydroavermectin B1a aglycone is primarily recognized as an acid degradation product of ivermectin, produced by the hydrolysis of the disaccharide unit.[2][3] Its biological activity is distinct from its parent compound. While ivermectin induces paralysis in many nematode species, the aglycone derivative does not exhibit this paralytic activity.[2][3] However, it retains the ability to inhibit nematode larval development.[2][3]

The paralytic action of ivermectin is attributed to its potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, leading to hyperpolarization and paralysis. The absence of the disaccharide moiety in the aglycone likely alters its binding affinity or efficacy at these channels, thus explaining the lack of paralytic effect. The inhibition of larval development suggests an alternative or modified mechanism of action, potentially involving other molecular targets or a different mode of interaction with GluCls that disrupts essential developmental processes without causing acute paralysis.

Experimental Protocols

Synthesis of 22,23-Dihydroavermectin B1a Aglycone from Ivermectin

This protocol describes a general method for the acid hydrolysis of ivermectin to produce its aglycone.

Materials:

  • Ivermectin

  • Sulfuric acid (H₂SO₄)

  • Methanol (CH₃OH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Acetone

Procedure:

  • Dissolve ivermectin in methanol.

  • Add a solution of sulfuric acid in water to the methanolic solution of ivermectin.

  • Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-acetone gradient to yield 22,23-Dihydroavermectin B1a aglycone.

Nematode Larval Development Assay (LDA)

This assay is used to determine the inhibitory effect of 22,23-Dihydroavermectin B1a aglycone on the development of nematode larvae.

Materials:

  • Nematode eggs (e.g., from Haemonchus contortus)

  • 96-well microtiter plates

  • Agar

  • Yeast extract

  • 22,23-Dihydroavermectin B1a aglycone stock solution in a suitable solvent (e.g., DMSO)

  • Culture medium (e.g., Earle's balanced salt solution)

  • Lugol's iodine solution

Procedure:

  • Prepare a suspension of nematode eggs from fecal samples.

  • Prepare serial dilutions of the 22,23-Dihydroavermectin B1a aglycone stock solution.

  • Dispense a small volume of agar into each well of a 96-well plate.

  • Add the different concentrations of the aglycone solution to the respective wells. Include solvent-only controls.

  • Add a standardized number of nematode eggs to each well.

  • Add a nutrient medium, such as yeast extract, to support larval development.

  • Incubate the plates at an appropriate temperature (e.g., 27°C) for several days (typically 6-7 days) to allow for larval development to the third-stage larvae (L3) in the control wells.

  • After the incubation period, add Lugol's iodine solution to each well to stop larval development and aid in visualization.

  • Count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well under an inverted microscope.

  • Calculate the percentage of inhibition of larval development for each concentration of the aglycone compared to the control.

Visualizations

Metabolic Pathway: Formation of 22,23-Dihydroavermectin B1a Aglycone

Metabolic Formation of 22,23-Dihydroavermectin B1a Aglycone Ivermectin Ivermectin (22,23-Dihydroavermectin B1a) Aglycone 22,23-Dihydroavermectin B1a Aglycone Ivermectin->Aglycone Acid Hydrolysis Disaccharide Oleandrose-Oleandrose Disaccharide Ivermectin->Disaccharide Acid Hydrolysis

Caption: Formation of the aglycone from ivermectin.

Experimental Workflow: Larval Development Assay

Workflow for Nematode Larval Development Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Observation cluster_analysis Data Analysis Egg_Prep Nematode Egg Suspension Dosing Addition of Aglycone and Eggs Egg_Prep->Dosing Compound_Prep Serial Dilutions of Aglycone Compound_Prep->Dosing Plate_Setup 96-well Plate with Agar Plate_Setup->Dosing Incubation Incubate at 27°C for 6-7 days Dosing->Incubation Observation Stop with Iodine & Count Larvae Incubation->Observation Analysis Calculate % Inhibition Observation->Analysis

Caption: Larval Development Assay workflow.

Proposed Differential Mechanism of Action

Proposed Differential Mechanism of Ivermectin and its Aglycone cluster_channel Glutamate-Gated Chloride Channel (GluCl) cluster_effects Biological Effects Ivermectin Ivermectin GluCl GluCl Ivermectin->GluCl Strong Potentiation Inhibition Inhibition of Larval Development Ivermectin->Inhibition Aglycone Aglycone Aglycone->GluCl Weak/Altered Interaction Aglycone->Inhibition Paralysis Paralysis & Death GluCl->Paralysis Hyperpolarization

Caption: Differential action of ivermectin and its aglycone.

References

The Primary Biological Activity of Ivermectin Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a cornerstone of antiparasitic therapy, exerts its potent effects through its interaction with glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death. The removal of its C13-disaccharide moiety yields ivermectin aglycone, a metabolite and synthetic precursor with a distinct biological profile. This technical guide provides an in-depth exploration of the primary biological activity of ivermectin aglycone, focusing on its potent inhibitory effects on nematode larval development, a key departure from the paralytic action of its parent compound. Through a comprehensive review of available data, this document details its mechanism of action, presents quantitative data on its potency, outlines relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. This guide serves as a critical resource for researchers in parasitology, medicinal chemistry, and drug development seeking to understand and leverage the unique properties of ivermectin aglycone.

Introduction

Ivermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, has revolutionized the treatment of parasitic diseases in both human and veterinary medicine. Its broad-spectrum activity against nematodes and arthropods is primarily attributed to its high affinity for and potentiation of glutamate-gated chloride channels (GluCls), which are exclusive to invertebrates. This interaction leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis of the parasite.[1]

Ivermectin aglycone is a derivative of ivermectin formed by the hydrolysis of the oleandrose disaccharide at the C13 position of the macrocyclic lactone ring. While the disaccharide moiety is not an absolute requirement for antiparasitic activity, its absence significantly alters the biological profile of the molecule.[2] Ivermectin aglycone is a potent inhibitor of nematode larval development but is notably devoid of the paralytic activity characteristic of ivermectin.[3][4] This distinction suggests a nuanced mechanism of action, making ivermectin aglycone a valuable tool for dissecting the complex biology of nematode development and for probing the mechanisms of ivermectin resistance.

This technical guide will provide a detailed examination of the primary biological activity of ivermectin aglycone, with a focus on its larvicidal properties.

Mechanism of Action

The primary molecular target of ivermectin is the glutamate-gated chloride channel (GluCl), a member of the Cys-loop family of ligand-gated ion channels found in the nerve and muscle cells of invertebrates.[5][6] Ivermectin acts as a positive allosteric modulator, binding to a site distinct from the glutamate binding site and locking the channel in an open conformation.[7][8] This leads to a sustained influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis of the pharyngeal pump and somatic muscles, ultimately causing the death of the parasite by starvation and immobilization.[9][10]

The role of the disaccharide moiety in ivermectin's activity is multifaceted. While not essential for binding to GluCls, it is thought to contribute to the overall potency and pharmacokinetic properties of the molecule. The disaccharide may influence the drug's interaction with P-glycoproteins (Pgps), which are involved in drug efflux and are a known mechanism of ivermectin resistance.[11] Ivermectin analogs with the disaccharide are better substrates for Pgps than the aglycones, which may contribute to the increased efficacy of some aglycone derivatives in resistant strains.[11]

The primary biological activity of ivermectin aglycone is the potent inhibition of nematode larval development.[3][4] Unlike ivermectin, it does not cause paralysis of adult worms. This suggests that the aglycone may interact differently with GluCls or target alternative pathways crucial for larval maturation. The lack of paralytic activity implies a less potent or absent effect on the GluCls of the pharyngeal and somatic muscle cells of adult worms. However, its profound impact on larval development indicates a critical role for its target(s) during the early life stages of the parasite. It is hypothesized that ivermectin aglycone's interaction with its target disrupts essential physiological processes required for larval growth and molting.

Quantitative Data

The potency of ivermectin aglycone as an inhibitor of nematode larval development has been quantified using in vitro assays. The following tables summarize the available data, comparing the activity of ivermectin aglycone with that of ivermectin and its monosaccharide derivative.

Table 1: 50% Lethal Concentration (LC50) of Ivermectin and its Derivatives against Haemonchus contortus Larval Development

CompoundSusceptible Isolate LC50 (ng/mL)Resistant Isolate LC50 (ng/mL)Reference
IvermectinNot explicitly stated, but used as a baseline for resistanceNot explicitly stated, but used as a baseline for resistance[4]
Ivermectin Aglycone~2.5~55[4]
Ivermectin Monosaccharide~1.5~25[3]

Note: The LC50 values are approximated from graphical data presented in the cited literature. The study by Dolinská et al. (2013) highlights that ivermectin aglycone is a more sensitive probe for detecting ivermectin resistance in the larval development assay, showing a larger resistance factor (RF) compared to ivermectin.

Table 2: Comparative Potency of Avermectins in a Haemonchus contortus Larval Development Assay

CompoundConcentration for Full Efficacy (µg/mL)
Ivermectin0.001
Ivermectin Monosaccharide HomologSimilar to Ivermectin
Doramectin0.001
Doramectin Monosaccharide HomologSimilar to Doramectin

This data from Shoop et al. (1996) indicates that the removal of one sugar unit (monosaccharide) does not significantly diminish the potency in this assay, suggesting the aglycone's reduced activity is due to the complete absence of the sugar moiety.[12]

Experimental Protocols

Larval Development Inhibition Assay (LDIA)

The Larval Development Inhibition Assay (LDIA), also referred to as the Larval Development Test (LDT), is the primary in vitro method for quantifying the inhibitory effects of compounds on nematode larval development.

Objective: To determine the concentration of a test compound that inhibits the development of 50% of nematode eggs to the third larval stage (L3), known as the LC50.

Materials:

  • Fresh fecal samples from nematode-infected animals (e.g., sheep infected with Haemonchus contortus).

  • Nematode egg isolation solutions (e.g., saturated sodium chloride).

  • 96-well microtiter plates.

  • Agar or a liquid culture medium.

  • Nutrient broth (e.g., Earle's solution) and a source of bacteria (e.g., E. coli) as a food source for the larvae.

  • Test compound (ivermectin aglycone) and control compounds (ivermectin, solvent control).

  • Incubator (25-27°C).

  • Inverted microscope.

  • Lugol's iodine solution to stop development for counting.

Procedure:

  • Egg Isolation: Isolate nematode eggs from fresh fecal samples using a standard flotation method.

  • Assay Setup: In a 96-well plate, prepare serial dilutions of the test compound in the culture medium.

  • Egg Inoculation: Add a standardized number of eggs (e.g., 50-80 eggs per well) to each well.

  • Incubation: Incubate the plates at 25-27°C for 6-7 days to allow for the development of eggs to the L3 stage in the control wells.

  • Termination and Counting: After the incubation period, add a drop of Lugol's iodine to each well to kill the larvae and halt development.

  • Data Analysis: Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well. The LC50 is calculated by plotting the percentage of inhibition of development to L3 against the log of the compound concentration and fitting the data to a dose-response curve.[4][13]

Radioligand Binding Assay

This assay can be used to determine the binding affinity of ivermectin aglycone to its putative receptor, the GluCl.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the interaction between a radiolabeled ligand and the receptor.

Materials:

  • Source of GluCls (e.g., membrane preparations from a model organism like C. elegans or a parasitic nematode, or recombinant receptors expressed in a cell line).

  • Radiolabeled ligand (e.g., [³H]ivermectin).

  • Unlabeled test compound (ivermectin aglycone).

  • Filtration apparatus (e.g., glass fiber filters).

  • Scintillation counter and scintillation fluid.

  • Incubation buffer.

Procedure:

  • Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (ivermectin aglycone) in the incubation buffer.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the test compound, from which the inhibition constant (Ki) can be calculated. For saturation binding experiments, varying concentrations of the radiolabeled ligand are used to determine the Kd and Bmax.[14]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to study the functional effects of ivermectin aglycone on ion channels expressed in a heterologous system, such as Xenopus oocytes.

Objective: To characterize the electrophysiological response of GluCls to the application of ivermectin aglycone.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the GluCl subunits.

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

  • Recording solution (e.g., Ringer's solution).

  • Test compound (ivermectin aglycone) and agonist (glutamate).

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and inject them with the cRNA encoding the GluCl subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Compound Application: Perfuse the oocyte with the recording solution and apply the agonist (glutamate) and/or the test compound (ivermectin aglycone) at various concentrations.

  • Data Acquisition and Analysis: Record the resulting currents. Analyze the data to determine the effect of ivermectin aglycone on the channel's response to glutamate (potentiation or inhibition) or its ability to directly gate the channel.[5][15]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ivermectin's Paralytic Action

The paralytic effect of ivermectin is a direct result of its action on GluCls in the neuromuscular system of nematodes.

G cluster_neuron Presynaptic Neuron cluster_muscle Postsynaptic Muscle Cell Ivermectin Ivermectin GluCl_pre Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl_pre Binds and Activates GluCl_post Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl_post Binds and Activates Hyperpolarization_pre Hyperpolarization GluCl_pre->Hyperpolarization_pre Cl- Influx Glutamate_vesicle Glutamate Vesicles Inhibition_NT Inhibition of Neurotransmitter Release Hyperpolarization_pre->Inhibition_NT Hyperpolarization_post Hyperpolarization GluCl_post->Hyperpolarization_post Cl- Influx Paralysis Flaccid Paralysis Hyperpolarization_post->Paralysis

Caption: Ivermectin's mechanism of inducing paralysis in nematodes.

Putative Signaling Pathway for Ivermectin Aglycone's Inhibition of Larval Development

The precise signaling pathway for ivermectin aglycone's developmental inhibition is not as well-defined as the paralytic pathway of ivermectin. However, based on its known activity, a putative pathway can be proposed.

G IVM_Aglycone Ivermectin Aglycone Putative_Target Putative Target (e.g., specific GluCl isoform, other developmental regulators) IVM_Aglycone->Putative_Target Binds/Modulates Signaling_Cascade Disruption of Developmental Signaling Cascade Putative_Target->Signaling_Cascade Gene_Expression Altered Gene Expression (Molting, Growth Factors) Signaling_Cascade->Gene_Expression Physiological_Processes Disruption of Essential Physiological Processes (e.g., feeding, cuticle formation) Signaling_Cascade->Physiological_Processes Inhibition Inhibition of Larval Development (L1/L2 Arrest) Gene_Expression->Inhibition Physiological_Processes->Inhibition

Caption: Putative mechanism of ivermectin aglycone's inhibition of nematode larval development.

Experimental Workflow for Larval Development Inhibition Assay

The workflow for the LDIA is a multi-step process from sample collection to data analysis.

G start Fecal Sample Collection egg_isolation Nematode Egg Isolation start->egg_isolation egg_inoculation Inoculate Wells with Standardized Number of Eggs egg_isolation->egg_inoculation plate_prep Prepare Serial Dilutions of Ivermectin Aglycone in 96-well Plate plate_prep->egg_inoculation incubation Incubate at 25-27°C for 6-7 Days egg_inoculation->incubation termination Terminate Assay with Lugol's Iodine incubation->termination counting Count Larval Stages (Egg, L1, L2, L3) using Inverted Microscope termination->counting analysis Calculate LC50 using Dose-Response Analysis counting->analysis end Report Potency of Ivermectin Aglycone analysis->end

Caption: Workflow for the Larval Development Inhibition Assay (LDIA).

Conclusion

Ivermectin aglycone exhibits a primary biological activity that is distinct from its parent compound, ivermectin. Its potent inhibition of nematode larval development, in the absence of paralytic effects on adult worms, points to a more nuanced interaction with its molecular targets, likely specific isoforms of glutamate-gated chloride channels or other critical developmental pathways in the early life stages of nematodes. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the precise mechanism of action of ivermectin aglycone. Understanding these differences is not only crucial for fundamental parasitology research but also holds significant potential for the development of novel anthelmintic strategies, particularly in the face of growing ivermectin resistance. The use of ivermectin aglycone as a sensitive probe in resistance monitoring and as a lead compound for the design of new larvicidal agents are promising avenues for future investigation. This technical guide serves as a comprehensive resource to facilitate these endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ivermectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a potent macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, is a cornerstone of antiparasitic therapy in both veterinary and human medicine. Its broad-spectrum activity is primarily attributed to its action as a positive allosteric modulator of glutamate-gated chloride channels (GluClRs) in invertebrates, leading to paralysis and death of the parasite.[1][2] Ivermectin is a semi-synthetic derivative of avermectin and is structurally characterized by a 16-membered macrocyclic lactone backbone attached to a disaccharide moiety at the C13 position.

The ivermectin aglycone, also known as dihydroavermectin B1 aglycone, is the core macrocyclic lactone structure of ivermectin, completely devoid of its oleandrose-oleandrose disaccharide unit. This structural modification results in a significant alteration of its biological activity. While ivermectin's primary mode of action is inducing flaccid paralysis, the aglycone is noted as a potent inhibitor of nematode larval development but lacks this paralytic effect. This distinct biological profile makes the ivermectin aglycone a subject of significant interest for understanding the structure-activity relationships of the avermectin class and for developing novel antiparasitic strategies.

This technical guide provides a comprehensive overview of the physical and chemical properties of ivermectin aglycone, detailed experimental protocols for its preparation and characterization, and an exploration of its unique biological mechanism of action.

Physical and Chemical Properties

The core physical and chemical characteristics of ivermectin aglycone are summarized below. This data is essential for its handling, formulation, and analysis in a research and development setting.

PropertyValueReference(s)
IUPAC Name 6'-butan-2-yl-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Synonyms Dihydroavermectin B1 aglycone, Ivermectin B1 aglycone
CAS Number 123997-59-1
Molecular Formula C₃₄H₅₀O₈
Molecular Weight 586.8 g/mol
Appearance Off-white powder
Solubility Soluble in DMF, DMSO, Ethanol, Methanol. Limited water solubility.
Storage Temperature 4°C or -20°C
XLogP3 3.3
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 8
Rotatable Bond Count 3
Exact Mass 586.35056855 Da
Monoisotopic Mass 586.35056855 Da
Topological Polar Surface Area 115 Ų

Experimental Protocols

Preparation of Ivermectin Aglycone via Acid Hydrolysis

Ivermectin aglycone is most commonly prepared by the acid-catalyzed hydrolysis of the parent ivermectin molecule, which cleaves the glycosidic bonds of the disaccharide moiety.

Materials:

  • Ivermectin

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Stir plate and magnetic stir bar

  • pH indicator strips

Protocol:

  • Dissolution: Dissolve a known quantity of ivermectin in methanol in a round-bottom flask to create a concentrated stock solution.

  • Acidification: In a larger reaction vessel, dilute the methanolic ivermectin solution with a 0.1 M aqueous HCl solution. A typical ratio might involve mixing the ivermectin solution with an equal or greater volume of the acid solution to achieve a final HCl concentration sufficient for hydrolysis (e.g., ~0.05 M).[3]

  • Hydrolysis Reaction: Heat the reaction mixture to approximately 37°C and stir for 3-5 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC by observing the disappearance of the ivermectin spot/peak and the appearance of a new, more polar spot/peak corresponding to the aglycone.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add saturated sodium bicarbonate solution dropwise while stirring to neutralize the acid until the pH is approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with an equal volume of dichloromethane or ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.

  • Purification (Optional): The resulting crude solid is the ivermectin aglycone. If further purification is required, it can be achieved using column chromatography on silica gel.

G cluster_prep Preparation cluster_analysis Analysis Ivermectin Ivermectin in Methanol Reaction Stir at 37°C for 3-5h Ivermectin->Reaction Acid 0.1 M HCl Acid->Reaction Neutralize Neutralize with NaHCO₃ Reaction->Neutralize Extract Extract with CH₂Cl₂ Neutralize->Extract Dry Dry & Concentrate Extract->Dry Aglycone Crude Ivermectin Aglycone Dry->Aglycone HPLC HPLC Analysis Aglycone->HPLC MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy MS->NMR

Caption: Experimental workflow for the preparation and analysis of ivermectin aglycone.

Characterization Protocols

Purpose: To assess the purity of the ivermectin aglycone and separate it from the parent compound and any monosaccharide intermediates.

  • Column: C18 reversed-phase column (e.g., Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5-μm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 85:15, v/v).

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 245 nm.

  • Injection Volume: 10 µL.

  • Expected Result: Ivermectin aglycone will have a shorter retention time than ivermectin due to its increased polarity from the loss of the hydrophobic sugar moieties.

Purpose: To confirm the molecular weight and structural integrity of the ivermectin aglycone.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.

  • Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Expected Ions: The primary molecular ion observed will be the protonated molecule [M+H]⁺ at m/z 587.8 or the sodium adduct [M+Na]⁺ at m/z 609.8.

  • Fragmentation (MS/MS): Tandem mass spectrometry will reveal characteristic fragmentation patterns of the aglycone core, which can be compared to the fragmentation of the parent ivermectin. The most significant difference will be the absence of fragment ions corresponding to the loss of the disaccharide (a loss of 308 Da) or monosaccharide units from the parent ion. Common fragment ions for the aglycone itself include m/z values around 569.8, 551.6, and 307.6.[4]

Purpose: To provide unambiguous structural confirmation of the ivermectin aglycone.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Spectra: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (e.g., COSY, HSQC, HMBC).

  • Expected Spectral Changes from Ivermectin:

    • Disappearance of Signals: The most notable change will be the complete disappearance of all proton and carbon signals associated with the two oleandrose sugar units. This includes the characteristic anomeric proton signals (typically seen between 4.5-5.5 ppm in ¹H NMR) and the methoxy group signals (~3.4 ppm).

    • Appearance of C13-OH Signal: A new signal corresponding to the hydroxyl proton at the C13 position will appear.

    • Chemical Shift Changes: Carbons and protons in the macrocyclic lactone core near the C13 position will experience shifts in their resonance frequencies due to the change from a glycosidic linkage to a free hydroxyl group.

Biological Activity and Mechanism of Action

The biological activity of ivermectin aglycone is fundamentally different from that of its parent compound, ivermectin. This difference is critical for understanding its potential applications and the structure-activity relationship of avermectins.

Ivermectin: The Paralytic Mechanism

The primary anthelmintic and insecticidal action of ivermectin is mediated through its high-affinity, selective binding to glutamate-gated chloride channels (GluClRs), which are found only in invertebrates.[1][5] Ivermectin acts as a positive allosteric modulator, locking the channel in an open state.[2] This leads to a continuous influx of chloride ions, causing hyperpolarization of nerve and muscle cells, which results in flaccid paralysis and eventual death of the parasite.[2][6] The disaccharide moiety is a crucial determinant for this potent potentiation of the GluClR.[7]

G cluster_ivermectin Ivermectin Mechanism IVM Ivermectin Disaccharide Moiety GluClR GluClR M1 M3 Closed Pore IVM:f1->GluClR:head Binds & Potentiates GluClR_Open GluClR M1 M3 Open Pore GluClR->GluClR_Open Channel Gating Cl_Influx Cl⁻ Influx GluClR_Open:pore->Cl_Influx Paralysis Flaccid Paralysis Cl_Influx->Paralysis Causes Hyperpolarization

Caption: Mechanism of ivermectin, where the disaccharide facilitates potent GluClR activation.

Ivermectin Aglycone: A Non-Paralytic Developmental Inhibitor

In stark contrast, ivermectin aglycone does not cause paralysis. The absence of the disaccharide group significantly reduces its ability to effectively bind to and gate the GluClR, thus preventing the massive chloride influx required for paralysis.[7]

However, the aglycone retains potent activity against the developmental stages of nematodes. Recent evidence suggests a novel mechanism of action for ivermectin that is independent of motility inhibition. Studies have shown that ivermectin, at therapeutically relevant concentrations, can inhibit the secretion of extracellular vesicles (EVs) from parasitic nematodes.[8][9] These EVs are crucial for the parasite as they contain immunomodulatory molecules that help the parasite evade the host's immune system. By inhibiting EV secretion, the parasite, particularly in its vulnerable larval stages, is unable to properly modulate its environment, leading to arrested development and clearance by the host immune system.

Given that ivermectin aglycone's primary effect is on larval development and not paralysis, it is highly probable that its mechanism of action is centered on this inhibition of EV secretion or related developmental pathways, such as disrupting reproductive processes or gene expression related to meiosis.[1]

G cluster_aglycone Ivermectin Aglycone Mechanism cluster_dev_inhibition Proposed Developmental Inhibition Aglycone Ivermectin Aglycone (No Disaccharide) GluClR GluClR Closed Pore Aglycone->GluClR:head Ineffective Gating NematodeLarva Nematode Larva Aglycone->NematodeLarva Acts on EV Extracellular Vesicles (EVs) Aglycone->EV Inhibits Secretion DevInhibition Inhibited Larval Development NoParalysis No Paralysis GluClR->NoParalysis No Significant Cl⁻ Influx NematodeLarva->EV Secretes ImmuneEvasion Host Immune Evasion EV->ImmuneEvasion

Caption: Dual mechanism of ivermectin aglycone: ineffective GluClR gating and proposed inhibition of EV secretion.

Conclusion

Ivermectin aglycone represents more than just a metabolite or degradation product of ivermectin; it is a distinct chemical entity with a unique biological profile. While sharing the same macrocyclic core, the absence of the disaccharide moiety fundamentally alters its interaction with the primary target of ivermectin, the glutamate-gated chloride channel. This results in a fascinating divergence of activity: from a potent paralytic agent to a non-paralytic inhibitor of larval development.

The data and protocols presented in this guide provide a foundation for researchers to produce, characterize, and study ivermectin aglycone. Understanding its distinct mechanism—likely involving the disruption of crucial developmental processes such as extracellular vesicle secretion—opens new avenues for anthelmintic drug discovery. It underscores the principle that subtle molecular modifications can unlock entirely new modes of action, providing valuable tools for combating parasitic diseases and the growing challenge of drug resistance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 22,23-Dihydroavermectin B1a Aglycon from Ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a potent broad-spectrum antiparasitic agent, is a semi-synthetic derivative of avermectin B1. Structurally, it is 22,23-dihydroavermectin B1, which is comprised of a macrolide aglycon linked to a disaccharide moiety. The aglycon itself, 22,23-Dihydroavermectin B1a, is a valuable synthon for the development of new pharmaceutical agents and for structure-activity relationship studies.[1] This document provides detailed protocols for the synthesis of 22,23-Dihydroavermectin B1a aglycon, starting from ivermectin, which is commercially available or can be synthesized from avermectin B1. The primary transformation is an acid-catalyzed hydrolysis to cleave the disaccharide unit.

Data Presentation

The following table summarizes key quantitative data for the compounds involved in the synthesis of this compound.

ParameterIvermectin (Starting Material)This compound (Product)Reference
Molecular Formula C₄₈H₇₄O₁₄ (B1a)C₃₄H₅₀O₈[2]
Molecular Weight 875.1 g/mol (B1a)586.8 g/mol [2]
Purity (Typical) >95% (mixture of B1a and B1b)>99% after purification[2]
Analytical Methods HPLC, LC-MS/MS, NMRHPLC, LC-MS/MS, NMR[3][4][5]
Hydrolysis Conditions 0.01-0.1M HCl in Methanol/Water-[6]
10% conc. H₂SO₄ in aq. THF-[7]
Reaction Time 3 hours to several hours-[6][7]
Reaction Temperature 36-37 °C or room temperature-[6][7]
Purification Method -Silica Gel Column Chromatography[7]

Experimental Protocols

Protocol 1: Synthesis of Ivermectin from Avermectin B1 (Optional)

This protocol describes the selective hydrogenation of avermectin B1 to produce the starting material, ivermectin. This step is only necessary if ivermectin is not commercially available.

Materials:

  • Avermectin B1

  • Wilkinson's Catalyst (Tris(triphenylphosphine)rhodium(I) chloride)

  • Anhydrous Toluene (or other suitable solvent)

  • Hydrogen Gas (H₂)

  • Inert Gas (Argon or Nitrogen)

  • Reaction vessel suitable for hydrogenation

Procedure:

  • In a reaction vessel, dissolve Avermectin B1 in anhydrous toluene under an inert atmosphere.

  • Add Wilkinson's catalyst to the solution. The catalyst loading should be optimized but is typically in the range of 0.01 to 0.1 molar equivalents.

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by HPLC or TLC).

  • Upon completion, purge the vessel with an inert gas to remove excess hydrogen.

  • The solvent is removed under reduced pressure.

  • The crude ivermectin is then purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound from Ivermectin

This protocol details the acid-catalyzed hydrolysis of the disaccharide moiety from ivermectin to yield the aglycon.

Materials:

  • Ivermectin

  • Methanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Tetrahydrofuran (THF) (if using H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic Solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Reaction Setup:

    • Method A (HCl/Methanol): Dissolve ivermectin in a mixture of methanol and water. Add concentrated HCl to achieve a final concentration of 0.01-0.1 M.[6]

    • Method B (H₂SO₄/THF): Dissolve ivermectin in aqueous tetrahydrofuran and add concentrated H₂SO₄ to a final concentration of 10%.[7]

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 36-37 °C or room temperature) for 3 to 24 hours.[6][7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed and the desired product is formed. The reaction will likely produce a mixture of the monosaccharide and the target aglycon.[7]

  • Work-up:

    • Once the reaction is complete, neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.[7]

    • Use a gradient of hexane and ethyl acetate to elute the column, separating the desired aglycon from the monosaccharide intermediate and any unreacted starting material.

    • Collect the fractions containing the pure aglycon (as determined by TLC or HPLC) and concentrate under reduced pressure to yield the final product.

  • Characterization: Confirm the identity and purity of the this compound using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Visualizations

Experimental Workflow

experimental_workflow start Ivermectin hydrolysis Acid-Catalyzed Hydrolysis start->hydrolysis neutralization Neutralization (NaHCO3) hydrolysis->neutralization extraction Solvent Extraction neutralization->extraction drying Drying (Na2SO4) extraction->drying concentration1 Concentration drying->concentration1 purification Silica Gel Chromatography concentration1->purification concentration2 Concentration purification->concentration2 product 22,23-Dihydroavermectin B1a Aglycon concentration2->product characterization Characterization (NMR, MS, HPLC) product->characterization

Caption: Workflow for the synthesis of this compound.

Chemical Transformation

chemical_transformation Ivermectin Ivermectin (22,23-Dihydroavermectin B1a) Aglycon This compound Ivermectin->Aglycon H+ / H2O Disaccharide Disaccharide Ivermectin->Disaccharide H+ / H2O

Caption: Acid-catalyzed hydrolysis of ivermectin to its aglycon and a disaccharide.

References

Protocol for the Acid Hydrolysis of Ivermectin to its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acid-catalyzed hydrolysis of ivermectin to its corresponding aglycone. Ivermectin, a macrocyclic lactone, undergoes cleavage of its two oleandrose sugar moieties under acidic conditions to yield the aglycone, a key compound for further chemical modification and structure-activity relationship studies. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the hydrolysis reaction, followed by the purification of the ivermectin aglycone.

Introduction

Ivermectin is a potent antiparasitic agent widely used in both veterinary and human medicine. Its complex structure, featuring a 16-membered macrocyclic lactone ring and a disaccharide substituent, offers multiple sites for chemical modification to develop new derivatives with altered biological activities. The ivermectin aglycone, which is the ivermectin molecule without its sugar attachments, is a crucial starting material for many of these synthetic endeavors. Acid-catalyzed hydrolysis is a common method to remove the sugar groups from ivermectin. In acidic solutions, ivermectin undergoes hydrolysis of the two sugar rings, yielding monosaccharides and the aglycone by-product.[1] The stability of ivermectin is pH-dependent, with increased degradation at lower pH values; the optimal pH for ivermectin stability is approximately 6.3.[1] This protocol details a reliable method for the preparation and purification of ivermectin aglycone.

Quantitative Data Summary

The following table summarizes the reaction conditions for the acid hydrolysis of ivermectin and related avermectins to their aglycones as reported in the literature. It is important to note that yields can vary depending on the specific reaction conditions and purification methods employed.

ReactantAcidSolvent SystemReaction ConditionsProductReported Yield
Ivermectin10% concentrated H₂SO₄Aqueous TetrahydrofuranNot specifiedIvermectin AglyconeNot specified, but product was isolated
Avermectin A2a and B2a1% concentrated H₂SO₄MethanolNot specifiedAvermectin Aglycone A2a and B2aNot specified, but products were obtained
Ivermectin0.01M, 0.05M, 0.1M HClMethanol/Water36-37 °C, 3 hoursMonosaccharide and AglyconeNot specified (study focused on degradation rate)

Experimental Protocol

This protocol is based on established methodologies for the acid hydrolysis of avermectins.[1]

Materials and Reagents
  • Ivermectin (≥95% purity)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for flash column chromatography (230-400 mesh)

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Methanol, HPLC grade

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Flash chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure

1. Acid Hydrolysis Reaction

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ivermectin in a minimal amount of tetrahydrofuran (THF).

  • Add deionized water to the flask to create an aqueous THF solution. A suggested ratio is 9:1 THF:water.

  • Slowly add concentrated sulfuric acid to the solution to achieve a final concentration of 10% (v/v). Caution: The addition of concentrated sulfuric acid is highly exothermic and should be performed in an ice bath with caution.

  • Attach a condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 60-70°C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The ivermectin aglycone will have a higher Rf value than ivermectin.

  • Once the reaction is complete (typically after several hours, as determined by TLC), cool the reaction mixture to room temperature.

2. Work-up and Extraction

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash them sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ivermectin aglycone.

3. Purification by Flash Column Chromatography

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the dissolved crude product onto a silica gel column pre-equilibrated with a non-polar solvent such as hexane.

  • Elute the column with a gradient of ethyl acetate in hexane. A suggested starting gradient is 10% ethyl acetate in hexane, gradually increasing to 50-60% ethyl acetate.

  • Collect fractions and monitor them by TLC to identify those containing the pure ivermectin aglycone.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified ivermectin aglycone as a white or off-white solid.

4. Characterization

The identity and purity of the ivermectin aglycone can be confirmed by standard analytical techniques such as:

  • Mass Spectrometry (MS): To confirm the molecular weight of the aglycone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the aglycone and the absence of the sugar moieties.

Visualizations

Experimental Workflow

experimental_workflow cluster_hydrolysis Acid Hydrolysis cluster_workup Work-up & Extraction cluster_purification Purification cluster_characterization Characterization start Ivermectin in aq. THF add_acid Add 10% H₂SO₄ start->add_acid reflux Reflux & Monitor by TLC add_acid->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with H₂O & Brine extract->wash dry Dry & Concentrate wash->dry chromatography Silica Gel Flash Chromatography dry->chromatography collect Collect & Combine Fractions chromatography->collect evaporate Evaporate Solvent collect->evaporate analysis MS & NMR Analysis evaporate->analysis end end analysis->end Pure Ivermectin Aglycone logical_relationship ivermectin Ivermectin Macrocyclic Lactone + Disaccharide hydrolysis {Acid Hydrolysis | H₂SO₄ / H₂O / THF} ivermectin->hydrolysis products Products Ivermectin Aglycone + Monosaccharides hydrolysis->products purification {Purification | Silica Gel Chromatography} products->purification aglycone Ivermectin Aglycone Pure Product purification->aglycone

References

Application Note: HPLC Method for the Separation and Analysis of 22,23-Dihydroavermectin B1a Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the separation and analysis of 22,23-Dihydroavermectin B1a aglycone, a primary degradation product of Ivermectin B1a, using High-Performance Liquid Chromatography (HPLC).

Introduction

22,23-Dihydroavermectin B1a, the major component of the broad-spectrum antiparasitic agent ivermectin, can degrade under certain conditions to form its aglycone.[1][2] The formation of this aglycone involves the hydrolysis of the disaccharide unit from the parent molecule. Monitoring and quantifying this aglycone is crucial for the quality control and stability assessment of ivermectin formulations. This application note outlines a robust HPLC method for the effective separation and analysis of 22,23-Dihydroavermectin B1a aglycone.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions derived from stability-indicating methods for ivermectin and related compounds. These parameters are suitable for the separation of 22,23-Dihydroavermectin B1a aglycone from the parent compound and other related substances.

ParameterCondition 1Condition 2Condition 3
HPLC Column Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-µm)[3]INERTSIL C-18 ODS (250 × 4.6mm, 5µm)ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm; 2.5 µm)[4]
Mobile Phase A Water[3]pH 3.5 Sodium Phosphate Buffer5 mM NH4OAc (pH 9.5)[4]
Mobile Phase B Acetonitrile/Methanol (85/15, v/v)[3]MethanolAcetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v)[4]
Gradient/Isocratic Gradient[3]Isocratic (25:75 v/v)Gradient[4]
Flow Rate 1.5 mL/min[3]1.0 mL/min1.6 mL/min[4]
Column Temperature 30 °C[3]Ambient45 °C[4]
Detection Wavelength 245 nm[3]245 nm245 nm[4]
Injection Volume Not Specified20 µL15 µL[4]

Experimental Protocol

This protocol provides a detailed methodology for the generation of the 22,23-Dihydroavermectin B1a aglycone standard via forced degradation, followed by its analysis using HPLC.

Materials and Reagents
  • 22,23-Dihydroavermectin B1a reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Trifluoroacetic acid (TFA)

  • Ammonium acetate (NH4OAc)

  • Dichloromethane (DCM)

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonicator

  • Heating block or water bath

Preparation of 22,23-Dihydroavermectin B1a Aglycone Standard (Forced Degradation)
  • Acid Hydrolysis:

    • Accurately weigh and dissolve a known amount of 22,23-Dihydroavermectin B1a reference standard in a minimal amount of methanol.

    • Add 0.1 N HCl to the solution.

    • Heat the mixture at 60-80°C for 2-4 hours to facilitate the hydrolysis of the glycosidic bond.

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

Chromatographic Conditions

The following conditions are recommended for the separation and analysis of 22,23-Dihydroavermectin B1a aglycone:

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-µm particle size) or equivalent C18 column.[3]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Methanol (85:15, v/v)

  • Gradient Program:

    • 0-5 min: 80% B

    • 5-15 min: 80% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 80% B (re-equilibration)

  • Flow Rate: 1.5 mL/min[3]

  • Column Temperature: 30°C[3]

  • Detection: UV at 245 nm[3]

  • Injection Volume: 20 µL

Sample Preparation
  • For Analysis of Aglycone in a Sample Matrix:

    • Accurately weigh the sample containing 22,23-Dihydroavermectin B1a.

    • Extract the analyte using a suitable solvent such as methanol or acetonitrile. Sonication may be used to improve extraction efficiency.

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the prepared 22,23-Dihydroavermectin B1a aglycone standard to determine its retention time.

  • Inject the prepared sample solutions.

  • Identify the 22,23-Dihydroavermectin B1a aglycone peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of aglycone present in the sample using a calibration curve prepared from the standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Standard Preparation (Forced Degradation) cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 22,23-Dihydro- avermectin B1a Standard prep2 Acid Hydrolysis (0.1 N HCl, 60-80°C) prep1->prep2 prep3 Neutralization (0.1 N NaOH) prep2->prep3 prep4 Dilution with Mobile Phase prep3->prep4 hplc2 Inject Standard & Samples prep4->hplc2 sample1 Weigh Sample sample2 Solvent Extraction (Methanol/Acetonitrile) sample1->sample2 sample3 Centrifugation sample2->sample3 sample4 Filtration (0.45 µm) sample3->sample4 sample4->hplc2 hplc1 System Equilibration hplc1->hplc2 hplc3 Data Acquisition (UV at 245 nm) hplc2->hplc3 data1 Peak Identification (Retention Time) hplc3->data1 data2 Quantification (Calibration Curve) data1->data2 data3 Reporting data2->data3

Caption: Workflow for the analysis of 22,23-Dihydroavermectin B1a aglycone.

References

Application Notes and Protocols for LC-MS/MS Quantification of 22,23-Dihydroavermectin B1a Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive and detailed protocol for the quantification of 22,23-Dihydroavermectin B1a aglycone (Ivermectin aglycone) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

22,23-Dihydroavermectin B1a aglycone is the core macrocyclic lactone structure of the widely used antiparasitic drug, Ivermectin. It is formed by the hydrolysis of the disaccharide unit from Ivermectin and can be a critical analyte in metabolism, degradation, and pharmacokinetic studies. This protocol outlines a sensitive and selective LC-MS/MS method for its accurate quantification.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards:

    • 22,23-Dihydroavermectin B1a aglycone (Reference Standard)

    • Internal Standard (IS): Doramectin or a stable isotope-labeled Ivermectin aglycone (if available). Abamectin can also be considered.

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is optimized for plasma samples. For other matrices, adjustments may be necessary.

  • Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of internal standard working solution (e.g., 1 µg/mL Doramectin in methanol). Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of acetonitrile to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

ParameterCondition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start at 80% B, hold for 0.5 min, increase to 95% B over 3 min, hold for 1 min, return to 80% B in 0.1 min, and re-equilibrate for 1.4 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS):

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following MRM transitions should be optimized for the specific instrument used. The precursor ion for 22,23-Dihydroavermectin B1a aglycone is based on its molecular weight of 586.76 g/mol .[1][2][3] The product ions are predicted based on the known fragmentation patterns of avermectins, which often involve neutral losses from the macrocyclic lactone core.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
22,23-Dihydroavermectin B1a aglycone587.4 [M+H]⁺To be determined empiricallyTo be determined empiricallyTo be optimized
Doramectin (Internal Standard)916.6 [M+Na]⁺593.4331.3To be optimized

Note: The optimal product ions and collision energies for the aglycone must be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan.

Data Presentation

Calibration Curve

A calibration curve should be prepared in the same biological matrix as the samples.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.1Example Value
0.5Example Value
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
Quality Control (QC) Sample Results
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ0.1Example ValueExample ValueExample Value
Low0.3Example ValueExample ValueExample Value
Mid30Example ValueExample ValueExample Value
High400Example ValueExample ValueExample Value

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid Phase Extraction (C18) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall experimental workflow for the LC-MS/MS quantification of 22,23-Dihydroavermectin B1a aglycone.

Logical Relationship of Analytes

analyte_relationship Ivermectin Ivermectin (22,23-Dihydroavermectin B1a) Aglycone 22,23-Dihydroavermectin B1a Aglycone Ivermectin->Aglycone Hydrolysis Disaccharide Oleandrose Disaccharide Ivermectin->Disaccharide Hydrolysis

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Ivermectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of avermectin B1. Its biological activity is primarily attributed to its aglycone form, the core macrocyclic lactone structure. Understanding the fragmentation pattern of ivermectin aglycone in mass spectrometry is crucial for its identification, quantification, and structural elucidation in various matrices, including biological and environmental samples. This document provides a detailed overview of the mass spectrometry fragmentation of ivermectin aglycone, a comprehensive experimental protocol for its analysis, and a visual representation of its fragmentation pathway.

Mass Spectrometry Fragmentation Pattern of Ivermectin Aglycone

Ivermectin aglycone (C₃₄H₅₀O₈, molecular weight: 586.8 g/mol ) is typically analyzed using electrospray ionization (ESI) tandem mass spectrometry (MS/MS). The fragmentation of the protonated molecule ([M+H]⁺, m/z 587.4) or its sodium adduct ([M+Na]⁺) provides characteristic product ions that are essential for its unambiguous identification. The primary fragmentation of ivermectin itself involves the loss of its disaccharide moiety (oleandrose), yielding the aglycone. Subsequent fragmentation of the ivermectin aglycone provides a unique fingerprint.

The major product ions observed in the positive ion mode MS/MS spectra of ivermectin aglycone are summarized in the table below. These fragments are consistent with those reported for the aglycone portion of ivermectin and related avermectins.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure/Description
587.4 ([M+H]⁺)569.4H₂OLoss of a water molecule from the aglycone.
587.4 ([M+H]⁺)551.42 x H₂OSequential loss of two water molecules.
587.4 ([M+H]⁺)307.2C₁₄H₂₂O₄Cleavage of the macrocyclic lactone ring.
587.4 ([M+H]⁺)193.1C₂₁H₃₀O₆Further fragmentation of the aglycone backbone.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation pathway of the protonated ivermectin aglycone molecule.

G Proposed Fragmentation Pathway of Ivermectin Aglycone cluster_main Ivermectin Aglycone Fragmentation parent Ivermectin Aglycone [M+H]⁺ m/z 587.4 fragment1 [M+H-H₂O]⁺ m/z 569.4 parent->fragment1 - H₂O fragment3 [C₁₄H₂₃O₄]⁺ m/z 307.2 parent->fragment3 Ring Cleavage fragment2 [M+H-2H₂O]⁺ m/z 551.4 fragment1->fragment2 - H₂O fragment4 [C₁₂H₁₇O]⁺ m/z 193.1 fragment3->fragment4 Further Fragmentation

Caption: Proposed ESI-MS/MS fragmentation pathway of ivermectin aglycone.

Experimental Protocol: LC-MS/MS Analysis of Ivermectin Aglycone

This protocol provides a general framework for the analysis of ivermectin aglycone using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

Sample Preparation

A generic sample preparation protocol for plasma is provided below. This should be adapted based on the specific matrix.

  • Materials:

    • Plasma sample containing ivermectin aglycone

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA), LC-MS grade

    • Water, LC-MS grade

    • Internal standard (IS) solution (e.g., a structural analog of ivermectin aglycone)

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm)

  • Procedure:

    • To 100 µL of plasma in a centrifuge tube, add 20 µL of the internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

    • Vortex for 30 seconds.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-50% B

    • 6.1-8 min: 50% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • Ivermectin Aglycone:

      • Precursor ion (m/z): 587.4

      • Product ion for quantification (m/z): 307.2

      • Product ion for confirmation (m/z): 569.4

      • Collision Energy: Optimized for the specific instrument (typically 20-40 eV).

    • Internal Standard: MRM transition specific to the chosen IS.

Data Analysis
  • Integrate the peak areas of the MRM transitions for ivermectin aglycone and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of ivermectin aglycone in the samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

The following diagram outlines the experimental workflow for the LC-MS/MS analysis of ivermectin aglycone.

G LC-MS/MS Workflow for Ivermectin Aglycone Analysis cluster_workflow Experimental Workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18 Reverse Phase) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A streamlined workflow for the analysis of ivermectin aglycone.

Application Note: In Vitro Anthelmintic Assay for 22,23-Dihydroavermectin B1a Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting an in vitro anthelmintic assay to evaluate the efficacy of 22,23-Dihydroavermectin B1a aglycone, a key derivative of Ivermectin. Ivermectin's primary component is 22,23-dihydroavermectin B1a (>80%)[1]. The aglycone form is produced by the hydrolysis of the disaccharide unit of ivermectin[2]. While the parent compound is known to cause parasite paralysis, the aglycone derivative primarily inhibits larval development without inducing the same paralytic effects[2]. This protocol details a larval development inhibition assay using the model nematode Caenorhabditis elegans, outlines the mechanism of action, provides representative data, and includes troubleshooting guidance.

Mechanism of Action: Avermectins

Avermectins, including Ivermectin and its derivatives, exert their anthelmintic effects by targeting glutamate-gated chloride channels (GluCls) present on the nerve and muscle cells of invertebrates[3][4]. Binding of the compound to these channels locks them in an open state, leading to an increased influx of chloride ions[4][5]. This influx causes hyperpolarization of the cell membrane, which results in flaccid paralysis and death of the parasite[4][6]. This mechanism is selectively toxic to invertebrates because the GluCls in mammals are confined to the central nervous system and are protected by the blood-brain barrier, which avermectins do not typically cross at therapeutic doses[4].

cluster_membrane Neuronal / Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Channel_Open Irreversible Channel Opening GluCl->Channel_Open Induces Cl_ion Chloride Ions (Cl⁻) Influx Channel_Open->Cl_ion Allows Hyperpolarization Hyperpolarization Effect Inhibition of Larval Development &/or Paralysis Hyperpolarization->Effect Leads to Drug 22,23-Dihydroavermectin B1a (or its Aglycone) Drug->GluCl Binds to Channel Cl_ion->Hyperpolarization Causes

Caption: Mechanism of action for Avermectins on invertebrate glutamate-gated chloride channels.

Experimental Protocol: Larval Development Assay

This protocol is adapted for use with Caenorhabditis elegans, a common model organism for anthelmintic screening due to its ease of culture and rapid life cycle[7][8]. The assay evaluates the ability of the test compound to inhibit the development of larvae from the L1 to L4 stage.

Materials and Reagents
  • Nematode Strain: C. elegans N2 (wild-type)

  • Growth Media: Nematode Growth Medium (NGM) agar plates

  • Bacterial Food Source: E. coli OP50

  • Buffers: M9 buffer, S medium

  • Synchronization Solution: 1.2% NaOCl, 0.5 M NaOH

  • Test Compound: 22,23-Dihydroavermectin B1a aglycone (dissolved in DMSO)[1]

  • Positive Control: Ivermectin (dissolved in DMSO)

  • Vehicle Control: DMSO (Dimethyl sulfoxide)

  • Equipment:

    • 96-well flat-bottom microtiter plates

    • Incubator (20°C)

    • Inverted microscope

    • Centrifuge

    • Pipettes and sterile tips

Workflow

A 1. Synchronize C. elegans (Bleach gravid adults to isolate eggs) B 2. Hatch Eggs (Incubate eggs overnight in M9 buffer to get L1 larvae) A->B D 4. Add Larvae (Dispense ~30 L1 larvae per well) B->D C 3. Prepare Assay Plate (Add S medium, E. coli, and compounds to 96-well plate) C->D E 5. Incubate (72 hours at 20°C) D->E F 6. Assess Development (Score percentage of worms that have not reached L4/adult stage) E->F G 7. Data Analysis (Calculate EC50 values) F->G

Caption: Experimental workflow for the C. elegans larval development inhibition assay.

Step-by-Step Procedure
  • Culture Synchronization:

    • Wash gravid adult C. elegans from NGM plates using M9 buffer.

    • Treat the worm pellet with a synchronization solution (bleach/NaOH) for 5 minutes with agitation to dissolve the adults and release the eggs[9].

    • Wash the remaining eggs multiple times with M9 buffer to remove all traces of the bleach solution.

    • Allow eggs to hatch overnight in M9 buffer under gentle agitation at 20°C to obtain a synchronized population of L1 larvae[10].

  • Compound Preparation:

    • Prepare a stock solution of 22,23-Dihydroavermectin B1a aglycone in 100% DMSO.

    • Perform serial dilutions in S medium to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells (including controls) is ≤0.5% to avoid solvent toxicity[11].

    • Prepare dilutions for the positive control (Ivermectin) and a vehicle control (S medium with 0.5% DMSO).

  • Assay Setup:

    • To each well of a 96-well plate, add the appropriate concentration of the test compound, positive control, or vehicle control.

    • Add a suspension of E. coli OP50 to each well to serve as a food source.

    • Add approximately 20-30 synchronized L1 larvae to each well[7].

    • Bring the final volume in each well to 200 µL with S medium. Set up each concentration in triplicate.

  • Incubation and Observation:

    • Incubate the plates at 20°C for 72 hours.

    • After incubation, examine the wells under an inverted microscope. In the negative control wells, worms should have developed to the L4 or young adult stage.

    • For each well, count the total number of worms and the number of worms that are arrested at the L1, L2, or L3 stage.

  • Data Analysis:

    • Calculate the percentage of larval development inhibition for each concentration using the formula: % Inhibition = [(Number of arrested larvae) / (Total number of larvae)] x 100

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Determine the half-maximal effective concentration (EC50) value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following tables summarize representative quantitative data from a larval development assay. EC50 is the concentration of a drug that gives a half-maximal response.

Table 1: Larval Development Inhibition against C. elegans

Compound Concentration Range (µM) Endpoint EC50 (µM) [95% CI]
22,23-Dihydroavermectin B1a aglycone 0.01 - 10 % Inhibition of Development 0.85 [0.72 - 1.01]
Ivermectin (Positive Control) 0.001 - 1 % Inhibition of Development 0.01 [0.008 - 0.013]

| DMSO (Vehicle Control) | 0.5% | % Inhibition of Development | > 100 (No effect) |

Table 2: Example Dose-Response Data

Concentration (µM) % Inhibition (Aglycone) % Inhibition (Ivermectin)
0.001 2.5 15.2
0.01 5.1 52.1
0.1 15.8 95.4
1.0 58.3 99.1

| 10.0 | 96.2 | 100.0 |

Logical Relationship: Dose-Response Curve

The fundamental principle of this assay is the dose-response relationship, where an increasing concentration of an anthelmintic compound leads to a greater inhibitory effect, up to a maximum level. This relationship is typically sigmoidal when plotted on a semi-log scale and is used to derive key potency metrics like the EC50.

Conc_Low Low Concentration Effect_Low Low / No Effect Conc_Low->Effect_Low Results in Conc_Mid Intermediate Concentration Effect_Mid Partial Effect (e.g., ~50% Inhibition) Conc_Mid->Effect_Mid Results in Conc_High High Concentration Effect_High Maximum Effect (Plateau) Conc_High->Effect_High Results in

References

Application Notes and Protocols for Cell-Based Assays Using 22,23-Dihydroavermectin B1a Aglycon and its Parent Compound, Ivermectin

Author: BenchChem Technical Support Team. Date: December 2025

Avermectin B1a, 22,23-dihydro- (Ivermectin) is a widely used anti-parasitic agent that has garnered significant interest for its potential applications in other therapeutic areas, including oncology.[1][2][3] Its aglycon metabolite, 22,23-Dihydroavermectin B1a aglycon , is a derivative formed by the hydrolysis of the disaccharide unit of ivermectin. While this aglycon is known to inhibit the development of nematode larvae, it does not exhibit the same paralytic activity as its parent compound.[4]

Currently, there is a notable lack of publicly available data from specific cell-based assays for this compound. The majority of research has focused on the pharmacological effects of the parent compound, ivermectin. Therefore, these application notes provide detailed protocols and data for ivermectin as a well-characterized proxy, which can serve as a foundational guide for researchers investigating the cellular effects of its aglycon and other derivatives.

I. Overview of Cellular Effects

Ivermectin has been shown to exert a range of effects on various cell types, primarily through the modulation of ion channels and key signaling pathways. Its anti-proliferative and pro-apoptotic activities have been observed in numerous cancer cell lines.

Key Cellular Activities of Ivermectin:

  • Induction of Apoptosis: Ivermectin can trigger programmed cell death through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[1][5]

  • Cell Cycle Arrest: It can halt the progression of the cell cycle, often at the S phase, in cancer cells.[6]

  • Autophagy Modulation: Ivermectin has been observed to induce autophagy in certain cancer cells.[7]

  • Inhibition of Proliferation and Metastasis: It has demonstrated the ability to inhibit the growth and spread of various cancer cells.[1]

II. Quantitative Data Summary for Ivermectin

The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of ivermectin in various cell-based assays.

Table 1: Anti-proliferative and Cytotoxic Activity of Ivermectin in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (hours)Reference
HCT-116Colon CancerMTT Assay3024, 48, 72[8]
SW480Colorectal CancerCCK-8 AssayDose-dependent inhibitionNot specified[6]
SW1116Colorectal CancerCCK-8 AssayDose-dependent inhibitionNot specified[6]
HeLaCervical CancerMTT AssayNot specified, but significant inhibition at 7.5-20 µM24, 48[5]
Glioblastoma CellsGlioblastomaNot specifiedDose-dependent inhibitionNot specified[2]
Breast Cancer CellsBreast CancerNot specifiedSignificant reduction in proliferationNot specified[2]

Table 2: Antiviral and Antiparasitic Activity of Ivermectin

Organism/VirusAssay TypeEndpointEC50/IC50 (µM)Reference
SARS-CoV-2 (in Vero E6 cells)Cytopathic Effect (CPE) ReductionInhibition of viral replication2-5[9]
Caenorhabditis elegansMotility AssayParalysis104 nM (EC50)[10]

III. Experimental Protocols

Here are detailed protocols for common cell-based assays used to evaluate the cellular effects of compounds like ivermectin and its aglycon.

A. Cell Viability and Cytotoxicity Assays

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest (e.g., HCT-116, HeLa)

    • Complete cell culture medium

    • 96-well plates

    • This compound or Ivermectin (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

2. LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is a marker of cytotoxicity.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well plates

    • Test compound

    • LDH cytotoxicity assay kit

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

B. Apoptosis and Cell Cycle Analysis

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells of interest

    • 6-well plates

    • Test compound

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat them with the test compound for the desired time.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

2. Cell Cycle Analysis by PI Staining

This method uses propidium iodide to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Materials:

    • Cells of interest

    • 6-well plates

    • Test compound

    • Cold 70% ethanol

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Treat cells with the test compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend them in a solution containing RNase A and PI.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways modulated by ivermectin and the workflows for the described experimental protocols.

A. Signaling Pathway Diagrams

cluster_ivermectin Ivermectin cluster_channels Ion Channels cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Ivermectin Ivermectin GluCl Glutamate-gated Cl- Channels Ivermectin->GluCl Activates P2X4 P2X4 Receptors Ivermectin->P2X4 Modulates Akt_mTOR Akt/mTOR Pathway Ivermectin->Akt_mTOR Inhibits WNT_TCF WNT-TCF Pathway Ivermectin->WNT_TCF Inhibits ProliferationInhibition Inhibition of Proliferation GluCl->ProliferationInhibition Apoptosis Apoptosis P2X4->Apoptosis Autophagy Autophagy Akt_mTOR->Autophagy Akt_mTOR->ProliferationInhibition WNT_TCF->Apoptosis WNT_TCF->ProliferationInhibition CellCycleArrest Cell Cycle Arrest cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve Dissolve Formazan (add DMSO) incubate_mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate Cell Viability read->analyze cluster_workflow Apoptosis Assay Workflow (Annexin V/PI) start Seed & Treat Cells in 6-well Plate harvest Harvest & Wash Cells start->harvest stain Stain with Annexin V & Propidium Iodide harvest->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

References

Application Notes and Protocols for Neuroactivity Assays of 22,23-Dihydroavermectin B1a Aglycon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22,23-Dihydroavermectin B1a aglycon is a key metabolite of the widely used antiparasitic drug, ivermectin. It is formed by the hydrolysis of the disaccharide unit from its parent compound.[1] While ivermectin's potent anthelmintic and insecticidal activities are well-documented to arise from its action on glutamate-gated chloride channels (GluCls) and γ-aminobutyric acid (GABA-A) receptors in invertebrates, leading to paralysis and death, the neuroactivity of its aglycon metabolite is less characterized.[2][3][4] Notably, this compound has been observed to inhibit the development of nematode larvae but does not induce the same paralytic effects as ivermectin, suggesting a distinct neuroactive profile.[1]

These application notes provide a comprehensive overview of the key assays and protocols to investigate the neuroactivity of this compound. Given the limited specific data on the aglycon, the methodologies are primarily based on established protocols for ivermectin and its analogs. Researchers can adapt these protocols to systematically characterize the effects of the aglycon on relevant neuronal targets.

Target Receptors and Signaling Pathways

The primary neuroactive targets of avermectins are ligand-gated ion channels, specifically:

  • Glutamate-Gated Chloride Channels (GluCls): These channels are predominantly found in invertebrates and are the main target of ivermectin's anthelmintic activity. Ivermectin acts as a positive allosteric modulator, locking the channel in an open state and causing an influx of chloride ions, which leads to hyperpolarization and paralysis of nerve and muscle cells.[2][3]

  • GABA-A Receptors: Ivermectin can also modulate vertebrate and invertebrate GABA-A receptors, which are crucial for inhibitory neurotransmission in the central nervous system.[5] Its effects can be complex, including both potentiation and direct activation of the receptor, leading to an influx of chloride ions.

The general signaling pathway involves the binding of the compound to these ion channels, leading to an increased chloride ion influx, which in turn causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, and ultimately resulting in neuronal inhibition and paralysis in invertebrates.

Signaling pathway of avermectins.

Quantitative Data

Quantitative data on the neuroactivity of this compound is scarce in the published literature. The following tables summarize the available data for ivermectin as a reference for comparison. Researchers are encouraged to use the provided protocols to generate analogous data for the aglycon.

Table 1: Potency of Ivermectin on Glutamate-Gated Chloride Channels

CompoundTargetAssay TypeTest SystemEC50 / IC50Reference
IvermectinGluClElectrophysiologyHaemonchus contortus GluClα3B in Xenopus oocytesEC50 = 27.6 ± 2.7 µM (for L-glutamate)[6]
IvermectinGluClRadioligand BindingHaemonchus contortus GluClα3BKd = 0.35 ± 0.1 nM[6]

Table 2: Potency of Ivermectin on GABA-A Receptors

CompoundTargetAssay TypeTest SystemEC50 / IC50Reference
IvermectinGABA-A ReceptorRadioligand BindingTrichinella spiralis muscle larvaeKi = 3.39 nM[7]
IvermectinGABA-A ReceptorElectrophysiologyRat Hippocampal NeuronsThreshold for current reduction ~100 nM[8]

Table 3: Potency of Ivermectin Aglycon on a Non-neuronal Ion Channel

CompoundTargetAssay TypeTest SystemEC50 / IC50Reference
Ivermectin AglyconeSARS-CoV-2 E proteinElectrophysiologyRecombinant expression in HEK293 cellsIC50 = 1.6 µM[9]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroactivity of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through channels in the cell membrane, providing detailed information on how a compound modulates channel activity.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Culture cells expressing target receptor (e.g., GluCl, GABA-A) Plating Plate cells on coverslips Cell_Culture->Plating Patch_Pipette Prepare patch pipette with internal solution Plating->Patch_Pipette Seal_Formation Form a giga-ohm seal with a single cell Patch_Pipette->Seal_Formation Whole_Cell Rupture membrane to achieve whole-cell configuration Seal_Formation->Whole_Cell Data_Acquisition Record baseline channel activity Whole_Cell->Data_Acquisition Compound_Application Apply this compound Data_Acquisition->Compound_Application Record_Response Record changes in ion current Compound_Application->Record_Response Analyze_Currents Analyze current-voltage relationships Record_Response->Analyze_Currents Dose_Response Generate dose-response curves Analyze_Currents->Dose_Response Calculate_Potency Calculate EC50 or IC50 values Dose_Response->Calculate_Potency

Workflow for whole-cell patch-clamp electrophysiology.

Protocol:

  • Cell Preparation:

    • Culture a suitable cell line (e.g., HEK293, Xenopus oocytes) expressing the target receptor (e.g., specific subunits of GluCl or GABA-A receptors).

    • Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with the external solution.

    • Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Record baseline currents.

    • Apply this compound at various concentrations to the perfusion solution.

    • Record the changes in membrane current in response to the compound.

  • Data Analysis:

    • Analyze the recorded currents to determine changes in amplitude, kinetics, and reversal potential.

    • Construct dose-response curves by plotting the change in current as a function of the aglycon concentration.

    • Fit the data to a suitable equation (e.g., Hill equation) to determine the EC50 or IC50 value.

Calcium Imaging Assay

This high-throughput assay measures changes in intracellular calcium concentration, which can be an indicator of ion channel activity, particularly for channels that are permeable to calcium or when their activation leads to secondary calcium influx.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Cell_Seeding Seed cells in a multi-well plate Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Baseline_Fluorescence Measure baseline fluorescence Dye_Loading->Baseline_Fluorescence Compound_Addition Add this compound Baseline_Fluorescence->Compound_Addition Time_Lapse_Imaging Acquire time-lapse images of fluorescence changes Compound_Addition->Time_Lapse_Imaging Quantify_Fluorescence Quantify fluorescence intensity over time Time_Lapse_Imaging->Quantify_Fluorescence Generate_Traces Generate calcium traces for each well Quantify_Fluorescence->Generate_Traces Calculate_Parameters Calculate parameters like peak amplitude and area under the curve Generate_Traces->Calculate_Parameters

Workflow for calcium imaging assay.

Protocol:

  • Cell Preparation:

    • Seed cells expressing the target receptor in a 96- or 384-well black, clear-bottom plate.

    • Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells with the physiological salt solution to remove excess dye.

  • Imaging:

    • Use a fluorescence plate reader or a high-content imaging system equipped with the appropriate filters for the chosen dye (e.g., excitation ~488 nm, emission ~520 nm for Fluo-4).

    • Measure the baseline fluorescence for a few minutes.

    • Add this compound at various concentrations using the instrument's injection system.

    • Immediately begin recording the fluorescence intensity over time for several minutes.

  • Data Analysis:

    • Normalize the fluorescence data (e.g., as a ratio of the baseline fluorescence, F/F₀).

    • Generate calcium traces for each well.

    • Quantify the response by measuring parameters such as the peak fluorescence, the time to peak, and the area under the curve.

    • Construct dose-response curves and calculate EC50 values.

Radioligand Binding Assay

This assay measures the direct binding of a radiolabeled ligand to the target receptor and can be used to determine the affinity of an unlabeled compound (like this compound) by its ability to compete with the radioligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Reagent_Prep Prepare radioligand and competing compound solutions Membrane_Prep->Reagent_Prep Incubate Incubate membranes with radioligand and varying concentrations of the aglycon Reagent_Prep->Incubate Filtration Separate bound from free radioligand by rapid filtration Incubate->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation_Counting Measure radioactivity on filters using a scintillation counter Washing->Scintillation_Counting Competition_Curve Plot percentage of specific binding vs. aglycon concentration Scintillation_Counting->Competition_Curve Calculate_Ki Calculate the inhibition constant (Ki) Competition_Curve->Calculate_Ki Logical_Relationships Hypothesis Does the aglycon interact with GluCls or GABA-A receptors? Binding_Assay Radioligand Binding Assay Hypothesis->Binding_Assay Affinity Determine binding affinity (Ki) Binding_Assay->Affinity Functional_Assay_1 Electrophysiology (Patch-Clamp) Functional_Effect Assess functional effect (EC50/IC50, channel modulation) Functional_Assay_1->Functional_Effect Functional_Assay_2 Calcium Imaging Functional_Assay_2->Functional_Effect Affinity->Functional_Assay_1 Affinity->Functional_Assay_2 Conclusion Characterize the neuroactive profile of the aglycon Functional_Effect->Conclusion

References

Troubleshooting & Optimization

Improving solubility of 22,23-Dihydroavermectin B1a aglycon for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 22,23-Dihydroavermectin B1a aglycon (also known as Ivermectin aglycon) in in vitro studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly those related to the compound's low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a derivative of Ivermectin, a broad-spectrum anti-parasitic agent. It is produced by the hydrolysis of the disaccharide unit of ivermectin.[1] In research, it serves as a sensitive probe for detecting certain types of ivermectin resistance and is studied for its potential effects on various cellular pathways in mammalian cells, independent of its anti-parasitic activity.

Q2: What are the main challenges when working with this compound in vitro?

A2: The primary challenge is its poor water solubility. This characteristic can lead to difficulties in preparing homogenous solutions for in vitro assays, potential precipitation of the compound in aqueous culture media, and consequently, inaccurate and irreproducible experimental results.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol. It has very poor solubility in water.

Q4: What are the recommended storage conditions for the solid compound and stock solutions?

A4: The solid form of this compound should be stored at -20°C. Stock solutions prepared in anhydrous organic solvents like DMSO or ethanol should also be stored at -20°C or -80°C for long-term stability.[2] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Protect both the solid compound and its solutions from light and moisture.[3]

Q5: What are the known signaling pathways in mammalian cells affected by Ivermectin and its derivatives?

A5: Research has shown that Ivermectin can modulate several signaling pathways in mammalian cells, including the WNT-TCF and Akt/mTOR pathways. These pathways are crucial in cellular processes like proliferation, apoptosis, and autophagy.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and use of this compound for in vitro experiments.

Problem Potential Cause Recommended Solution
Compound precipitates when added to aqueous culture medium. The final concentration of the organic solvent is too low to maintain solubility. The concentration of the aglycon exceeds its solubility limit in the final medium.- Increase the final concentration of the organic solvent (e.g., DMSO, ethanol) in your working solution, ensuring it remains below the toxic level for your specific cell line (see Table 2). - Prepare a more dilute stock solution and add a larger volume to the final culture medium to keep the aglycon concentration within its soluble range. - Vigorously vortex the diluted solution immediately after adding the stock solution to the aqueous medium. - Consider using a sonicator for brief periods to aid dissolution.
Inconsistent or non-reproducible experimental results. Inhomogeneous solution due to precipitation or adsorption to plasticware. Degradation of the compound.- Visually inspect your working solutions for any signs of precipitation before each use. - Prepare fresh working solutions from the stock for each experiment. - Pre-wet pipette tips with the solvent before handling the stock solution. - Use low-adhesion microplates and tubes if available. - Ensure proper storage of stock solutions to prevent degradation.
Observed cytotoxicity in control wells (vehicle control). The concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is toxic to the cells.- Determine the maximum tolerated solvent concentration for your specific cell line and experiment duration by running a dose-response curve for the solvent alone. - In general, keep the final DMSO concentration at or below 0.5% (v/v) and the final ethanol concentration at or below 0.5% (v/v) for most cell lines in short-term assays. For longer incubations, lower concentrations may be necessary.
Difficulty dissolving the solid compound to make a stock solution. Insufficient solvent volume or inadequate mixing. The compound may require more energy to dissolve.- Ensure you are using a sufficient volume of an appropriate anhydrous organic solvent (e.g., DMSO, ethanol). - Vortex the solution for several minutes. - If the compound still does not dissolve, brief sonication in a water bath can be applied. Gentle warming (not exceeding 37°C) can also be used cautiously, though the stability of the compound at elevated temperatures should be considered.

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of this compound

This protocol provides a method to estimate the solubility of the aglycon in a chosen organic solvent.

Materials:

  • This compound powder

  • Anhydrous DMSO, ethanol, or other desired organic solvent

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of known concentrations of the aglycon in the chosen solvent (e.g., 1, 5, 10, 20, 50 mg/mL).

  • Vortex each solution vigorously for 2-3 minutes.

  • If complete dissolution is not observed, sonicate the solutions for 10-15 minutes.

  • Allow the solutions to sit at room temperature for at least one hour to reach equilibrium.

  • Centrifuge the solutions at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved aglycon using a suitable analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength or HPLC).

  • The highest concentration that results in a clear solution with no pellet after centrifugation is the approximate solubility.

Protocol 2: Preparation of Stock and Working Solutions for In Vitro Assays

Materials:

  • This compound powder

  • Anhydrous DMSO or ethanol

  • Sterile, low-adhesion microcentrifuge tubes

  • Sterile cell culture medium

A. Preparation of a 10 mM Stock Solution in DMSO:

  • The molecular weight of this compound is approximately 586.76 g/mol .

  • To prepare a 10 mM stock solution, weigh out 5.87 mg of the compound.

  • Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Vortex thoroughly until the solid is completely dissolved. Brief sonication can be used if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

B. Preparation of a Working Solution in Cell Culture Medium:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations for your experiment.

  • Crucially, ensure the final concentration of the organic solvent in the culture medium is below the cytotoxic threshold for your cells (refer to Table 2). For example, to prepare a 10 µM working solution from a 10 mM stock in DMSO (a 1:1000 dilution), the final DMSO concentration will be 0.1%.

  • Vortex the working solution immediately after dilution to ensure homogeneity and prevent precipitation.

  • Use the freshly prepared working solutions for your experiments promptly.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₄H₅₀O₈
Molecular Weight586.76 g/mol
AppearanceSolid
Water SolubilityPoor
Organic Solvent SolubilitySoluble in DMSO, DMF, Ethanol, Methanol

Table 2: General Guidelines for Maximum Non-Toxic Solvent Concentrations in Cell Culture

SolventMaximum Recommended Concentration (v/v)Notes
DMSO≤ 0.5%Some sensitive cell lines may require concentrations as low as 0.1% or less, especially for long-term incubation. Always perform a vehicle control.
Ethanol≤ 0.5%Similar to DMSO, cell line sensitivity can vary. A vehicle control is essential.

Note: The optimal non-toxic concentration should be determined empirically for each cell line and experimental condition.

Mandatory Visualizations

Signaling Pathway Diagrams

WNT_signaling cluster_nucleus Nuclear Events Ivermectin Ivermectin Aglycon Beta_Catenin β-Catenin Ivermectin->Beta_Catenin Inhibits WNT WNT Frizzled Frizzled WNT->Frizzled LRP5_6 LRP5/6 WNT->LRP5_6 DVL DVL Frizzled->DVL Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibits Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Akt_mTOR_signaling Ivermectin Ivermectin Aglycon Akt Akt Ivermectin->Akt Inhibits mTORC1 mTORC1 Ivermectin->mTORC1 Inhibits Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt Activates Akt->mTORC1 Activates S6K S6K mTORC1->S6K fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis experimental_workflow start Start prep_stock Prepare 10 mM Stock Solution in Anhydrous DMSO start->prep_stock store_stock Aliquot and Store Stock at -20°C / -80°C prep_stock->store_stock thaw_stock Thaw One Aliquot of Stock Solution store_stock->thaw_stock prep_working Prepare Working Solution by Diluting Stock in Cell Culture Medium thaw_stock->prep_working check_solvent Ensure Final Solvent Concentration is Non-Toxic (e.g., <0.5%) prep_working->check_solvent check_solvent->prep_working No, Adjust Dilution treat_cells Treat Cells with Working Solution check_solvent->treat_cells Yes incubate Incubate for Desired Time treat_cells->incubate assay Perform In Vitro Assay (e.g., Viability, Western Blot) incubate->assay end End assay->end

References

Preventing degradation of ivermectin aglycone during analytical procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ivermectin aglycone during analytical procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of ivermectin aglycone.

Issue Potential Cause Recommended Solution
Low recovery of ivermectin aglycone pH-mediated degradation: Ivermectin and its aglycone are susceptible to degradation in acidic and alkaline conditions.[1] The optimal pH for ivermectin stability is approximately 6.3.[2]- Maintain the pH of all solutions (extraction solvents, mobile phase) as close to neutral (pH 6-7) as possible. - If acidic or basic conditions are necessary for chromatography, minimize the exposure time of the analyte to these conditions. - Use buffered solutions to maintain a stable pH.
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of ivermectin and its derivatives.[3][4][5]- Protect all samples and standards from light by using amber vials or covering containers with aluminum foil. - Minimize exposure to ambient light during sample preparation and analysis.
Thermal degradation: Elevated temperatures can accelerate the degradation of ivermectin aglycone.- Store stock solutions and samples at refrigerated temperatures (2-8 °C). - Avoid exposing samples to high temperatures during sample preparation steps like solvent evaporation. Use a gentle stream of nitrogen and a water bath at a controlled, low temperature if evaporation is necessary.
Oxidative degradation: Ivermectin is susceptible to oxidation.[1][6]- Use freshly prepared solvents and degas the mobile phase before use to remove dissolved oxygen. - Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to standards and sample preparations, especially for long-term storage.
Appearance of unexpected peaks in the chromatogram Formation of degradation products: The presence of extra peaks may indicate the degradation of ivermectin aglycone into various byproducts.- Review the sample handling and storage procedures to identify potential causes of degradation (see above). - Utilize a validated stability-indicating analytical method that can resolve the parent compound from its potential degradation products.[4][7]
Contamination: Contamination from glassware, solvents, or other sources can introduce extraneous peaks.- Ensure all glassware is scrupulously clean. - Use high-purity (e.g., HPLC-grade) solvents and reagents. - Run a blank sample (solvent without the analyte) to identify any background peaks.
Inconsistent or non-reproducible results Inconsistent sample preparation: Variations in sample handling can lead to variable degradation and inconsistent results.- Standardize all steps of the analytical procedure, including extraction times, temperatures, and pH adjustments. - Prepare fresh standards for each analytical run.
Instrumental variability: Fluctuations in instrument performance can affect reproducibility.- Ensure the analytical instrument is properly calibrated and maintained. - Use an internal standard to correct for variations in injection volume and detector response.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for ivermectin that lead to the formation of the aglycone?

A1: The primary degradation pathway that results in the formation of ivermectin aglycone is acid-catalyzed hydrolysis.[8] Under acidic conditions, the glycosidic bonds linking the disaccharide moiety to the macrocyclic lactone core are cleaved.

Q2: At what pH is ivermectin aglycone most stable?

A2: While specific stability data for the aglycone is limited, studies on ivermectin indicate an optimal pH for stability around 6.3.[2] It is recommended to maintain a pH between 6.0 and 7.0 for solutions containing ivermectin aglycone to minimize degradation.

Q3: How should I store my ivermectin aglycone stock solutions and samples?

A3: To ensure stability, stock solutions and samples of ivermectin aglycone should be stored in a refrigerator at 2-8°C and protected from light by using amber vials or by wrapping the containers in aluminum foil.[9] For long-term storage, freezing (-20°C or lower) may be considered, but freeze-thaw cycles should be minimized.

Q4: What are the best practices for preparing samples of ivermectin aglycone for HPLC analysis?

A4: To minimize degradation during sample preparation:

  • Work in an area with subdued lighting.

  • Use high-purity solvents and freshly prepared buffers.

  • Maintain the pH of the sample solution as close to neutral as possible.

  • Avoid high temperatures. If solvent evaporation is necessary, use a gentle stream of nitrogen at a controlled, low temperature.

  • Analyze the samples as soon as possible after preparation.

Q5: Are there any specific solvents that should be avoided when working with ivermectin aglycone?

A5: Strong acids and bases should be avoided as they can rapidly degrade the molecule. While common HPLC solvents like acetonitrile and methanol are generally acceptable, the overall pH of the final solution is the most critical factor.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of Ivermectin Aglycone

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of ivermectin aglycone under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of ivermectin aglycone reference standard.

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time, protected from light.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a specified time.

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation of ivermectin aglycone in each condition.

  • Identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method for Ivermectin Aglycone

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile or Methanol

    • A typical gradient might start with a higher proportion of water and gradually increase the organic solvent content.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 245 nm.[10]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.

Visualizations

degradation_pathway Ivermectin Ivermectin Aglycone Aglycone Ivermectin->Aglycone Acid Hydrolysis Degradation_Products Further Degradation Products Aglycone->Degradation_Products Oxidation, Light, Extreme pH, Heat

Caption: Primary degradation pathway of ivermectin to its aglycone.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Ivermectin Aglycone Stock Solution Stress_Conditions Apply Stress Conditions (pH, Light, Heat, Oxidant) Stock_Solution->Stress_Conditions Sampling Sample at Time Intervals Stress_Conditions->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Evaluation Data Evaluation and Degradation Calculation HPLC_Analysis->Data_Evaluation

Caption: General workflow for a forced degradation study.

References

Addressing matrix effects in LC-MS/MS analysis of ivermectin aglycone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of ivermectin aglycone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their bioanalytical methods.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for ivermectin aglycone analysis?
Q2: How can I quantitatively assess the impact of matrix effects in my assay?

A: The most common method is the post-extraction spike analysis .[3][7] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a pure solution (e.g., mobile phase).

The Matrix Effect (ME) is calculated as follows:

  • ME (%) = (B / A) * 100

    • A: Peak area of the analyte in a neat (clean) solution.

    • B: Peak area of the analyte spiked into a previously extracted blank matrix sample.

A value of 100% indicates no matrix effect. A value <100% signifies ion suppression, while a value >100% indicates ion enhancement.[1] Regulatory guidelines often recommend that the precision of the matrix effect across different lots of matrix be within a certain tolerance (e.g., CV ≤ 15%).[5]

Q3: How do I select an appropriate internal standard (IS) to compensate for matrix effects?

A: An ideal internal standard co-elutes with the analyte and experiences similar matrix effects.[2] The best choice is a stable isotope-labeled (SIL) version of the analyte (e.g., ivermectin-d2 for ivermectin analysis).[8][9] SIL-IS compounds have nearly identical chemical properties and chromatographic retention times, ensuring they are exposed to the same interfering components and ionization conditions.[8] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, such as abamectin for ivermectin analysis.[4][5]

Section 2: Mitigation Strategies and Experimental Protocols

Q4: What are the most effective sample preparation techniques to reduce matrix effects for ivermectin aglycone?

A: The goal of sample preparation is to remove as many interfering matrix components as possible without significant loss of the analyte.[10] The choice of technique depends on the matrix complexity and required sensitivity.

  • Solid-Phase Extraction (SPE): Generally considered the most effective technique for cleaning up complex samples like plasma and tissue.[4][6] It provides high recovery and significantly reduces phospholipids and other interferences.[4]

  • Liquid-Liquid Extraction (LLE): A versatile technique that separates the analyte from matrix components based on partitioning between two immiscible liquid phases. It can be optimized to remove many interferences but may be less effective than SPE for removing all phospholipids.[5][6]

  • Protein Precipitation (PPT): The simplest method, but often results in the least clean extracts and is more susceptible to significant matrix effects because many interfering compounds remain soluble.[4][6]

The following table summarizes quantitative data from studies on ivermectin, demonstrating the effectiveness of different sample preparation methods.

Analyte Matrix Preparation Method Recovery (RE %) Matrix Effect (ME %) Reference
IvermectinHuman PlasmaSolid-Phase Extraction (C18)~85%Not explicitly quantified, but stated to be lower than LLE and PPT[4]
IvermectinDried Blood SpotAutomated DBS Extraction62.8 ± 4.3%68.0 ± 8.1% (Ion Suppression)[11][12]
IvermectinFecesSolvent Extraction92.27 ± 12.01%Not specified, but matrix-matched calibrants were required[13][14]
IvermectinSoilSolvent Extraction96.19 ± 13.78%Not specified, but matrix-matched calibrants were required[13][14]
Q5: Can you provide a detailed protocol for assessing matrix effects?

A: The following is a generalized protocol for the post-extraction spike method .

Experimental Protocol: Quantitative Assessment of Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) at a known concentration (e.g., low and high QC levels) into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Take blank matrix samples (from at least 6 different sources/lots if possible) and perform the full extraction procedure. Before the final evaporation step (or after, depending on the workflow), spike the extracted matrix with the analyte and IS to the same concentration as Set A.

    • Set C (Pre-Spike Sample): Spike blank matrix with the analyte and IS at the same concentration before starting the extraction procedure. This set is used to determine recovery.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and IS.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Use the mean peak area from each set for calculations.

    • Matrix Effect (ME %) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (RE %) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE %) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100

Q6: How can chromatographic conditions be optimized to minimize matrix effects?

A: Chromatographic separation is a powerful tool to mitigate matrix effects by separating the ivermectin aglycone from co-eluting interferences.[2][10]

  • Increase Retention: Matrix interferences, particularly phospholipids, often elute in the early part of a reversed-phase chromatogram. By modifying the mobile phase or using a more retentive column (e.g., C18), the analyte can be retained longer and separated from this region of suppression.[10]

  • Use Gradient Elution: A well-designed gradient can effectively separate the analyte from matrix components.[5]

  • Employ Diverter Valves: A diverter valve can be used to send the highly contaminated early eluent from the column directly to waste, preventing it from entering the mass spectrometer source.

  • Alternative Column Chemistries: Consider columns with different selectivities (e.g., Phenyl-Hexyl, F5) that may provide better separation from specific interferences in your matrix.

Section 3: Troubleshooting and Visualization

Q7: My analyte signal is suppressed. What are the primary troubleshooting steps?

A: Ion suppression is the most common manifestation of matrix effects. The following decision tree outlines a systematic approach to troubleshooting this issue.

G start Signal Suppression Observed check_is Is the Internal Standard (IS) Signal Also Suppressed? start->check_is is_yes Yes, IS is suppressed check_is->is_yes Suppressed is_no No, IS is stable check_is->is_no Stable cause_matrix Likely Cause: Matrix Effect (Co-elution of interferences) is_yes->cause_matrix cause_analyte Likely Cause: Analyte-Specific Issue (Degradation, Adsorption) is_no->cause_analyte solution_matrix1 Improve Sample Cleanup: Switch to SPE or optimize LLE. cause_matrix->solution_matrix1 solution_matrix2 Modify Chromatography: Increase retention, adjust gradient. cause_matrix->solution_matrix2 solution_matrix3 Dilute Sample: If sensitivity allows, dilute the extract to reduce matrix load. cause_matrix->solution_matrix3 solution_analyte1 Check Sample Stability: Investigate freeze-thaw, benchtop, and autosampler stability. cause_analyte->solution_analyte1 solution_analyte2 Evaluate Non-Specific Binding: Use different vials/plates or modify reconstitution solvent. cause_analyte->solution_analyte2

Caption: Troubleshooting workflow for ion suppression.
Q8: Can you visualize the general process for handling matrix effects?

A: This workflow illustrates the standard procedure for identifying, evaluating, and mitigating matrix effects during method development and validation.

G cluster_dev Method Development cluster_eval Quantitative Evaluation cluster_mitigate Mitigation dev_start Develop Initial LC-MS/MS Method (Sample Prep, LC, MS) dev_assess Qualitative Assessment: Post-column infusion with matrix extract dev_start->dev_assess eval_quant Quantitative Assessment: Post-extraction spike experiment (Calculate ME%) dev_assess->eval_quant eval_check Is ME% within acceptable limits? eval_quant->eval_check mit_prep Optimize Sample Prep (e.g., PPT -> SPE) eval_check->mit_prep No validation Proceed to Full Method Validation eval_check->validation Yes mit_prep->eval_quant mit_chrom Optimize Chromatography (e.g., change gradient) mit_prep->mit_chrom mit_chrom->eval_quant mit_is Use Stable Isotope Labeled IS mit_chrom->mit_is mit_is->eval_quant

Caption: Workflow for addressing matrix effects.

References

Optimizing extraction efficiency of 22,23-Dihydroavermectin B1a aglycon from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of 22,23-Dihydroavermectin B1a aglycon from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from complex matrices?

A1: The primary challenges include:

  • Matrix Complexity: Biological matrices such as fermentation broths, animal tissues, and soil are rich in interfering substances like fats, proteins, and pigments, which can complicate extraction and analysis.[1][2]

  • Low Concentrations: The aglycon may be present at very low concentrations, requiring highly efficient extraction and sensitive analytical methods.

  • Hydrophobicity: As an aglycon, it is more hydrophobic than its parent glycoside, ivermectin, which influences the choice of extraction solvents and techniques.

  • Analyte Stability: Avermectins can be sensitive to pH, light, and temperature, potentially leading to degradation during extraction.[1][3] Ivermectin, for instance, degrades into its monosaccharide and aglycone under acidic conditions.[3]

  • Matrix Effects: Co-extracted matrix components can interfere with quantification in methods like LC-MS/MS, causing ion suppression or enhancement.[4]

Q2: What is the general solubility of this compound?

Q3: How does pH affect the extraction efficiency of the aglycon?

A3: The pH of the sample matrix can significantly impact the stability and extraction of avermectins and their aglycones. Acidic conditions can promote the hydrolysis of the parent ivermectin to the aglycone.[3] For the extraction itself, adjusting the pH of the whole fermentation broth to a range of 1.5 to 6.0, with a preferred range of 3 to 4, has been shown to be effective for avermectins.[6][7] However, neutral or basic conditions should be avoided as they can lead to decomposition.[6][7] For some solid-phase extraction (SPE) methods, the pH of the solution may not have a significant effect on recovery within a certain range (e.g., pH 5.0-9.0).[1]

Q4: Can this compound be formed during the extraction process?

A4: Yes, if the extraction conditions are acidic, the parent compound, 22,23-Dihydroavermectin B1a (a component of ivermectin), can hydrolyze to form the aglycon.[3] This is an important consideration when the goal is to quantify the parent compound versus the aglycon.

Troubleshooting Guides

Issue 1: Low Recovery of the Aglycon

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Extraction Adjust the polarity of the extraction solvent. Since the aglycon is hydrophobic, consider less polar solvents or mixtures. Increase the solvent-to-sample ratio, and consider techniques like sonication or multiple extraction steps.[8]Improved partitioning of the aglycon into the solvent phase, leading to higher extraction yield.
Analyte Degradation Avermectins can be sensitive to light, heat, and extreme pH.[8] Perform extractions under light-protected conditions and avoid high temperatures unless specified by the protocol. Ensure the pH of the extraction medium is suitable; avoid strongly basic conditions.[6][7]Minimized degradation of the aglycon during the extraction process.
Losses During Cleanup If using Solid-Phase Extraction (SPE), ensure the column is properly conditioned and not allowed to dry out. Optimize the elution solvent volume to ensure complete elution of the analyte.[8] For dispersive SPE (dSPE), consider reducing the amount of cleanup sorbent if it is adsorbing the analyte.Complete elution of the aglycon from the SPE cartridge and reduced loss during cleanup.
Incomplete Phase Separation (LLE) Emulsions can form during liquid-liquid extraction, trapping the analyte. To break emulsions, consider adding a small amount of a saturated salt solution (salting out).[9]Clear separation of the aqueous and organic layers, allowing for complete recovery of the organic phase containing the aglycon.
Issue 2: High Matrix Effects in LC-MS/MS Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Co-elution of Matrix Components Optimize the chromatographic method to better separate the aglycon from interfering matrix components.[4] This can include adjusting the mobile phase gradient or using a different column chemistry.Improved resolution between the analyte peak and interfering peaks, reducing ion suppression or enhancement.
Insufficient Sample Cleanup Implement a more rigorous cleanup step. This could involve using a different type of SPE cartridge (e.g., one with a different sorbent) or adding a secondary cleanup step.[10]A cleaner sample extract with fewer matrix components, leading to reduced matrix effects.
Matrix-Induced Ionization Changes Dilute the sample extract before injection. This can reduce the concentration of interfering matrix components.[4]A reduction in the severity of matrix effects, although this may also reduce the analyte signal.
Use of an Internal Standard If not already in use, incorporate a stable isotope-labeled internal standard of the aglycon. This can help to compensate for matrix effects during quantification.More accurate and precise quantification by accounting for variations in ionization efficiency caused by the matrix.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Fermentation Broth

This protocol is adapted from methods for extracting avermectins from fermentation broth.[5][6][7]

  • Sample Preparation:

    • Take a known volume of the whole fermentation broth.

    • Adjust the pH of the broth to approximately 3.5 with a mineral acid (e.g., dilute H₂SO₄).[6][7]

  • Extraction:

    • Add an equal volume of a water-immiscible organic solvent such as ethyl acetate or methylene chloride.[5]

    • Agitate the mixture vigorously for an extended period (e.g., 1-3 hours) to ensure thorough extraction.[7]

  • Phase Separation:

    • Allow the layers to separate. If emulsions form, centrifugation can be used to aid separation.

    • Carefully collect the organic layer.

  • Repeated Extraction:

    • Perform a second extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.

    • Combine the organic extracts.

  • Concentration:

    • Evaporate the organic solvent under reduced pressure to concentrate the extract.

  • Reconstitution:

    • Dissolve the dried residue in a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Tissue Extracts

This protocol is a general guide for the cleanup of animal tissue extracts containing avermectins and can be adapted for the aglycon.[2]

  • Initial Extraction from Tissue:

    • Homogenize a known weight of the tissue sample.

    • Extract the homogenized tissue with an appropriate solvent, such as acetonitrile.

    • Centrifuge the mixture and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing methanol followed by water through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the initial extraction onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

  • Elution:

    • Elute the aglycon from the cartridge with a stronger organic solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for Avermectins from Complex Matrices

Extraction Method Matrix Key Parameters Reported Recovery (%) Reference
Liquid-Liquid Extraction (LLE)Fermentation BrothpH adjustment (2.5-4.0), Toluene or other organic solventsNot specified, but described as effective[6][7]
Solid-Phase Extraction (SPE)Animal LiverC18 cartridge, Acetonitrile extraction81.3 - 92.5[2]
QuEChERSMuscle TissueAcetonitrile extraction, dSPE cleanup>80[11]
Magnetic SPE (MSPE)Pine TreesMethanol desorption73.2 - 85.6[1][12]
Hollow Fiber-Supported Liquid Membrane ExtractionEnvironmental WaterDihexyl ether as organic solventRecovery of aglycone was <40%[13][14]

Note: The recovery data presented is primarily for parent avermectin compounds. Optimization for the more hydrophobic aglycon may be required.

Visualizations

Experimental Workflow for Extraction and Analysis

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Matrix Complex Matrix (e.g., Fermentation Broth, Tissue) Homogenization Homogenization / pH Adjustment Matrix->Homogenization LLE Liquid-Liquid Extraction (LLE) Homogenization->LLE Aqueous Phase SPE Solid-Phase Extraction (SPE) Homogenization->SPE Supernatant QuEChERS QuEChERS Homogenization->QuEChERS Homogenate Evaporation Evaporation LLE->Evaporation Organic Phase Cleanup SPE Cleanup / dSPE SPE->Cleanup QuEChERS->Cleanup Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General experimental workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low Analyte Recovery

G Start Low Recovery Observed CheckExtraction Is the extraction solvent appropriate for a hydrophobic compound? Start->CheckExtraction CheckDegradation Are extraction conditions (pH, temp, light) causing degradation? CheckExtraction->CheckDegradation Yes Solvent Action: Use a less polar solvent or solvent mixture. Consider sonication. CheckExtraction->Solvent No CheckCleanup Is the analyte being lost during the cleanup step? CheckDegradation->CheckCleanup No Degradation Action: Protect from light, control temperature, and ensure optimal pH. CheckDegradation->Degradation Yes CheckPhaseSep Is there incomplete phase separation (LLE)? CheckCleanup->CheckPhaseSep No Cleanup Action: Optimize SPE elution volume or change sorbent. Reduce dSPE sorbent amount. CheckCleanup->Cleanup Yes PhaseSep Action: Add salt to break emulsions or centrifuge. CheckPhaseSep->PhaseSep Yes End Re-evaluate Recovery CheckPhaseSep->End No Solvent->End Degradation->End Cleanup->End PhaseSep->End

Caption: Decision tree for troubleshooting low recovery of the aglycon.

References

Common interferences in the mass spectrometry of avermectin aglycones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of avermectin aglycones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference when analyzing avermectin aglycones by LC-MS/MS?

A1: The primary sources of interference in the LC-MS/MS analysis of avermectin aglycones include:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, tissue, soil) can suppress or enhance the ionization of the target aglycone, leading to inaccurate quantification.[1][2][3] Avermectin aglycones, being hydrophobic, are particularly susceptible to interference from lipids and other non-polar matrix components.

  • Adduct Formation: Avermectin aglycones readily form adducts with cations present in the mobile phase or sample, such as ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺).[4][5][6] While ammonium adducts are often used for quantification, the formation of multiple adducts can dilute the signal of the primary ion of interest and complicate data interpretation.

  • In-Source Fragmentation: When analyzing samples that may contain the parent glycosylated avermectins, these parent compounds can undergo fragmentation within the mass spectrometer's ion source, losing their sugar moieties to form the aglycone. This in-source fragmentation can artificially inflate the measured concentration of the aglycone.[1][7]

  • Isobaric Interferences: Degradation products or metabolites of avermectins may have the same nominal mass as the target aglycone, leading to overlapping signals if not chromatographically resolved.[5]

Q2: Which type of adduct is best for the quantification of avermectin aglycones?

A2: For avermectin analysis, the ammonium adduct ([M+NH₄]⁺) is frequently the most intense and reliable ion for quantification in positive electrospray ionization (ESI) mode.[5][8] The use of ammonium formate in the mobile phase promotes the formation of this adduct.[2][8] Sodium adducts ([M+Na]⁺) are generally avoided for quantification because they can be very stable and fragment poorly in the collision cell, resulting in a weak MS/MS signal.[8]

Q3: How can I differentiate between the aglycone present in my sample and the aglycone formed from in-source fragmentation of the parent avermectin?

A3: Differentiating between endogenous aglycones and those formed in-source requires careful chromatographic separation. The parent glycosylated avermectin is significantly more polar than its aglycone and will, therefore, have a different retention time on a reverse-phase HPLC column. By developing a chromatographic method with sufficient resolution to separate the parent avermectin from its aglycone, you can ensure that the signal at the aglycone's retention time is solely from the aglycone present in the sample.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Signal Variability

This issue is often related to matrix effects, specifically ion suppression.

Question: My signal for the avermectin aglycone is weak and inconsistent between replicate injections. What should I do?

Answer:

  • Evaluate and Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.

    • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method for complex matrices like plasma and tissue. A C18 sorbent is commonly used and can achieve high recovery rates (>80%) for avermectins.[4]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract the hydrophobic aglycones into an organic solvent, leaving more polar interfering substances in the aqueous phase.

    • QuEChERS: This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is particularly useful for food and agricultural samples.[9]

  • Optimize Chromatographic Conditions:

    • Gradient Elution: Employ a gradient elution to separate the aglycone from co-eluting matrix components.

    • Column Chemistry: Consider using a different reverse-phase column chemistry (e.g., phenyl-hexyl) that may offer different selectivity for the aglycone and interfering compounds.

  • Dilute the Sample: If the signal is sufficiently strong, diluting the sample extract can reduce the concentration of matrix components and mitigate ion suppression.[2]

Issue 2: Multiple Peaks or Adducts for a Single Analyte

This is a common issue related to the formation of various adducts in the ion source.

Question: I am observing multiple peaks in my mass spectrum for a single avermectin aglycone standard, such as [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺. How can I consolidate the signal into a single adduct?

Answer:

  • Mobile Phase Modification: The composition of your mobile phase has a significant impact on adduct formation.

    • To promote the desired [M+NH₄]⁺ adduct , add ammonium formate (typically 5-10 mM) to the aqueous mobile phase.[2][8]

    • To reduce the formation of [M+Na]⁺ adducts , minimize sources of sodium contamination. Use high-purity solvents and new glassware. Adding a small amount of a proton source, like formic acid (0.1%), can favor the formation of the protonated molecule [M+H]⁺ over sodium adducts.[8]

  • Mass Spectrometer Tuning: Optimize the ion source parameters, such as capillary voltage and source temperature, to favor the formation of the desired adduct.

Issue 3: Suspected In-Source Fragmentation

Question: I am analyzing a sample for an avermectin aglycone, but I suspect that the parent avermectin in the sample is contributing to the signal through in-source fragmentation. How can I confirm and mitigate this?

Answer:

  • Confirmation:

    • Analyze a standard of the parent avermectin using your current LC-MS/MS method. If you observe a peak at the retention time and m/z of the aglycone, in-source fragmentation is occurring.

  • Mitigation:

    • Optimize Ion Source Parameters: In-source fragmentation is influenced by the energy applied in the ion source. Reducing the fragmentor voltage or declustering potential, and lowering the source temperature can minimize this phenomenon.[1]

    • Chromatographic Separation: As mentioned in the FAQs, ensure your chromatographic method completely separates the parent avermectin from the aglycone. This is the most robust solution.

Quantitative Data

Table 1: Calculated m/z Values for Common Avermectin Aglycones and Their Adducts

Avermectin AglyconeMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)[M+NH₄]⁺ (m/z)[M+Na]⁺ (m/z)
Abamectin B1a AglyconeC₃₄H₄₈O₈584.3349585.3422602.3687607.3241
Abamectin B1b AglyconeC₃₃H₄₆O₈570.3193571.3266588.3531593.3085
Ivermectin H₂B1a AglyconeC₃₄H₅₀O₈586.3506587.3579604.3844609.3398
Doramectin AglyconeC₃₆H₅₂O₈612.3662613.3735630.4000635.3554
Eprinomectin B1a AglyconeC₃₆H₅₃NO₉643.3720644.3793661.4058666.3612
Emamectin B1a AglyconeC₃₅H₅₁NO₈613.3615614.3688631.3953636.3507

Note: Monoisotopic masses were obtained from PubChem and other scientific sources. Adduct m/z values are calculated based on these masses.

Table 2: Comparison of Sample Preparation Methods for Avermectin Analysis

Sample Preparation MethodTypical MatrixAdvantagesDisadvantagesReported Recovery
Solid-Phase Extraction (SPE) Plasma, Tissues, Milk, WaterHigh selectivity, excellent cleanup, reduces matrix effects significantly.Can be more time-consuming and expensive than other methods.>80%[4]
Liquid-Liquid Extraction (LLE) Tissues, OilsSimple, cost-effective, good for removing polar interferences.Can be less selective than SPE, may use large volumes of organic solvents.87.9-99.8%[10]
QuEChERS Fruits, Vegetables, GrainsFast, high throughput, uses minimal solvent, effective for a wide range of analytes.Cleanup step may need optimization for very complex or fatty matrices.70-120% (analyte and matrix dependent)[8]
Protein Precipitation Plasma, SerumVery fast and simple.Provides minimal cleanup, often results in significant matrix effects.Not recommended as a standalone method without further cleanup.

Experimental Protocols & Visualizations

Detailed Protocol: Solid-Phase Extraction (SPE) for Avermectin Aglycones in Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 200 µL of plasma, add an internal standard.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 100 mg) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the avermectin aglycones with 1 mL of a suitable organic solvent, such as isopropyl alcohol or acetonitrile.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Tissue Sample ISTD Add Internal Standard Sample->ISTD SPE Solid-Phase Extraction (C18) ISTD->SPE Elute Elute Aglycones SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chrom Chromatographic Separation Inject->Chrom Ionize Electrospray Ionization (ESI) Chrom->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect

Caption: General experimental workflow for avermectin aglycone analysis.

troubleshooting_logic cluster_matrix Matrix Effects cluster_adducts Adduct Formation cluster_insource In-Source Fragmentation start Problem: Inaccurate Quantification q_matrix Weak or Variable Signal? q_adducts Multiple Peaks for Analyte? q_insource Parent Compound Present? sol_matrix1 Optimize Sample Cleanup (SPE, LLE) q_matrix->sol_matrix1 Yes q_matrix->q_adducts No sol_matrix2 Improve Chromatography sol_matrix1->sol_matrix2 sol_matrix3 Dilute Sample sol_matrix2->sol_matrix3 sol_adducts1 Modify Mobile Phase (add NH4OAc) q_adducts->sol_adducts1 Yes q_adducts->q_insource No sol_adducts2 Minimize Na+ Sources sol_adducts1->sol_adducts2 sol_insource1 Lower Source Energy (Fragmentor Voltage, Temp) q_insource->sol_insource1 Yes sol_insource2 Ensure Chromatographic Separation sol_insource1->sol_insource2

Caption: Troubleshooting logic for common MS interference issues.

References

Strategies to improve the resolution of ivermectin impurities in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis of ivermectin and its impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution and overall quality of their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for ivermectin impurities challenging?

A1: The primary challenge lies in the structural similarity between ivermectin's main components (H2B1a and H2B1b) and its various process-related impurities and degradation products.[1][2] Ivermectin itself is a mixture of at least 90% 5-O-demethyl-22,23-dihydroavermectin A1a (H2B1a) and no more than 10% 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-(1-methylethyl)avermectin A1a (H2B1b).[1][3] Many impurities are isomers or closely related analogues, making them difficult to separate from the main active pharmaceutical ingredients (APIs) and from each other.

Q2: What are the most common analytical techniques for ivermectin impurity profiling?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most widely used and established technique for the determination of ivermectin and its related substances.[4][5][6] UV detection is typically performed at wavelengths around 245 nm or 254 nm.[4][7][8]

Q3: What are the critical parameters to optimize for better resolution in an RP-HPLC method?

A3: The most critical parameters to adjust for improving resolution are the mobile phase composition (including the type of organic modifier and the aqueous-to-organic ratio), the stationary phase (column chemistry, particle size), column temperature, and the flow rate.[9][10] For complex mixtures, switching from an isocratic to a gradient elution can significantly improve the separation of all analytes.[4][7][11]

Q4: Where can I find official, validated methods for ivermectin analysis?

A4: Official methods are detailed in pharmacopeial monographs, such as the United States Pharmacopeia (USP).[1][3][12] These documents provide specific chromatographic conditions, system suitability requirements, and acceptance criteria for ivermectin and its related compounds.[1][12]

Troubleshooting Guide: Resolving Specific Issues

This guide addresses common problems encountered during the chromatographic analysis of ivermectin impurities.

Q5: My peaks are broad and show significant tailing. How can I improve the peak shape?

A5: Poor peak shape, such as broadening and tailing, can compromise resolution and accuracy. Here are several factors to investigate:

  • Column Overload: Injecting too much sample is a common cause of peak tailing, often resulting in a "right-triangle" peak shape.[13] To verify this, dilute your sample by a factor of 10 or 100 and reinject. If the peak shape improves and retention time increases slightly, column overload was the issue.[13][14]

  • Column Degradation: The column's stationary phase can degrade over time, especially with aggressive mobile phases or dirty samples. If you are using a guard column, replace it first.[13] If the problem persists, replacing the analytical column is the next step.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of analytes and silanol groups on the column packing, affecting peak shape. Ensure the mobile phase is buffered correctly and its pH is consistent across runs.[13]

  • Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can cause tailing for basic compounds. Using a modern, end-capped column or adding a competitive base to the mobile phase can mitigate this.

  • Extracolumn Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can lead to peak broadening. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

Q6: I am not achieving baseline separation between two critical impurity peaks. What strategies can I employ?

A6: Improving the resolution between closely eluting peaks often requires systematic optimization of the chromatographic conditions.

  • Adjust Mobile Phase Strength: In reversed-phase chromatography, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention times and potentially improve the separation between early-eluting peaks. The USP monograph suggests that increasing the proportion of water can increase elution times and allow for better separation of impurities.[3]

  • Change Organic Modifier: The choice of organic solvent affects selectivity. If you are using acetonitrile, try substituting it with methanol or using a combination of the two. Different solvents interact differently with the stationary phase and analytes, which can alter the elution order and improve resolution. Several methods utilize a mixture of acetonitrile and methanol.[3][4][11][15]

  • Modify the Gradient Profile: If using a gradient elution, a shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can significantly enhance the resolution of closely eluting compounds.[7][11]

  • Select a Different Column: Column chemistry is a powerful tool for changing selectivity. If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or one with a different particle size (smaller particles generally provide higher efficiency).[5][7]

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Increasing the column temperature (e.g., from 30 °C to 40 °C) can decrease viscosity, leading to sharper peaks and sometimes altered selectivity.[5][7][16]

Q7: My retention times are unstable and shifting from one injection to the next. What is the likely cause?

A7: Unstable retention times are a common sign that the HPLC system is not properly equilibrated or that conditions are fluctuating.

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention. Always measure solvent components accurately. If using a buffer, ensure the pH is consistent. Degassing the mobile phase is also crucial to prevent bubble formation in the pump.[15]

  • Temperature Fluctuations: A fluctuating column temperature will cause retention times to drift.[10] Use a column oven to maintain a constant, stable temperature.[4][7][11]

  • Pump Performance and Leaks: Check the HPLC pump for pressure fluctuations, which may indicate air bubbles or failing seals. Perform a leak test to ensure the system is sealed and maintaining pressure correctly.

Data on Chromatographic Conditions

The following tables summarize various chromatographic conditions reported for the separation of ivermectin and its impurities, providing a starting point for method development.

Table 1: Comparison of Reported RP-HPLC Methods

ParameterMethod 1[11]Method 2[7]Method 3[3]Method 4[8]
Column Zorbax Extend-C18HALO C18USP L1 ColumnAgilent Extend-C18
Dimensions 150 x 4.6 mm, 3.5 µm100 x 4.6 mm, 2.7 µmNot Specified250 x 4.6 mm, 5.0 µm
Mobile Phase A WaterNot SpecifiedWaterUltra-pure water
Mobile Phase B Acetonitrile/Methanol (85/15, v/v)Not SpecifiedAcetonitrile/MethanolAcetonitrile
Elution Type GradientGradientIsocratic (53:27.5:19.5 ACN:MeOH:H2O)Isocratic (80% ACN)
Flow Rate 1.5 mL/minNot SpecifiedNot Specified1.2 mL/min
Temperature 30 °C40 °CNot Specified25 °C
Detection (UV) 245 nm254 nmNot Specified245 nm

Detailed Experimental Protocols

Protocol 1: Gradient RP-HPLC Method for Ivermectin Impurities (Based on[11])

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare high-purity water, filtered through a 0.45 µm membrane filter.

    • Mobile Phase B: Prepare a mixture of acetonitrile and methanol (85:15, v/v). Filter through a 0.45 µm membrane filter.

    • Degas both mobile phases using sonication or helium sparging before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve USP Ivermectin Reference Standard (RS) in methanol to obtain a stock solution with a known concentration of approximately 0.6 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh a portion of the ivermectin sample (bulk drug or formulation) and dissolve it in methanol to achieve a final concentration of approximately 0.6 mg/mL. Use sonication if necessary to ensure complete dissolution.

  • Chromatographic System & Conditions:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.

    • Column: Zorbax Extend-C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.5 mL/min.

    • Detection Wavelength: 245 nm.

    • Injection Volume: Typically 10-20 µL.

    • Gradient Program: Define a suitable gradient to separate all impurities from the main peaks. Note: The specific gradient profile would need to be optimized based on the impurity profile of the sample.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (methanol), followed by the standard solution multiple times to confirm system suitability (e.g., repeatability of retention times and peak areas).

    • Inject the sample solution.

    • Identify and quantify impurities based on their retention times relative to the main ivermectin peaks.

Visual Guides

Diagram 1: Troubleshooting Workflow for Poor Resolution

Caption: A workflow for diagnosing and fixing poor peak shape and resolution.

Diagram 2: Key Parameter Relationships for Improving Resolution

Caption: Key parameters influencing chromatographic resolution.

References

Enhancing the stability of 22,23-Dihydroavermectin B1a aglycon in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 22,23-Dihydroavermectin B1a aglycon in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a key acid degradation product of Ivermectin, formed by the hydrolysis of the disaccharide unit.[1][2] Its stability in solution is a critical factor for researchers as degradation can lead to a loss of biological activity and the formation of impurities, impacting experimental results and the development of formulations. Like its parent compound, the aglycon is susceptible to degradation under various environmental conditions.[1][3]

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The primary factors affecting stability are pH, temperature, light exposure (photodegradation), and oxidation.[1][3] Both acidic and alkaline conditions can accelerate degradation.[1][3][4] Elevated temperatures and exposure to UV light are also known to cause significant degradation.[1][3]

Q3: What is the optimal pH for maintaining the stability of avermectin compounds in solution?

A3: For ivermectin, the parent compound of the aglycon, the optimal pH for stability in an aqueous solution is between 6.0 and 6.6, with a specific optimum at pH 6.3.[5] It is highly probable that the aglycon exhibits a similar pH-stability profile.

Q4: Are there any recommended storage conditions for solutions of this compound?

A4: To maximize stability, solutions should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent oxidation. Long-term storage at -20°C is recommended.[6][7] For short-term storage, refrigeration at 2-8°C is advisable. The use of amber vials or wrapping containers in aluminum foil can provide protection from light.

Q5: What are some common degradation products of this compound?

A5: While the aglycon is itself a degradation product of ivermectin, it can undergo further degradation. Under basic conditions, epimerization at the C-2 position can occur.[8] Oxidative stress can lead to the formation of an 8a-oxo degradate.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Rapid loss of compound potency in solution. Unfavorable pH: The solution pH may be too acidic or too alkaline.Adjust the pH of the solution to be within the optimal range of 6.0-6.6 using a suitable buffer system (e.g., phosphate or citrate buffer).[5]
High Temperature: The solution is being stored at room temperature or higher.Store the solution at refrigerated (2-8°C) or frozen (-20°C) conditions.[6]
Photodegradation: The solution is exposed to ambient or UV light.Store the solution in light-protecting containers such as amber vials or wrap the container in aluminum foil.[1]
Oxidation: The solution is exposed to atmospheric oxygen.Consider deoxygenating the solvent by bubbling with an inert gas like nitrogen or argon before dissolving the compound. The addition of antioxidants may also be beneficial.[9]
Appearance of unknown peaks in HPLC analysis over time. Compound Degradation: The new peaks are likely degradation products.Perform a forced degradation study to identify potential degradation products and their retention times. This will help in tracking the stability of the parent compound.[10]
Contamination: The solvent or container may be contaminated.Use high-purity solvents and meticulously clean all glassware and containers.
Precipitation of the compound from the solution. Poor Solubility: The aglycon has poor water solubility.Increase solubility by using cosolvents (e.g., glycerol formal) or by complexation with agents like cyclodextrins.[5][11]
Change in Temperature: A decrease in temperature can reduce solubility.If storing at low temperatures, ensure the compound remains solubilized at that temperature. A solubility study at different temperatures may be necessary.

Quantitative Data on Stability

The following tables provide an overview of the stability of avermectins under different stress conditions. While this data is for the parent compounds, it serves as a strong indicator for the stability of the this compound.

Table 1: Effect of pH on Ivermectin Stability

pHConditionDegradationHalf-life
< 6.0AcidicAccelerated hydrolysisReduced
6.3OptimalMinimal degradation> 6900 days (projected)[5]
> 7.0AlkalineAccelerated hydrolysis and epimerizationReduced

Table 2: Stability of Avermectins in Standard Solutions

CompoundStorage ConditionDurationStability
Abamectin (ABA)Room Temperature (22 ± 2°C)24 hoursStable[12]
Ivermectin (IVE)Room Temperature (22 ± 2°C)24 hoursStable[12]
Doramectin (DOR)Room Temperature (22 ± 2°C)24 hoursStable[12]
Abamectin (ABA)Refrigerated (5 ± 3°C)15 daysStable[12]
Ivermectin (IVE)Refrigerated (5 ± 3°C)15 days~20% decline[12]
Doramectin (DOR)Refrigerated (5 ± 3°C)15 days~15% decline[12]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study to understand the stability profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the aglycon in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at shorter intervals due to higher reactivity.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and protect from light.

  • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., 80°C).

  • Photodegradation: Expose a sample of the stock solution to a light source with a defined output (e.g., UV lamp at 254 nm or a photostability chamber).

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the aglycon in the stressed sample to that of an unstressed control.

  • Identify and quantify the major degradation products.

Protocol 2: Stabilization using Hydroxypropyl-β-Cyclodextrin

This protocol describes how to prepare a stabilized aqueous solution of the aglycon using a cyclodextrin.

1. Prepare the Cyclodextrin Solution:

  • Dissolve a molar excess of hydroxypropyl-β-cyclodextrin (HP-β-CD) in a buffered aqueous solution (pH 6.3). The concentration of HP-β-CD will depend on the desired final concentration of the aglycon.

2. Dissolve the Aglycon:

  • Add the this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature until the aglycon is completely dissolved. Sonication may be used to aid dissolution.

3. Final Preparation:

  • Once dissolved, the solution can be sterilized by filtration through a 0.22 µm filter if required.

  • Store the final solution in a light-protected container at the recommended temperature.

Visualizations

DegradationPathways Ivermectin Ivermectin Monosaccharide Monosaccharide Ivermectin->Monosaccharide Acid Hydrolysis Aglycon 22,23-Dihydroavermectin B1a Aglycon Epimer 2-Epimer Aglycon->Epimer Base Catalysis Oxo_degradate 8a-Oxo Degradate Aglycon->Oxo_degradate Oxidation Monosaccharide->Aglycon Further Acid Hydrolysis

Caption: Degradation pathways of Ivermectin and its aglycon.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Aglycon Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Evaluation HPLC->Data

Caption: Workflow for a forced degradation study.

References

Overcoming poor fragmentation of avermectin aglycones in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of avermectin aglycones. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a particular focus on addressing the issue of poor fragmentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a weak signal and poor fragmentation for my avermectin aglycone?

A1: Avermectin aglycones, due to their chemical structure, often exhibit poor protonation efficiency and can be thermally unstable, leading to low signal intensity and limited fragmentation in mass spectrometry. A primary reason for poor fragmentation is the high stability of certain precursor ions, particularly sodium adducts ([M+Na]⁺). To overcome this, it is crucial to promote the formation of more easily fragmented precursor ions.

Troubleshooting Steps:

  • Promote Ammonium Adduct Formation: Ammonium adducts ([M+NH₄]⁺) are generally more amenable to fragmentation than sodium adducts.[1] Modify your mobile phase to include an ammonium salt.

  • Optimize Mobile Phase Additives: The addition of volatile acids or buffers can significantly enhance ionization and promote the formation of desired adducts.

  • Adjust Ionization Source Parameters: Fine-tuning the settings of your electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is critical for optimal signal.

Q2: How can I promote the formation of ammonium adducts ([M+NH₄]⁺) to improve fragmentation?

A2: Promoting the formation of ammonium adducts is a key strategy for enhancing the fragmentation of avermectin aglycones. This is achieved by carefully selecting mobile phase additives.

Recommendations:

  • Use Ammonium Formate or Ammonium Acetate: Incorporate 5-10 mM ammonium formate or ammonium acetate into the aqueous component of your mobile phase. This provides a consistent source of ammonium ions to facilitate the formation of [M+NH₄]⁺ adducts.[2]

  • Add Formic or Acetic Acid: The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, can help to improve chromatographic peak shape and can also influence adduct formation.[3]

  • Avoid Sodium Contamination: Sodium adducts ([M+Na]⁺) are often highly stable and fragment poorly.[1] Take care to use high-purity solvents and new glassware to minimize sodium contamination.

Q3: What are the typical instrument settings for analyzing avermectin aglycones by LC-MS/MS?

A3: Optimal instrument settings can vary between different mass spectrometers. However, the following tables provide a good starting point for method development, based on published literature. It is always recommended to optimize these parameters for your specific instrument and compound.

Table 1: Recommended Liquid Chromatography Parameters
ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Table 2: Example Mass Spectrometry Parameters (Positive ESI)
ParameterIvermectin Aglycone Example
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+NH₄]⁺
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 30 - 50 V
Desolvation Temp. 350 - 500 °C
Collision Energy 15 - 30 eV (Optimize for specific transitions)

Q4: I am still struggling with poor fragmentation. Are there any alternative strategies?

A4: If optimizing adduct formation and instrument parameters is insufficient, you may consider chemical derivatization. While modern LC-MS/MS methods often aim to avoid this step to save time, it can be a powerful tool for improving ionization and directing fragmentation.

Derivatization Strategy:

  • Reacting the hydroxyl groups on the aglycone with a derivatizing agent can create a more easily ionizable molecule with predictable fragmentation pathways.

  • Historically, derivatization with reagents like N-methylimidazole and trifluoroacetic anhydride has been used for fluorescence detection, and similar strategies can be adapted for mass spectrometry to introduce a readily ionizable group.[4]

Experimental Protocols & Methodologies

Protocol 1: LC-MS/MS Analysis of Avermectin Aglycones with Enhanced Fragmentation

This protocol is designed to promote the formation of ammonium adducts for improved fragmentation in positive ion ESI mode.

  • Sample Preparation:

    • Dissolve the avermectin aglycone reference standard and extracted samples in a solution of 80:20 methanol:water.

    • Ensure the final concentration is within the linear range of the instrument.

    • Filter the samples through a 0.22 µm filter before injection.

  • Liquid Chromatography Conditions:

    • Column: ACE C18 (50 x 3 mm, 3 µm) or equivalent.

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: ESI, Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 40 V (Optimize by infusing the analyte).

    • Desolvation Gas Flow: 600 L/h.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM): Monitor the transition from the [M+NH₄]⁺ precursor to a specific product ion. The collision energy should be optimized for this transition (typically 15-25 eV).

Visualized Workflows and Logic

experimental_workflow General Experimental Workflow for Avermectin Aglycone Analysis cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep1 Dissolve/Extract Sample prep2 Filter Sample (0.22 µm) prep1->prep2 lc1 Inject into LC System prep2->lc1 Transfer to Autosampler lc2 Separate on C18 Column lc1->lc2 ms1 Ionize (Positive ESI) lc2->ms1 Elute to MS ms2 Select [M+NH4]+ Precursor ms1->ms2 ms3 Fragment (CID) ms2->ms3 ms4 Detect Product Ions ms3->ms4 data1 Quantify and Analyze ms4->data1

Caption: A flowchart illustrating the key stages of LC-MS/MS analysis for avermectin aglycones.

troubleshooting_flow Troubleshooting Poor Fragmentation start Start: Poor Signal or Poor Fragmentation q1 Is the precursor ion [M+Na]+ dominant? start->q1 a1_yes Add 10mM Ammonium Formate to Mobile Phase A q1->a1_yes Yes a1_no Optimize Source Parameters (Cone Voltage, Temps) q1->a1_no No q2 Is fragmentation improved? a1_yes->q2 q3 Is fragmentation improved? a1_no->q3 a2_yes Method Optimized q2->a2_yes Yes a2_no Increase Collision Energy in 5 eV increments q2->a2_no No q3->a2_no No end_good Method Optimized q3->end_good Yes end_bad Consider Derivatization a2_no->end_bad

Caption: A decision tree to guide troubleshooting efforts for poor fragmentation of avermectin aglycones.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for 22,23-Dihydroavermectin B1a Aglycon Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. 22,23-Dihydroavermectin B1a aglycon, the primary aglycon derivative of Ivermectin B1a, is a critical analyte in both quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) remains the gold standard for its quantification due to its precision and robustness.

This guide provides a comparative analysis of various validated Reverse-Phase HPLC (RP-HPLC) methods applicable to the quantification of ivermectin and its derivatives, which can be adapted for the specific aglycon. The data presented is synthesized from multiple analytical validation studies.

Comparison of HPLC Method Parameters

The selection of chromatographic conditions is a critical first step in method development. Key parameters such as the stationary phase (column), mobile phase composition, and detector settings significantly influence separation efficiency and sensitivity. Below is a comparison of conditions from several validated methods.

ParameterMethod 1Method 2Method 3Method 4
Column INERTSIL C-18 ODS (250x4.6mm, 5µm)[1][2]KROMASIL C18 (150x4.6mm, 5µm)[3]Phenomenex® C18 (150x4.6mm, 5µm)[4]Hypersil Gold C18 (150x4.6mm, 5µm)[5]
Mobile Phase Acetonitrile & Methanol[1][2]Methanol / Water (90/10 v/v)[3]Acetonitrile / Methanol / Water (53:35:12 v/v/v)[4]Acetonitrile / Methanol / Water (50:45:5 v/v/v)[5]
Flow Rate 1.0 mL/min[1][2][3]1.0 mL/min[3]1.2 mL/min[4][6]1.5 mL/min[5]
Detection UV at 245 nm[1][2]UV at 254 nm[3]DAD at 250 nm[4]Fluorescence (Ex: 365 nm, Em: 475 nm)[5]
Column Temp. Ambient[2]25°C[3]20°C[4]25°C[5]
Injection Vol. 10 µL[2]Not Specified20 µL[4]100 µL[5][6]
Comparison of Method Validation Data

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose.[1][7] The following table summarizes the performance characteristics of the compared methods.

Validation ParameterMethod 1Method 2Method 3Method 4 (Fluorescence)
Linearity Range 1 - 32 µg/mL[1][2]0.01 - 0.2 mg/mL[3]0.80 - 1.20 mg/mL[4]20 - 8000 ng/mL[5]
Correlation (r²) 0.9798[1][2]0.9999[3]>0.99[4]>0.995[5]
Precision (%RSD) Intraday: 1.62, Interday: 1.35[1]Not SpecifiedIntraday: <1.86, Interday: <2.32[4]Intra-assay CV: <7.1%, Inter-assay CV: <11.3%[5]
Accuracy (% Recovery) Not SpecifiedAverage: 95.47%[3]-2.7% to 1.4% (Relative Error)[4]< ±15% Deviation[5]
LOD 2.93 µg/mL[1][2]Not SpecifiedNot SpecifiedNot Specified
LOQ 8.79 µg/mL[1][2]Not SpecifiedNot Specified0.02 ng (from 100 µL sample)[5]

Detailed Experimental Protocols

This section outlines a representative, synthesized protocol for the quantification of this compound based on common practices in the cited literature.

Reagents and Materials
  • Reference Standard: this compound (purity >98%)

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Ultrapure Water

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Filters: 0.45 µm PVDF or PTFE syringe filters

Preparation of Standard Solutions
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol. This solution should be stored in an amber vial at 2-8°C.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 1, 5, 10, 15, 20, 25 µg/mL).[1][2]

Sample Preparation
  • Extraction: For formulated products or biological matrices, an appropriate extraction step is required. This often involves dissolution in a suitable solvent (like methanol) followed by sonication and centrifugation to remove excipients. For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

  • Dilution: Dilute the extracted sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filtration: Prior to injection, filter all samples and standard solutions through a 0.45 µm syringe filter to prevent particulates from damaging the HPLC system.[3]

HPLC Analysis
  • System Setup: Configure the HPLC system with the chosen column and mobile phase (e.g., Acetonitrile:Methanol).

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[3]

  • Injection: Inject a fixed volume (e.g., 20 µL) of each standard solution and sample.

  • Data Acquisition: Monitor the chromatogram at the appropriate UV wavelength (e.g., 245 nm) and record the peak area and retention time.[1][2] The retention time for ivermectin is typically around 4-8 minutes under such conditions.[1][5][6]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating an HPLC method according to ICH guidelines, ensuring the method's suitability for its intended use.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 2: Data Acquisition cluster_validation Phase 3: Validation Parameter Assessment start Standard & Sample Preparation hplc HPLC Method Development & Optimization start->hplc analysis Chromatographic Analysis hplc->analysis spec Specificity analysis->spec lin Linearity analysis->lin acc Accuracy analysis->acc prec Precision (Repeatability & Intermediate) analysis->prec lod LOD & LOQ analysis->lod rob Robustness analysis->rob report Validation Report & Method Finalization spec->report lin->report acc->report prec->report lod->report rob->report

Caption: Workflow for HPLC method validation.

References

LC-MS/MS method validation for 22,23-Dihydroavermectin B1a aglycon in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to LC-MS/MS Method Validation for 22,23-Dihydroavermectin B1a Aglycon in Biological Samples

For researchers, scientists, and drug development professionals, the accurate quantification of 22,23-Dihydroavermectin B1a (a major component of Ivermectin) and its aglycon metabolite in biological matrices is crucial for pharmacokinetic, toxicokinetic, and residue analysis studies. This guide provides a comprehensive comparison of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with alternative techniques, supported by experimental data and detailed protocols.

Methodology Comparison: LC-MS/MS vs. Alternatives

The quantification of 22,23-Dihydroavermectin B1a and its metabolites has traditionally been performed using various analytical techniques. However, LC-MS/MS has emerged as the gold standard due to its superior sensitivity, selectivity, and high-throughput capabilities.

Key Alternatives to LC-MS/MS:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL): This method often requires a derivatization step to convert the non-fluorescent avermectins into fluorescent derivatives, which can be labor-intensive and time-consuming.[1][2]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While simpler than HPLC-FL as it does not always require derivatization, HPLC-UV generally offers lower sensitivity compared to both HPLC-FL and LC-MS/MS.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique also necessitates derivatization to increase the volatility of the analytes and is generally more complex and less commonly used for this application.[1]

The primary advantage of LC-MS/MS is its ability to directly detect and quantify the analyte without the need for derivatization, streamlining the sample preparation process and reducing the potential for analytical errors.[1]

Quantitative Performance Data

The following tables summarize the performance of LC-MS/MS methods for the analysis of Ivermectin (with 22,23-Dihydroavermectin B1a as the primary component) in various biological matrices, as reported in several validation studies.

Table 1: LC-MS/MS Method Performance in Liquid Biological Samples

ParameterHuman PlasmaBovine PlasmaHuman Whole BloodDried Blood Spots (DBS)
Linearity Range 0.1 - 1000 ng/mL[1]1 - 500 ng/mL[4]0.97 - 384 ng/mL[5]1 ng/mL (sensitivity)[6]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]1 ng/mL[4]0.97 ng/mL[5]1 ng/mL[6]
Accuracy Within ±15%[7]Within acceptance ranges[4]89.8%–99.2%[5]Within ±15%[6]
Precision (RSD%) <15%[7]<8.10% (between-day)[4]Intra- and inter-assay precision ≤15%≤15%[6]
Recovery >80%[1]62.8 ± 4.3% (automated extraction)[6]Not explicitly stated62.8 ± 4.3% (automated extraction)[6]

Table 2: LC-MS/MS Method Performance in Solid and Excreta Biological Samples

ParameterFecesSoilSewage
Linearity Range 1.5 - 500 µg/L[8]1.5 - 15 µg/L[8]1.5 - 15 µg/L[8]
Limit of Detection (LOD) 0.66 µg/kg[8]0.54 µg/kg[8]0.36 µg/kg[8]
Limit of Quantification (LOQ) 1.5 µg/kg[8]1.5 µg/kg[8]1.5 µg/kg[8]
Recovery 92.27 ± 12.01%[8]96.19 ± 13.78%[8]Not explicitly stated
Linearity (r²) ≥ 0.99[8]≥ 0.99[8]≥ 0.99[8]

Experimental Protocols

A detailed methodology for the validation of an LC-MS/MS method for this compound in a biological matrix, such as plasma, is outlined below. This protocol is a composite based on common practices from the cited literature.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spiking: To prepare calibration standards and quality control (QC) samples, blank plasma is spiked with known concentrations of this compound and an appropriate internal standard (IS), such as abamectin or a deuterated analog of the analyte.[1][7]

  • Pre-treatment: Plasma samples (e.g., 100 µL) are typically pre-treated, which may involve protein precipitation with a solvent like acetonitrile.[4]

  • SPE Cartridge Conditioning: C18 SPE cartridges are conditioned sequentially with methanol and water.[1]

  • Sample Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a low-organic-content solvent to remove interferences.

  • Elution: The analyte and IS are eluted from the cartridge with a high-organic-content solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 analytical column (e.g., Agilent Zorbax RRHD Eclipse plus C18, 2.1 mm × 100 mm, 1.8 µm) is commonly used.[7]

    • Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium formate and 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).[8]

    • Flow Rate: A typical flow rate is 0.3 mL/min.[7]

    • Injection Volume: A small volume (e.g., 5-20 µL) of the reconstituted sample is injected.[5][7]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is used, operating in either positive or negative ion mode.[1][4]

    • Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and IS are monitored.[4]

3. Method Validation Parameters

The developed method is validated according to regulatory guidelines (e.g., FDA or EMA) by assessing the following parameters[7][9]:

  • Selectivity and Specificity: Analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention times of the analyte and IS.[1]

  • Linearity and Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration over a specified range. The linearity is evaluated using a weighted linear regression model.[1][7]

  • Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The deviation from the nominal concentration should be within acceptable limits (typically ±15%, and ±20% for the LLOQ).[6]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision.[1]

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.[1]

  • Matrix Effect: Assesses the effect of co-eluting matrix components on the ionization of the analyte and IS.

  • Stability: The stability of the analyte in the biological matrix is evaluated under various conditions, including short-term bench-top, long-term storage, and freeze-thaw cycles.[6]

Visualized Workflows

LCMSMS_Validation_Workflow LC-MS/MS Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Spiking Spiking of Blank Matrix (Calibration Standards & QCs) Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Precipitation SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Precipitation->SPE Evap Evaporation & Reconstitution in Mobile Phase SPE->Evap Injection Sample Injection Evap->Injection LC_Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI, MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Linearity Linearity & Range Data_Acquisition->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Data_Acquisition->Accuracy_Precision LLOQ LLOQ Determination Data_Acquisition->LLOQ Recovery_ME Recovery & Matrix Effect Data_Acquisition->Recovery_ME Stability Stability Assessment Data_Acquisition->Stability Final_Method Validated Analytical Method Linearity->Final_Method Accuracy_Precision->Final_Method LLOQ->Final_Method Recovery_ME->Final_Method Stability->Final_Method

Caption: Workflow of LC-MS/MS method validation for biological samples.

Logical_Relationship Method Comparison Logic cluster_lcmsms LC-MS/MS cluster_alternatives Alternative Methods Analyte This compound LCMSMS_Adv High Sensitivity High Selectivity No Derivatization Analyte->LCMSMS_Adv Direct Analysis HPLC_FL HPLC-FL Analyte->HPLC_FL Analysis via HPLC_UV HPLC-UV Analyte->HPLC_UV Analysis via GC_MS GC-MS Analyte->GC_MS Analysis via Derivatization Derivatization Required HPLC_FL->Derivatization Lower_Sensitivity Lower Sensitivity/ Selectivity HPLC_UV->Lower_Sensitivity GC_MS->Derivatization

Caption: Logical comparison of LC-MS/MS and alternative methods.

References

A Comparative Analysis of the Nematicidal Efficacy of 22,23-Dihydroavermectin B1a Aglycon and Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro efficacy of two prominent avermectin derivatives, 22,23-Dihydroavermectin B1a aglycon and doramectin aglycone, against nematode larval development. This document is intended for researchers, scientists, and professionals in the field of drug development and parasitology.

Introduction to Avermectin Aglycones

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] Their mechanism of action involves the blockade of electrical signal transmission in invertebrate nerve and muscle cells, leading to paralysis and death.[1] This is primarily achieved by enhancing the effects of glutamate at glutamate-gated chloride channels, which are specific to invertebrates.[1] The aglycone forms of these compounds, which lack the oleandrose disaccharide moiety, exhibit a different biological activity profile. While they are devoid of the paralytic activity seen in their parent compounds, they are known to inhibit the larval development of nematodes.[2][3] This guide focuses on the comparative efficacy of the aglycone of 22,23-Dihydroavermectin B1a (a major component of ivermectin) and the aglycone of doramectin in this regard.

Quantitative Efficacy Comparison

Direct comparative studies providing IC50 values for the aglycones of both 22,23-Dihydroavermectin B1a and doramectin are limited in publicly available literature. However, research on their closely related monosaccharide homologs provides strong evidence of their comparable potency in inhibiting nematode larval development. A key study directly comparing ivermectin and doramectin, along with their monosaccharide intermediates, in a Haemonchus contortus larval development assay found that both parent compounds were fully effective at a concentration of 0.001 µg/mL and that their respective monosaccharides exhibited similar activity. This suggests a comparable level of efficacy between the two aglycones in inhibiting larval development.

CompoundTest OrganismAssay TypeObserved Efficacy
22,23-Dihydroavermectin B1a (Ivermectin)Haemonchus contortusLarval Development AssayFully effective at 0.001 µg/mL. The monosaccharide homolog showed similar activity.
DoramectinHaemonchus contortusLarval Development AssayFully effective at 0.001 µg/mL. The monosaccharide homolog showed similar activity.
22,23-Dihydroavermectin B1a AglyconeHaemonchus contortusMicro Agar Larval Development Test & Larval Development AssayWhile direct comparative data with doramectin aglycone is unavailable, studies on ivermectin aglycone have determined IC50 values for susceptible isolates.

Experimental Protocols

The following is a representative experimental protocol for a Larval Development Assay (LDA), a common method for evaluating the in vitro efficacy of anthelmintic compounds against nematode larvae.

Objective:

To determine the concentration-dependent inhibitory effect of this compound and doramectin aglycone on the development of Haemonchus contortus from egg to third-stage larvae (L3).

Materials:
  • Fresh fecal samples from a sheep or goat mono-infected with a susceptible strain of Haemonchus contortus.

  • Test compounds: this compound and doramectin aglycone.

  • Solvent (e.g., DMSO).

  • 96-well microtiter plates.

  • Agar.

  • Nutrient broth or yeast extract.

  • Saturated sodium chloride solution.

  • Sieves of various mesh sizes.

  • Centrifuge.

  • Incubator.

  • Inverted microscope.

Methodology:
  • Egg Recovery: Nematode eggs are recovered from the fecal samples by a process of homogenization in water, sieving to remove large debris, and flotation in a saturated salt solution. The collected eggs are then washed to remove the salt.

  • Preparation of Test Plates: A thin layer of agar is dispensed into each well of a 96-well plate. Serial dilutions of the test compounds (this compound and doramectin aglycone) are prepared in the appropriate solvent and added to the agar in the wells. Control wells containing only the solvent are also prepared.

  • Inoculation: A suspension of the recovered H. contortus eggs is prepared, and a standardized number of eggs (e.g., 50-100) are added to each well.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-27°C) for a period sufficient for the eggs in the control wells to hatch and develop into third-stage larvae (L3), typically 6-7 days. A nutrient source, such as nutrient broth or yeast extract, is added during the incubation period to support larval development.

  • Assessment of Larval Development: After the incubation period, the development of larvae in each well is assessed using an inverted microscope. The number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) are counted.

  • Data Analysis: The percentage of inhibition of larval development is calculated for each concentration of the test compounds relative to the control wells. The data is then used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the larval development.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of avermectins and the workflow of a typical larval development assay.

Avermectin_Mechanism_of_Action cluster_neuron Invertebrate Neuron Glutamate_Receptor Glutamate-gated Chloride Channel Chloride_Influx Chloride Ion (Cl-) Influx Glutamate_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis Avermectin Avermectin (e.g., Ivermectin, Doramectin) Avermectin->Glutamate_Receptor Binds to and potentiates Glutamate Glutamate Glutamate->Glutamate_Receptor Binds to

Caption: Mechanism of action of avermectins on invertebrate neurons.

Larval_Development_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Fecal_Sample Fecal Sample (with nematode eggs) Egg_Extraction Egg Extraction & Washing Fecal_Sample->Egg_Extraction Inoculation Inoculate Wells with Eggs Egg_Extraction->Inoculation Test_Plate_Prep Prepare 96-well Plate (Agar + Test Compound) Test_Plate_Prep->Inoculation Incubation Incubate (e.g., 6-7 days at 27°C) Inoculation->Incubation Microscopy Microscopic Examination (Count L1, L2, L3 larvae) Incubation->Microscopy Data_Analysis Calculate % Inhibition & Determine IC50 Microscopy->Data_Analysis

Caption: Workflow of a typical nematode larval development assay.

Conclusion

References

Comparative Analysis of Ivermectin Antibody Cross-Reactivity with 22,23-Dihydroavermectin B1a Aglycon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of ivermectin antibodies with its aglycon metabolite, 22,23-Dihydroavermectin B1a. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines the established immunological methods for determining such cross-reactivity and presents a framework for analysis. The primary method discussed is the competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard technique for quantifying antibody specificity.

Understanding the Structural Differences

Ivermectin is a macrocyclic lactone disaccharide, a derivative of avermectin B1. Its structure is comprised of a large lactone ring with a disaccharide moiety attached. The 22,23-Dihydroavermectin B1a aglycon is a form of ivermectin where this disaccharide has been removed through hydrolysis. This significant structural difference is the primary determinant of antibody recognition and potential cross-reactivity. An antibody raised against the entire ivermectin molecule may or may not recognize the aglycon, depending on whether the epitope (the part of the antigen that the antibody recognizes) is located on the macrocyclic lactone core or involves the sugar moieties.

Quantitative Data on Cross-Reactivity

CompoundStructureReported Cross-Reactivity (%) with Anti-Ivermectin Antibody
Ivermectin Macrocyclic lactone with disaccharide100
This compound Macrocyclic lactone without disaccharideData not available
Abamectin Structurally similar macrocyclic lactone with a double bond at C22-23Variable, can be significant
Doramectin Structurally similar macrocyclic lactoneVariable, can be significant
Eprinomectin Structurally similar macrocyclic lactoneVariable, can be significant
Emamectin Structurally similar macrocyclic lactoneVariable, can be significant

Note: The cross-reactivity values are highly dependent on the specific antibody used in the assay.

Experimental Protocols

The determination of cross-reactivity is typically performed using a competitive ELISA. Below is a detailed protocol that can be adapted to assess the cross-reactivity of an anti-ivermectin antibody with this compound.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To determine the percentage cross-reactivity of an anti-ivermectin antibody with this compound.

Materials:

  • Anti-ivermectin antibody

  • Ivermectin standard

  • This compound standard

  • Ivermectin-enzyme conjugate (e.g., ivermectin-HRP)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute a capture antibody (e.g., goat anti-rabbit IgG) in coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the ivermectin standard and the this compound.

    • In separate tubes, pre-incubate the diluted standards/aglycon with a fixed concentration of the anti-ivermectin antibody and the ivermectin-enzyme conjugate.

    • Add 100 µL of these mixtures to the coated and blocked wells.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the log of the ivermectin concentration.

  • Determine the IC50 value for ivermectin (the concentration that causes 50% inhibition of the maximum signal).

  • Plot a similar curve for the this compound and determine its IC50 value.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Ivermectin / IC50 of this compound) x 100

Visualizations

Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis Coating 1. Plate Coating (Capture Antibody) Blocking 2. Blocking (BSA) Coating->Blocking Standards Prepare Ivermectin & Aglycon Standards Preincubation Pre-incubate Standards with Anti-Ivermectin Ab & Ivermectin-HRP Standards->Preincubation Addition Add mixture to wells Preincubation->Addition Incubation1 Incubate 1h at 37°C Addition->Incubation1 Washing Wash Plate Incubation1->Washing Substrate Add Substrate (TMB) Washing->Substrate Incubation2 Incubate 15-30 min Substrate->Incubation2 Stop Add Stop Solution Incubation2->Stop Read Read Absorbance at 450nm Stop->Read IC50_IVM Determine IC50 for Ivermectin Calculate Calculate % Cross-Reactivity IC50_IVM->Calculate IC50_Aglycon Determine IC50 for Aglycon IC50_Aglycon->Calculate

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Ivermectin Signaling Pathway

Ivermectin_Pathway cluster_membrane Invertebrate Neuronal Membrane cluster_effects Cellular Effects GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_Influx Increased Cl- Influx GluCl->Cl_Influx GABA_R GABA Receptor GABA_R->Cl_Influx Ivermectin Ivermectin Ivermectin->GluCl Binds and Potentiates Ivermectin->GABA_R Binds and Potentiates Hyperpolarization Hyperpolarization of Cell Membrane Cl_Influx->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

Caption: Mechanism of action of ivermectin on invertebrate neuronal channels.

Conclusion

While direct experimental data on the cross-reactivity of ivermectin antibodies with this compound is not currently published, the provided experimental framework allows for a robust assessment. Based on the significant structural difference (the absence of the disaccharide moiety), it is hypothesized that the cross-reactivity would be low if the immunogen used to generate the antibody included the sugar groups as part of the primary epitope. Conversely, if the antibody was raised against the macrocyclic lactone core, the cross-reactivity could be higher. Empirical testing using the described competitive ELISA protocol is essential to confirm the actual degree of cross-reactivity. This information is critical for the development of specific immunoassays for ivermectin and its metabolites, ensuring accurate quantification and minimizing potential interference.

Confirming the Identity of 22,23-Dihydroavermectin B1a Aglycon: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of compounds such as 22,23-Dihydroavermectin B1a aglycon is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of analytical methodologies for confirming the identity of this compound, a known acid degradation product of ivermectin, through the use of certified reference standards.[1][2]

The primary approach for unequivocal identification involves direct comparison of the analytical response of the test sample with that of a certified reference standard. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods stands as the most prevalent and reliable technique for this purpose.[3][4][5][6]

Comparative Analysis of Analytical Methods

The identity of this compound is confirmed by comparing its chromatographic and/or spectroscopic properties with those of a known reference standard under identical analytical conditions. The key identification parameters are retention time (in chromatography) and mass-to-charge ratio (in mass spectrometry).

ParameterHPLC-UVHPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Moderate; based on retention time and UV spectrum.High; based on retention time and specific mass fragmentation patterns.
Sensitivity Lower, suitable for purity and primary identification.Higher, suitable for trace-level detection and confirmation.[7]
Confirmation Co-elution of the sample peak with the reference standard peak.Matching retention times and mass spectra between the sample and reference standard.
Typical Data Retention Time (Rt)Retention Time (Rt) and Mass-to-Charge Ratio (m/z)
Example Data While specific Rt for the aglycon is method-dependent, a typical analysis of related avermectins shows retention times in the range of 2-25 minutes.[6][8]The exact mass of this compound is 586.35056855 Da.[9]

Experimental Workflows and Protocols

The general workflow for confirming the identity of this compound involves sample preparation, chromatographic analysis, and data comparison against a reference standard.

cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_comparison Data Comparison and Confirmation Sample Test Sample Containing Putative Aglycon Dissolution Dissolve in appropriate solvent (e.g., Methanol or Acetonitrile) Sample->Dissolution Standard Certified Reference Standard of This compound Standard->Dissolution HPLC Inject into HPLC System Dissolution->HPLC Separation Chromatographic Separation (e.g., C18 Column) HPLC->Separation Detection Detection (UV or MS/MS) Separation->Detection Data Acquire Chromatograms/ Mass Spectra Detection->Data Comparison Compare Retention Time (Rt) and/or Mass Spectrum Data->Comparison Confirmation Identity Confirmed if Rt and/or Spectrum Match Comparison->Confirmation

Figure 1. Workflow for Identity Confirmation.

Experimental Protocol: HPLC-UV Method

This protocol provides a general framework for the analysis of this compound using HPLC with UV detection, based on common methods for avermectin analysis.[3][5]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water. A common composition is a ratio of 53:35:12 (v/v/v).[5]

  • Flow Rate: Typically set at 1.2 to 1.5 mL/min.[3][5]

  • Column Temperature: Maintained at 25-30 °C.[3][5]

  • Detection Wavelength: UV detection is commonly performed at 245 nm or 250 nm.[3][5]

  • Injection Volume: 20 µL.[5]

  • Procedure:

    • Prepare stock solutions of the test sample and the certified reference standard in methanol.

    • Inject the reference standard to determine its retention time.

    • Inject the test sample and compare the retention time of the peak of interest with that of the reference standard.

    • For further confirmation, spike the test sample with the reference standard and observe if the peak of interest increases in area without the appearance of a new peak.

Alternative Method: HPLC-MS/MS for Higher Specificity

For more definitive identification, especially at low concentrations, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method.[7][10]

  • Chromatographic System: An HPLC system coupled to a tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Procedure:

    • The HPLC conditions can be similar to the HPLC-UV method.

    • The mass spectrometer is tuned to detect the specific parent ion of this compound and its characteristic fragment ions.

    • The identity is confirmed if the test sample exhibits a peak at the same retention time as the reference standard, and the ratio of the fragment ions matches that of the standard.

cluster_methods Analytical Methodologies cluster_criteria Confirmation Criteria cluster_outcome Confidence in Identification HPLC_UV HPLC-UV Rt_Match Retention Time Match HPLC_UV->Rt_Match HPLC_MS HPLC-MS/MS HPLC_MS->Rt_Match Spectrum_Match Mass Spectrum Match HPLC_MS->Spectrum_Match Good_Confidence Good Rt_Match->Good_Confidence High_Confidence High Rt_Match->High_Confidence Spectrum_Match->High_Confidence

Figure 2. Comparison of Confidence Levels.

References

Inter-laboratory Comparison of Analytical Methods for Avermectin Aglycones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of avermectin aglycones, compounds of significant interest due to their potent biological activities. The information presented is synthesized from various independent validation studies to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing appropriate analytical techniques. The primary focus is on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), the most prevalent techniques for the analysis of these compounds.

Quantitative Data Summary

The performance of different analytical methods for avermectin aglycones is influenced by the matrix, the specific analyte, and the instrumentation used. The following tables summarize key validation parameters from various studies to facilitate a comparison of method performance.

Table 1: Performance of HPLC Methods for Avermectin Analysis

Analyte(s)MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD %)Reference
Abamectin, Ivermectin, Eprinomectin, MoxidectinHPLC-DADBulk Samples0.02 - 0.08 mg/mL0.07 - 0.24 mg/mL97.45 - 101.300.15 - 2.32[1][2]
IvermectinHPLC-DADFeed, Soil, Water----[3]
Abamectin, Doramectin, IvermectinHPLC-FLDBovine Milk1.1 - 4.5 µg/L5 µg/L--
IvermectinHPLC-FLDHuman Plasma-0.2 ng/mL--[4]
Ivermectin, Abamectin, Moxidectin, Eprinomectin, Doramectin, EmamectinHPLC-FLDMuscle, Eggs, Milk--63 - 899.2 - 17.4[5]

Table 2: Performance of LC-MS/MS Methods for Avermectin Analysis

Analyte(s)MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD %)Reference
IvermectinLC-MS/MSFeces, Soil, Sewage0.36 - 0.66 µg/kg1.5 µg/kg92.27 - 96.19< 15[3]
IvermectinLC-MS/MSHuman, Mouse, Monkey Plasma-0.1 ng/mL--[4]
Ivermectin, Doramectin, Eprinomectin, MoxidectinLC-MS/MS (APCI)Salmon Muscle, Milk, Beef Liver-20 - 80 ppb--[6]
Abamectin, Doramectin, Emamectin, Eprinomectin, Ivermectin, Moxidectin, SelamectinUHPLC-MS/MSGame Meats (Bison, Deer, Elk, Rabbit)-10 ng/g77.2 - 113-[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols extracted from the cited literature.

1. HPLC-DAD for Avermectins in Bulk Samples [1][2]

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column: Phenomenex® Gemini C18 (150 × 4.60 mm, 5 µm).

  • Mobile Phase:

    • For Eprinomectin and Moxidectin: Acetonitrile: Ultrapure water (87:13, v/v).

    • For Abamectin and Ivermectin: Acetonitrile: Methanol: Ultrapure water (53:35:12, v/v/v).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 250 nm.

  • Standard Preparation: Stock solutions of each analyte were prepared in methanol at a concentration of 1.5 mg/mL. Working solutions were prepared by diluting the stock solution with methanol to concentrations ranging from 0.24 to 1.20 mg/mL.

2. LC-MS/MS for Ivermectin in Environmental Samples [3]

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Sample Preparation (Extraction):

    • Homogenize the sample (feces, soil, or sewage).

    • Extract with an appropriate solvent.

    • The extraction procedure was adapted from previous HPLC-DAD methods for higher sensitivity.

  • Method Validation: The method was validated according to Eurachem guidelines.

  • Linearity: The method demonstrated linearity with a correlation coefficient of at least 0.99.

3. HPLC with Fluorescence Detection for Avermectins in Food Matrices [5]

  • Sample Preparation:

    • Extraction with acetonitrile.

    • Purification via liquid-liquid extraction (LLE).

    • Derivatization with trifluoroacetic anhydride (TFAA) in the presence of 1-methyl-imidazole (MI) and acetic acid.

  • Analysis: High-Performance Liquid Chromatography with Fluorescence detector (HPLC-FLD).

Experimental Workflows

Visualizing the experimental process can aid in understanding the different stages of analysis. The following diagrams illustrate typical workflows for sample preparation and analysis of avermectin aglycones.

experimental_workflow_1 cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis sample Bulk Sample dissolution Dissolution in Methanol sample->dissolution dilution Dilution to Working Concentration dissolution->dilution injection Inject 20 µL dilution->injection Prepared Sample separation C18 Column Separation injection->separation detection DAD Detection at 250 nm separation->detection data_analysis Data Analysis & Quantification detection->data_analysis Chromatogram

Fig 1. Workflow for HPLC-DAD analysis of avermectins in bulk samples.

experimental_workflow_2 cluster_extraction Sample Extraction & Cleanup cluster_hplc HPLC-FLD Analysis sample Food Matrix (Muscle, Milk, Egg) extraction Acetonitrile Extraction sample->extraction lle Liquid-Liquid Extraction Cleanup extraction->lle derivatization Derivatization with TFAA/MI lle->derivatization hplc_injection HPLC Injection derivatization->hplc_injection Derivatized Extract hplc_separation Chromatographic Separation hplc_injection->hplc_separation fluorescence_detection Fluorescence Detection hplc_separation->fluorescence_detection final_quantification Quantification fluorescence_detection->final_quantification Signal

Fig 2. Workflow for HPLC-FLD analysis of avermectins in food matrices.

experimental_workflow_3 cluster_prep_ms Sample Preparation cluster_analysis_ms LC-MS/MS Analysis environmental_sample Environmental Sample (Feces, Soil, Sewage) homogenization Homogenization environmental_sample->homogenization solvent_extraction Solvent Extraction homogenization->solvent_extraction cleanup Cleanup solvent_extraction->cleanup lc_separation LC Separation cleanup->lc_separation Prepared Extract msms_detection Tandem MS Detection lc_separation->msms_detection data_quantification Data Processing & Quantification msms_detection->data_quantification Mass Spectra

Fig 3. General workflow for LC-MS/MS analysis of avermectins.

References

Comparative analysis of the degradation profiles of different avermectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the degradation profiles of several key avermectins, a class of potent, broad-spectrum antiparasitic agents. Understanding the stability and degradation pathways of these macrocyclic lactones is critical for assessing their environmental fate, ensuring formulation stability, and guiding the development of new derivatives. This analysis is supported by experimental data on photodegradation, hydrolysis, and degradation in various environmental matrices.

Comparative Degradation Rates of Avermectins

The stability of avermectins is highly dependent on environmental conditions, with light, soil microbes, and pH being significant factors. The degradation of many avermectins has been shown to follow first-order kinetics.[1][2][3] The rate of this process can be described by the equation Ct = C0e-kt, where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant. The half-life (t1/2) is calculated as ln(2)/k.[1][4]

The following tables summarize the degradation half-lives of prominent avermectins under various conditions.

Table 1: Photodegradation Half-Life (t½)

Avermectin Condition Half-Life (t½) Reference
Abamectin In water (summer) ≤ 0.5 days [1]
On surfaces < 1 day [1][5]
In water < 1 day [6]
Ivermectin In water (summer) ≤ 0.5 days [1][5]
On surfaces < 1 day [1][5]

| Native Avermectins | Thin dry layer on glass (40°C daytime) | 10 hours |[7] |

Table 2: Degradation Half-Life (t½) in Soil and Related Matrices

Avermectin Condition Half-Life (t½) Reference
Abamectin Aerobic soil 2 - 8 weeks [1][5]
Unshaded soil surface ~1 week [6][8]
Sub-surface soil 2 weeks - 2 months [6][8]
Ivermectin Aerobic soil/feces mixture 7 - 14 days [1][5]
Emamectin Benzoate Soil (rice-growing environment) 1.9 - 3.8 days [1][4]
Cabbage field soil 1.42 - 4.01 days [9]

| Eprinomectin | Aerobic soil (~22°C) | ~64 days |[10] |

Table 3: Degradation Half-Life (t½) in Other Media

Avermectin Condition Half-Life (t½) Reference
Abamectin Pond water 4 days [8]
Pond sediment 2 - 4 weeks [8]
Ivermectin Aerobic sediment/water system (entire system) 127 days [11]
Aerobic sediment/water system (water phase only) < 6 hours [11]
Emamectin Benzoate Rice stems 0.8 - 2.8 days [1][4]
Cabbage 1.08 - 2.70 days [9]
Paprika (greenhouse) 0.6 days [2]

| Eprinomectin | Hydrolysis (pH 4, 5, 7, 9 at 25°C) | 414 - 2026 days |[10] |

Degradation Pathways and Products

Avermectins are susceptible to degradation under various stress conditions, including acid, base, oxidation, heat, and light.[12][13][14] These conditions lead to the formation of several degradation products (DPs) through mechanisms like hydrolysis, oxidation, and isomerization.

Forced degradation studies are instrumental in identifying these pathways. For instance, ivermectin undergoes degradation under acidic, alkaline, oxidative, and photolytic conditions.[12][15] Moxidectin shows good stability under heat but degrades in the presence of acid, alkali, or oxidizing agents.[16][17] Avermectin (the parent compound) is susceptible to degradation under all tested stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[13][14]

Common Degradation Products:

  • Avermectin: Major DPs include monosaccharide B1a, 8a-OH B1a, 26-epimer B1a, and 5-oxo B1a.[13][14]

  • Ivermectin: Identified DPs include ivermectin monosaccharide and ivermectin aglycone.[11] Oxidative stress can produce 3,4-epoxide H₂B₁a.[12]

  • Moxidectin: Alkali stress produces 2-epi and Δ2,3 isomers, while acid hydrolysis can lead to 3,4-epoxy-moxidectin and 23-keto-nemadectin.[16][17]

  • Eprinomectin: Not extensively metabolized in cattle, with the parent drug being the main residue.[18] N-Deacetylated B1a is a minor metabolite.[18]

Generalized Avermectin Degradation Pathways Parent Parent Avermectin Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (H₂O₂ / Light) Parent->Oxidation Isomerization Isomerization / Epimerization (Light / Heat / pH) Parent->Isomerization DP1 Monosaccharide & Aglycone Products Hydrolysis->DP1 DP2 Oxidized Products (e.g., Epoxides, Hydroxylated, Keto derivatives) Oxidation->DP2 DP3 Isomers (e.g., 2-epi, Δ2,3 isomers) Isomerization->DP3

Caption: Generalized Avermectin Degradation Pathways.

Experimental Protocols

The analysis of avermectin degradation relies on robust experimental designs, typically involving forced degradation studies and analysis using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[12][13][16][19]

A comprehensive forced degradation study is essential to understand the intrinsic stability of an avermectin drug substance.[12][13]

  • Sample Preparation: A stock solution of the avermectin is prepared in a suitable solvent like methanol or acetonitrile.[14][20]

  • Application of Stress: The drug substance is subjected to various stress conditions as recommended by ICH guidelines:

    • Acidic Hydrolysis: The sample is treated with an acid (e.g., 0.05 M HCl) for a defined period (e.g., 5 hours).[14]

    • Alkaline Hydrolysis: The sample is treated with a base under controlled conditions.

    • Oxidation: The sample is exposed to oxidizing agents like hydrogen peroxide (H₂O₂) or potassium dichromate (K₂Cr₂O₇).[12]

    • Thermal Degradation: The sample is heated in both solid and solution states.[12]

    • Photolytic Degradation: The sample (solid and solution) is exposed to UV light.[12]

  • Sample Analysis: Stressed samples are analyzed to separate the parent drug from its degradation products. A stability-indicating HPLC method is commonly used, often with a C8 or C18 column and a mobile phase consisting of acetonitrile, methanol, and/or water.[14][19][20]

  • Characterization: Degradation products are identified and characterized using techniques like LC-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][16]

Workflow for Avermectin Forced Degradation Study start Prepare Avermectin Stock Solution stress Apply Stress Conditions (ICH Guidelines) start->stress acid Acidic stress->acid base Alkaline stress->base oxidative Oxidative stress->oxidative thermal Thermal stress->thermal photo Photolytic stress->photo analysis Chromatographic Separation (e.g., HPLC, UPLC) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis characterization Structure Elucidation of DPs (LC-HRMS, NMR) analysis->characterization end Establish Degradation Profile & Pathways characterization->end

Caption: Workflow for Avermectin Forced Degradation Study.

  • Soil Treatment: A specific amount of the avermectin, often radiolabelled, is applied to soil samples.[6]

  • Incubation: Samples are incubated under controlled aerobic or anaerobic conditions, often in darkness to exclude photodegradation.[6][8]

  • Sampling: Soil samples are collected at various time intervals.

  • Extraction: Avermectin residues are extracted from the soil using an appropriate solvent system.

  • Quantification: The concentration of the parent compound and any major metabolites is determined using analytical methods like HPLC or LC-MS.[9]

  • Data Analysis: The dissipation of the avermectin over time is plotted, and the half-life (t½) is calculated, typically using a first-order kinetics model.[3][9]

Summary of Stability Profiles

  • High Instability (Photodegradation): Abamectin and Ivermectin are highly susceptible to photodegradation, with half-lives of less than a day in water or on surfaces exposed to summer sunlight.[1][5] This rapid breakdown is a key factor in their environmental fate.

  • Rapid Biodegradation: Emamectin benzoate shows rapid degradation in agricultural systems, with half-lives of just a few days in both plants and soil, defining it as a readily biodegradable pesticide.[4]

  • High Stability (Hydrolysis & Thermal): Eprinomectin is exceptionally stable against hydrolysis, with half-lives exceeding a year across a range of pH values.[10] Moxidectin demonstrates good stability under thermal stress.[16][17]

  • Variable Soil Persistence: While photodegradation is rapid, degradation in soil (primarily microbial) shows more variability. Abamectin's half-life can range from one week on the surface to several months subsurface.[8] Eprinomectin is more persistent, with a soil half-life of around 64 days.[10]

This comparative guide highlights the significant differences in the degradation profiles of various avermectins. Factors such as the specific chemical structure and the environmental conditions play a crucial role in determining their stability and persistence. This information is vital for developing stable formulations and predicting the environmental impact of these important antiparasitic agents.

References

Validating Analytical Method Specificity for 22,23-Dihydroavermectin B1a Aglycon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for validating the specificity of 22,23-Dihydroavermectin B1a aglycon, a critical degradation product of Ivermectin. Ensuring the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present is a cornerstone of regulatory compliance and drug safety. This document details a primary method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and an alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and protocols.

Comparative Analysis of Analytical Methods

The specificity of an analytical method ensures that the signal measured is solely from the analyte of interest, free from interference from other components such as impurities, degradation products, or matrix components. For this compound, a stability-indicating HPLC-UV method is a robust and widely used approach. An alternative, LC-MS/MS, offers enhanced selectivity and sensitivity.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Good, demonstrated by resolution from parent drug and other impurities.Excellent, highly specific due to unique mass transitions.
Sensitivity (LOD/LOQ) Generally in the µg/mL range.[1][2][3]Typically in the ng/mL to pg/mL range.[4]
Instrumentation Widely available in standard analytical laboratories.More specialized and expensive instrumentation required.
Sample Preparation May require derivatization for enhanced sensitivity with fluorescence detection.[4]Often requires less rigorous sample cleanup due to high selectivity.
Application Routine quality control, stability studies.Low-level impurity quantification, complex matrices.

Experimental Protocol: Specificity Validation of an HPLC-UV Method

This protocol outlines the steps to validate the specificity of a reversed-phase HPLC method for the determination of this compound.

Objective: To demonstrate that the analytical method is specific for this compound and can resolve it from its parent compound (Ivermectin) and other potential degradation products.

Materials:

  • This compound reference standard

  • Ivermectin (22,23-Dihydroavermectin B1a) reference standard

  • Placebo (formulation matrix without the active pharmaceutical ingredient)

  • Forced degradation samples (acid, base, oxidative, thermal, and photolytic stressed samples of Ivermectin)

  • HPLC grade acetonitrile, methanol, and water

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size[2]

Instrumentation:

  • HPLC system with a UV detector (e.g., Waters 2489)[1]

Chromatographic Conditions (Example): [2]

  • Mobile Phase: Acetonitrile: Methanol (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a standard solution of this compound in methanol.

    • Prepare a standard solution of Ivermectin in methanol.

    • Prepare a mixed standard solution containing both this compound and Ivermectin.

  • Sample Preparation:

    • Placebo Analysis: Prepare a solution of the placebo in methanol at a concentration corresponding to the formulation.

    • Forced Degradation: Subject Ivermectin to forced degradation conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and UV light). Prepare solutions of the stressed samples in methanol.

  • Chromatographic Analysis:

    • Inject the individual standard solutions, the mixed standard solution, the placebo solution, and the forced degradation sample solutions into the HPLC system.

    • Record the chromatograms.

  • Data Analysis and Acceptance Criteria:

    • Resolution: The resolution between the this compound peak and the Ivermectin peak in the mixed standard chromatogram should be greater than 2.0.

    • Interference from Placebo: The chromatogram of the placebo solution should show no significant peaks at the retention time of this compound.

    • Peak Purity: In the chromatograms of the forced degradation samples, the peak for this compound should be spectrally pure, as determined by a photodiode array detector (if available). The method should be able to separate the aglycon peak from other degradation product peaks.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for validating the specificity of the analytical method.

G cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_result Result prep_standards Prepare Standards (Aglycon, Ivermectin, Mix) hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_placebo Prepare Placebo Sample prep_placebo->hplc_analysis prep_forced_degradation Prepare Forced Degradation Samples (Acid, Base, Peroxide, Heat, Light) prep_forced_degradation->hplc_analysis eval_resolution Assess Resolution (Aglycon vs. Ivermectin) hplc_analysis->eval_resolution eval_interference Check for Placebo Interference hplc_analysis->eval_interference eval_purity Evaluate Peak Purity in Stressed Samples hplc_analysis->eval_purity specificity_validated Specificity Validated eval_resolution->specificity_validated eval_interference->specificity_validated eval_purity->specificity_validated

Caption: Workflow for Specificity Validation.

Conclusion

The validation of specificity is a critical step in ensuring the reliability of an analytical method for this compound. A well-developed and validated stability-indicating HPLC-UV method is suitable for routine analysis, providing adequate specificity, precision, and accuracy. For applications requiring higher sensitivity and selectivity, LC-MS/MS presents a powerful alternative. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the complexity of the sample matrix.

References

Establishing Linearity and Range for 22,23-Dihydroavermectin B1a Aglycon Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data integrity and regulatory compliance. This guide provides a comparative overview of common analytical techniques for establishing the linearity and range of assays for 22,23-Dihydroavermectin B1a aglycon, a key metabolite and degradation product of Ivermectin. The performance of High-Performance Liquid Chromatography (HPLC) coupled with various detectors is compared, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The choice of analytical methodology significantly impacts assay sensitivity, selectivity, and the achievable linear range. This compound lacks strong native chromophores, often necessitating derivatization for sensitive detection by UV or fluorescence. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity without the need for derivatization. Below is a comparison of common approaches.

ParameterHPLC-UVHPLC-Fluorescence (FLD)LC-MS/MS
Principle UV absorbance measurement, typically at ~245 nm.[1][2]Fluorescence detection after chemical derivatization to form a fluorescent product.[3]Mass-based detection of precursor and product ions, offering high specificity.
Linearity Range (Typical) 1 - 60 µg/mL[1][4]1 - 150 ng/mL0.1 - 1000 ng/mL[5]
Correlation Coefficient (r²) >0.999[2][4]>0.995>0.999[2]
Lower Limit of Quantitation (LLOQ) ~2.9 µg/mL[1]~5 µg/L (5 ng/mL)[3]0.1 - 1 ng/mL[5][6]
Selectivity Moderate; susceptible to interference from matrix components.High; derivatization adds a layer of specificity.Very High; specific mass transitions are monitored.
Throughput HighModerate; derivatization step can be time-consuming.High
Cost & Complexity LowModerateHigh

Experimental Protocols

A robust protocol is fundamental for establishing linearity and range. The following is a generalized protocol synthesized from validated methods for avermectin analysis.[2]

Preparation of Stock and Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol. Store at 4°C.

  • Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of at least five to seven calibration standards by serially diluting the intermediate stock solution with the mobile phase or a blank matrix extract. The concentration range should bracket the expected concentrations of the analyte in test samples. For an LC-MS/MS method, a typical range could be 0.1, 0.5, 2, 10, 50, 200, and 800 ng/mL.

Sample Preparation (Protein Precipitation)
  • Transfer 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Add 300 µL of acetonitrile containing an appropriate internal standard (e.g., Moxidectin or Doramectin).[2]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis. For HPLC-FLD, this is followed by a derivatization step. For LC-MS/MS, the extract can often be directly injected after dilution.

Chromatographic Conditions (Example: LC-MS/MS)
  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]

  • Mobile Phase A: 10 mM Ammonium Formate in water.[7]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Injection Volume: 10 µL.

  • Detector: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

Data Analysis for Linearity and Range
  • Calibration Curve Construction: Analyze the calibration standards in triplicate. Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.

  • Linearity Assessment: Perform a linear regression analysis on the calibration curve data.[2] The relationship is considered linear if the correlation coefficient (r²) is ≥ 0.995. The y-intercept should be close to zero.

  • Range Determination: The range is the interval between the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ). This range must demonstrate acceptable linearity, accuracy, and precision.[7]

    • LLOQ: The lowest standard on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision (%CV ≤ 20%) and accuracy (%bias within ±20%).

    • ULOQ: The highest standard on the calibration curve that maintains acceptable precision (%CV ≤ 15%) and accuracy (%bias within ±15%).

Visualizing the Workflow and Relationships

To clarify the experimental and logical processes, the following diagrams are provided.

G Diagram 1: Experimental Workflow for Linearity and Range Assessment Stock Prepare Primary Stock Solution Standards Prepare Calibration Standards (5-7 levels) Stock->Standards Samples Prepare QC Samples (LLOQ, Low, Mid, High) Standards->Samples Extract Sample Extraction (e.g., Protein Precipitation) Samples->Extract Inject Inject Samples into HPLC System Extract->Inject Acquire Acquire Peak Area Data Inject->Acquire Curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) Acquire->Curve Linearity Assess Linearity (r² ≥ 0.995, y-intercept) Curve->Linearity Range Determine Assay Range (LLOQ to ULOQ) Linearity->Range

Diagram 1: Workflow for linearity and range assessment.

G Diagram 2: Relationship of Analyte and Parent Compound parent Ivermectin (22,23-Dihydroavermectin B1a) process Hydrolysis (Acid-catalyzed or Metabolic) parent->process is subjected to aglycon Target Analyte (this compound) process->aglycon yields disaccharide Oleandrose Disaccharide process->disaccharide cleaves off

Diagram 2: Relationship of Analyte and Parent Compound.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 22,23-Dihydroavermectin B1a Aglycon

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 22,23-Dihydroavermectin B1a aglycon, a key compound in pharmaceutical research. While the aglycon form itself may not be classified as hazardous under the Globally Harmonized System (GHS), it is prudent to adhere to rigorous safety protocols based on its close relationship to the broader avermectin family of compounds.

Personal Protective Equipment (PPE): A Multi-tiered Approach

The following table outlines the recommended personal protective equipment for various laboratory scenarios involving this compound. These recommendations are based on established protocols for similar avermectin compounds to ensure a high margin of safety.[1][2]

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory ProtectionFootwear
Routine Laboratory Work Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile, PVC)[1]Laboratory coatNot generally required, but work in a well-ventilated areaClosed-toe shoes
Weighing and Solution Preparation Chemical goggles[1]Chemical-resistant gloves (e.g., nitrile, PVC)[1]Laboratory coat and chemical-resistant apronUse a certified respirator (e.g., N95) if dust may be generated or work in a fume hoodClosed-toe shoes
Spill Cleanup Chemical goggles[1]Heavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridgesChemical-resistant boots
Waste Disposal Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile, PVC)[1]Laboratory coatNot generally requiredClosed-toe shoes

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The container should be clearly labeled with the chemical name and any relevant hazard information.

2. Handling and Use:

  • Always handle the compound in a designated area, such as a chemical fume hood, especially when dealing with powders or creating solutions, to avoid inhalation of dust or aerosols.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use appropriate tools (e.g., spatulas, forceps) to handle the solid material.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

3. Spill Response:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a designated waste container.

    • Clean the spill area with a suitable decontamination solution.

  • Major Spills:

    • Evacuate the area and restrict access.

    • Contact your institution's emergency response team.

    • Provide them with the Safety Data Sheet (SDS) for the compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its associated waste is critical.

  • Chemical Waste:

    • All unused or waste material should be collected in a clearly labeled, sealed container.

    • Dispose of the chemical waste through your institution's hazardous waste program, following all local, state, and federal regulations.

    • Do not dispose of the compound down the drain or in the regular trash.

  • Contaminated Materials:

    • All disposable PPE (gloves, aprons, etc.) and other materials that have come into contact with the compound should be considered contaminated.

    • Place these materials in a sealed bag or container and dispose of them as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh Compound in Fume Hood B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Doff PPE E->F G Wash Hands Thoroughly F->G H Collect Chemical Waste I Dispose of Contaminated Materials J Follow Institutional Protocols H->J I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.